Azomethine-H monosodium salt hydrate
Description
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Properties
IUPAC Name |
sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGDXDVSZJVSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-60-7 (Parent) | |
| Record name | Azomethine-H sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Azomethine-H sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
5941-07-1, 206752-32-1 | |
| Record name | Azomethine-H sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Azomethine-H monosodium salt hydrate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Azomethine-H Monosodium Salt Hydrate for Researchers and Drug Development Professionals
Introduction: Azomethine-H monosodium salt hydrate (B1144303) is a highly valuable organic compound primarily utilized as a chromogenic agent in analytical chemistry. Its principal application lies in the sensitive and selective colorimetric determination of boron in a wide array of samples, including environmental waters, soil extracts, plant tissues, and various industrial materials.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for boron analysis, and an exploration of its reaction mechanisms.
Core Chemical and Physical Properties
Azomethine-H monosodium salt hydrate is a yellow to orange powder.[4] It is soluble in water, ethanol, and acetone.[4][5] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 206752-32-1 | [4] |
| Molecular Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O | [6] |
| Molecular Weight | 445.40 g/mol (anhydrous basis) | [6] |
| Appearance | Yellow to orange powder | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water, ethanol, and acetone.[4][5] Also soluble in 1 M NaOH (49.00-51.00 mg/mL). | |
| Maximum Absorbance (λmax) | 340-344 nm |
Analytical Applications and Spectroscopic Data
The foremost application of Azomethine-H is in the spectrophotometric quantification of boron. The reaction between boric acid and Azomethine-H in a buffered aqueous solution forms a stable, colored complex. The intensity of the color, measured by its absorbance, is directly proportional to the boron concentration.
| Analytical Parameter | Value | Reference(s) |
| Wavelength of Maximum Absorbance (Complex) | ~410-430 nm | [7] |
| Molar Absorptivity (ε) | 8300 L mol⁻¹ cm⁻¹ | [8] |
| Limit of Detection (LOD) | 0.02 - 0.0514 ppm | [9] |
| Linear Range | Up to 3 ppm | |
| Optimal pH | 5.1 - 5.24 | [9] |
| Reaction Time for Full Color Development | 40 - 60 minutes | [9] |
Reaction Mechanism with Boron
The reaction between boric acid (H₃BO₃) and Azomethine-H proceeds in an acidic medium to form a 1:1 bischelate complex with a tetrahedral boron center. This complex is responsible for the yellow-orange color observed in the analytical procedure.
Reaction of Boric Acid with Azomethine-H.
Experimental Protocols
Preparation of Reagents
1. Azomethine-H Reagent Solution:
-
Dissolve 0.5 g of this compound and 1 g of ascorbic acid in 50 mL of distilled water.
-
This solution should be stored in a plastic bottle in a dark place at room temperature and is stable for up to 20 hours.[10] The ascorbic acid acts as an antioxidant.
2. Buffer-Masking Solution:
-
Dissolve 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of distilled water.
-
Add 25 mL of glacial acetic acid.
-
Add 1.4 g of EDTA disodium (B8443419) salt to mask potential interfering ions.
Spectrophotometric Determination of Boron in Water Samples
This protocol is adapted from established methods for the analysis of boron in aqueous solutions.
1. Sample Preparation:
-
Collect the water sample in a clean plastic bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.
2. Color Development:
-
Pipette 10 mL of the water sample (or a diluted aliquot) into a test tube.
-
Add 2.5 mL of the Buffer-Masking Solution and mix well.
-
Add 2.5 mL of the Azomethine-H Reagent Solution and mix thoroughly.
-
Allow the solution to stand for 40-60 minutes at room temperature for full color development.[9]
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 415 nm.
-
Use a reagent blank (prepared by substituting distilled water for the sample) to zero the instrument.
-
Measure the absorbance of the sample.
4. Calibration:
-
Prepare a series of standard boron solutions of known concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0 ppm) from a certified boron stock solution.
-
Treat the standards in the same manner as the samples (steps 2 and 3).
-
Plot a calibration curve of absorbance versus boron concentration.
-
Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.
Interferences
Several ions can interfere with the determination of boron using the Azomethine-H method. The most common interfering ions and their tolerable concentrations are listed below. The use of EDTA in the buffer solution helps to mask many of these interferences.[11]
| Interfering Ion | Tolerable Concentration | Reference(s) |
| Fluoride (F⁻) | 5000 ppm | [11] |
| Aluminum (Al³⁺) | 3000 ppm | [11] |
| Cupric (Cu²⁺) | 2500 ppm | [11] |
| Ferric (Fe³⁺) | 200 ppm | [11] |
Experimental Workflow
The following diagram illustrates the typical workflow for the determination of boron in a water sample using the Azomethine-H method.
Workflow for Boron Determination.
Conclusion
This compound is a robust and reliable reagent for the colorimetric determination of boron. Its ease of use, high sensitivity, and the ability to mitigate interferences make it a preferred method for researchers and analysts in various scientific disciplines. The detailed protocols and data presented in this guide are intended to facilitate its effective application in laboratory settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]
- 5. AZOMETHIN-H MONOSODIUM SALT HYDRATE | 206752-32-1 [chemicalbook.com]
- 6. 206752-32-1|Azomethine-H monosodium salt, 95%| Ottokemi™ [ottokemi.com]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 9. lajans.com.ng [lajans.com.ng]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Azomethine-H Monosodium Salt Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azomethine-H monosodium salt hydrate (B1144303) is a pre-metallized dye and a sensitive chromogenic reagent widely utilized in analytical chemistry. Its primary application lies in the colorimetric and spectrophotometric determination of boron in various matrices, including soil, water, plant tissues, and industrial materials. This technical guide provides an in-depth overview of the chemical and physical properties of Azomethine-H monosodium salt hydrate, detailed experimental protocols for its use, and a summary of its synthesis.
Chemical and Physical Properties
This compound is a yellow to orange powder.[1][2] It is soluble in water, ethanol, and acetone. The compound is chemically stable under standard ambient conditions (room temperature).[3]
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O | [4][5] |
| Molecular Weight | 445.40 g/mol (anhydrous basis) | [4][5][6] |
| CAS Number | 206752-32-1 | [4][5][6] |
| Appearance | Yellow to orange powder | [1][2] |
| Melting Point | >300 °C | [6][7] |
| Solubility | Soluble in water, ethanol, and acetone. Soluble in 1 M NaOH (49.00-51.00 mg/mL, yellow to orange). Soluble in DMSO (55 mg/mL). | [8] |
| UV-Vis λmax | 340-344 nm. The complex with boron has an absorption maximum at approximately 415 nm. | [7][8] |
| Purity (by HPLC) | Typically ≥95% | [3][5][6] |
| Loss on Drying | Max. 1.0% | [3] |
| Sodium (Na) Content | 4.5 – 5.5% | [3] |
| Stability | Stable under normal conditions. Protect from light and moisture. | [3][7] |
Experimental Protocols
The most prominent application of this compound is in the determination of boron. The following is a detailed protocol for this colorimetric method.
Determination of Boron in Water Samples using UV/Vis Spectroscopy
This method is based on the reaction of Azomethine-H with boron in a buffered aqueous solution to form a colored complex, the absorbance of which is measured spectrophotometrically.
1. Reagent Preparation:
-
Azomethine-H Reagent:
-
Dissolve 0.90 g of this compound and 2.0 g of ascorbic acid in 100 mL of deionized water.[2]
-
Gentle heating in a water bath may be required to aid dissolution.[2]
-
The ascorbic acid is added to prevent oxidation of the reagent.[9]
-
Store the solution in a refrigerator; it is stable for up to 48 hours.[2]
-
-
Buffer-Masking Agent:
-
Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water.[2]
-
Slowly add 125 mL of acetic acid and mix well.[2] This solution serves to maintain the optimal pH and mask interfering ions.
-
2. Standard Preparation:
-
Prepare a series of boron standard solutions with concentrations ranging from 0.1 to 10 ppm by diluting a certified boron stock solution.
3. Sample Analysis:
-
To 3 mL of the water sample (or diluted sample) in a test tube, add 1 mL of the Buffer-Masking agent and mix thoroughly.[2]
-
Add 1 mL of the Azomethine-H reagent and mix again.[2]
-
Allow the solution to stand for 1 hour for full color development.[2]
-
Measure the absorbance of the solution at 415 nm using a UV/Vis spectrophotometer, with a reagent blank as the reference.[9]
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.
-
Determine the boron concentration in the sample from the calibration curve.
Synthesis and Reaction Mechanisms
Synthesis of Azomethine-H
Azomethine-H is synthesized through the condensation reaction of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) or its monosodium salt with salicylaldehyde.[5][10]
Caption: Synthesis workflow for this compound.
Reaction with Boron for Colorimetric Detection
The analytical utility of Azomethine-H lies in its specific reaction with borate (B1201080) ions to form a stable, colored complex. This reaction is the basis for the spectrophotometric determination of boron.
Caption: Workflow for the colorimetric determination of boron using Azomethine-H.
Safety and Handling
This compound is not classified as a hazardous substance or mixture.[3] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment such as gloves and safety glasses.[4] In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move the person into fresh air.[4]
Conclusion
This compound is an indispensable reagent for the determination of boron across various scientific and industrial fields. Its high sensitivity, stability, and the simplicity of the analytical method make it a preferred choice for researchers. This guide provides a foundational understanding of its chemical properties, practical application, and synthesis, serving as a valuable resource for professionals in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. CN104744320A - Preparation method of azomethine-H acid - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]
An In-depth Technical Guide to Azomethine-H Monosodium Salt Hydrate (CAS: 206752-32-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azomethine-H monosodium salt hydrate (B1144303), identified by CAS number 206752-32-1, is a versatile chemical compound with significant applications in analytical chemistry and potential implications in biomedical research. Primarily, it serves as a highly effective colorimetric reagent for the determination of boron in a wide array of environmental and biological samples.[1][2] Its utility in this regard is well-documented, with established protocols for accurate and sensitive boron quantification. Beyond its analytical applications, preliminary studies have indicated that Azomethine-H may possess biological activities, including potential antimalarial properties linked to the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the technical data available for Azomethine-H monosodium salt hydrate, including its physicochemical properties, detailed experimental protocols for boron analysis, and an exploration of its nascently understood biological effects.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 206752-32-1 |
| Molecular Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O |
| Molecular Weight | 445.40 g/mol (anhydrous basis) |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in water, ethanol, and acetone. Soluble in 1 M NaOH (49.00-51.00 mg/mL), resulting in a yellow to orange solution.[1] |
| Melting Point | >300 °C |
| UV Absorption Maximum (λmax) | 340-344 nm[1] |
| Purity (Assay) | Typically ~95% or higher |
| Storage | Room temperature, in a dry, well-ventilated place. |
Analytical Applications: Spectrophotometric Determination of Boron
The most prominent application of this compound is in the quantitative analysis of boron. The compound forms a stable, colored complex with boron in an aqueous solution, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the boron concentration.
Reaction Mechanism
Azomethine-H reacts with borate (B1201080) ions in a buffered solution to form a yellow-orange complex. The proposed reaction involves the condensation of boric acid with the hydroxyl and amino groups of the Azomethine-H molecule.
References
An In-depth Technical Guide to the Azomethine-H Reaction with Boron
This technical guide provides a comprehensive overview of the reaction mechanism between azomethine-H and boron, a cornerstone for the spectrophotometric determination of boron in various matrices. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this analytical method.
Core Reaction Mechanism
The azomethine-H method is a sensitive and highly selective colorimetric technique for the determination of dissolved boron.[1] The underlying principle involves the formation of a stable, yellow-colored complex between borate (B1201080) ions and azomethine-H (4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid).[2][3]
The reaction is understood to proceed as a boron-catalyzed condensation. In an aqueous solution, azomethine-H exists in equilibrium with its hydrolysis products: salicylaldehyde (B1680747) and H-acid (8-amino-1-naphthol-3,6-disulfonic acid).[4] The formation of the boron-azomethine-H complex from these precursors is typically slow. However, the presence of boric acid (or borate ions) drives the reaction forward, acting as a template to facilitate the condensation and form the stable Schiff base complex.[1][4] Studies have confirmed that the resulting complex has a molar ratio of 1:2 between boron and azomethine-H.[5]
The reaction is typically carried out in a slightly acidic to neutral buffered medium to achieve optimal color development.[1] The intensity of the yellow color, measured via spectrophotometry, is directly proportional to the concentration of boron in the sample.[1]
Quantitative Data Summary
The efficiency and sensitivity of the azomethine-H method are dependent on several key parameters. The following tables summarize the quantitative data gathered from various studies.
Table 1: Optimal Reaction Conditions
| Parameter | Value | Reference |
| Optimal pH | 4.5 - 5.8 | [6] |
| 5.24 ± 0.02 | ||
| ~6.0 | [4] | |
| Reaction Time | 15 minutes | [1] |
| (Color Development) | 40 minutes | [2] |
| 60 minutes | [7] | |
| 5 minutes (with NH₄⁺) | [4] | |
| 10 minutes (with SDS) | [8] | |
| Wavelength (λmax) | 410 nm | [1] |
| 411 nm | [9] | |
| 412 nm | [6] | |
| 413 nm | [4] | |
| 414 nm | [2] | |
| 415 nm | ||
| 430 nm | [7] |
Table 2: Analytical Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | Up to 30 µg/25 ml | [6] |
| Up to 3 ppm | ||
| 1 - 10 ppm | [9] | |
| 0.05 - 2.50 mg/L | [2] | |
| 0.05 - 10 µg/mL | [8] | |
| Molar Absorptivity | 8300 L·mol⁻¹·cm⁻¹ | [6] |
| Limit of Detection | 0.0514 ppm | |
| (Spectrophotometric) | ||
| Limit of Detection | 7 µg/L | [8] |
| (Fluorimetric) |
Experimental Protocols
Precise and reproducible results hinge on carefully prepared reagents and a standardized procedure. The following sections detail common methodologies cited in the literature.
Azomethine-H Reagent Solution:
-
Method A: Dissolve 0.5 g of azomethine-H and 1.0 g of ascorbic acid in 50 mL of distilled water. Transfer to a plastic bottle for storage. Ascorbic acid serves as an antioxidant.
-
Method B: Weigh 0.90 g of azomethine-H into a 100 mL volumetric flask containing 50 mL of deionized water. Add 2.0 g of ascorbic acid. Dissolve by heating gently in a water bath, then cool. Dilute to the final volume with deionized water. This solution should be stored in a refrigerator and is stable for up to 48 hours.[7]
Buffer and Masking Agent Solution:
-
Method A: Prepare a buffer solution by dissolving 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of distilled water, followed by the addition of 25 mL of glacial acetic acid. To prevent interference from metal ions, add 1.4 g of EDTA salt to this buffer solution.
-
Method B: Dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix thoroughly.[7]
The following workflow outlines the typical steps for boron determination using the azomethine-H method.
Detailed Steps:
-
Pipette a known volume of the sample (e.g., 3 mL) into a suitable test tube.[7]
-
Add the prepared buffer-masking agent (e.g., 1 mL) and mix the solution well.[7]
-
Add the azomethine-H reagent (e.g., 1 mL) and mix again.[7]
-
Allow the solution to stand for a specified period (e.g., 40 to 60 minutes) at room temperature to allow for full color development.[7]
-
Using a spectrophotometer, measure the absorbance of the solution at the predetermined wavelength of maximum absorbance (typically between 410-420 nm).[2]
-
Determine the boron concentration by comparing the sample's absorbance to a calibration curve prepared from standard boron solutions.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. images.hach.com [images.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. The Discussion on Reaction Mechanism of Determining Boron with Azomethine-H [yskw.ac.cn]
- 6. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. Fluorimetric detection of boron by azomethine-H in micellar solution and sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Spectral Signature of Azomethine-H Boron Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral characteristics of the Azomethine-H boron complex, a critical reagent in the determination of boron. This document details the spectrophotometric and fluorimetric properties of the complex, outlines rigorous experimental protocols for its use, and presents visual representations of the underlying chemical and procedural workflows.
Spectrophotometric (UV-Vis) Characteristics
The reaction between boric acid and Azomethine-H in a slightly acidic medium forms a stable, colored complex, which is the basis for the most widely used spectrophotometric method for boron determination. The resulting 1:1 bischelate complex with tetrahedral boron exhibits distinct absorption properties in the visible range.[1]
Quantitative Spectrophotometric Data
The key parameters for the spectrophotometric analysis of the Azomethine-H boron complex are summarized in the table below. These values have been compiled from various studies and represent the consensus in the scientific literature.
| Parameter | Value | Notes |
| Absorption Maximum (λmax) | 410 - 430 nm | The optimal wavelength for measurement is consistently reported in this range.[1] |
| Molar Absorptivity (ε) | 3,620 L·mol⁻¹·cm⁻¹ | |
| Optimal pH | 5.1 - 5.3 | A buffered solution is crucial for reproducible results.[1] |
| Linear Range | 0.08 - 3.00 ppm | The complex follows Beer's Law within this concentration range.[1] |
| Limit of Detection (LOD) | 0.04 - 0.0514 ppm | |
| Color Development Time | 40 - 60 minutes | The complex requires time to form completely for accurate measurement. |
Fluorescence Characteristics
The Azomethine-H boron complex also exhibits fluorescence, offering an alternative and highly sensitive method for boron quantification.
Quantitative Fluorescence Data
The fluorimetric properties of the complex are summarized below. This method provides a lower detection limit compared to spectrophotometry.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | 416 nm | [2] |
| Emission Wavelength (λem) | 486 nm | [2] |
| Linear Range | 0.05 - 10 µg/mL | [2] |
| Limit of Detection (LOD) | 7 µg/L | [2] |
| Stokes Shift | 70 nm | Calculated from the excitation and emission maxima. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the spectrophotometric analysis of boron using the Azomethine-H method.
Reagent Preparation
3.1.1 Azomethine-H Solution
-
Weigh 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid.
-
Dissolve both in 100 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.
-
Cool the solution to room temperature.
-
Store the reagent in a refrigerator. It is recommended to prepare this solution fresh weekly.
3.1.2 Buffer-Masking Solution (pH 5.2)
-
Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of disodium (B8443419) EDTA in 400 mL of deionized water.
-
Slowly add 125 mL of glacial acetic acid while stirring.
-
This solution acts as a buffer to maintain the optimal pH for the complex formation and masks interfering metal ions.
Spectrophotometric Analysis of Boron
-
Pipette a known volume of the sample solution into a suitable container (e.g., a plastic tube).
-
Add the Buffer-Masking solution and mix thoroughly.
-
Add the Azomethine-H solution and mix again.
-
Allow the mixture to stand for at least 60 minutes at room temperature for full color development.
-
Measure the absorbance of the solution at the predetermined absorption maximum (typically around 415 nm) using a spectrophotometer.
-
Prepare a calibration curve using standard boron solutions of known concentrations and follow the same procedure.
-
Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.
Visualized Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the chemical reaction for the formation of the Azomethine-H boron complex and the experimental workflow for boron determination.
References
Synthesis of Azomethine-H Reagent: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of the Azomethine-H reagent, a crucial colorimetric agent for boron determination and a versatile building block in medicinal chemistry. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow.
Introduction
Azomethine-H, chemically known as 4-hydroxy-5-((2-hydroxyphenyl)methyleneamino)naphthalene-2,7-disulfonic acid, is a widely used reagent in analytical chemistry, particularly for the colorimetric determination of boron.[1][2] Its ability to form a stable, colored complex with borate (B1201080) ions allows for sensitive and accurate quantification.[1][2] Beyond its analytical applications, the azomethine functional group is a key pharmacophore in various drug discovery programs, exhibiting a wide range of biological activities. This guide details a robust and high-yield synthesis protocol for Azomethine-H, adapted from established methodologies, to facilitate its preparation in a research laboratory setting.
Chemical Synthesis Pathway
The synthesis of Azomethine-H is achieved through the condensation reaction between H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) and salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). This reaction, characteristic of azomethine synthesis, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.
References
An In-depth Technical Guide to Boron Detection Using Azomethine-H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the detection of boron using the Azomethine-H method. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to apply this well-established spectrophotometric technique for accurate and sensitive boron quantification.
Core Principle of Boron Detection with Azomethine-H
The Azomethine-H method is a widely used colorimetric technique for the determination of boron in various matrices, including water, soil, and biological samples. The fundamental principle of this method lies in the chemical reaction between boric acid (or borate (B1201080) ions) and Azomethine-H in a buffered aqueous solution. This reaction forms a stable, yellow-colored complex, and the intensity of the color is directly proportional to the concentration of boron in the sample. The absorbance of this complex is then measured using a spectrophotometer at a specific wavelength, typically in the range of 410-430 nm, to quantify the boron content.
The chemical reaction involves the condensation of boric acid with Azomethine-H, which is itself formed from the reaction of H-acid (8-amino-1-naphthol-3,6-disulfonic acid) and salicylaldehyde.[1] The presence of boron catalyzes the formation of the Azomethine-H-boron complex. The reaction is typically carried out in a slightly acidic to neutral pH environment (pH 5.2-6.0) to ensure optimal complex formation and color development.[2] To prevent interference from metal ions that can also form colored complexes, a masking agent such as ethylenediaminetetraacetic acid (EDTA) is commonly added to the reaction mixture.
Quantitative Data Summary
The Azomethine-H method for boron detection exhibits robust analytical performance. The following table summarizes key quantitative parameters from various studies, providing a comparative overview.
| Parameter | Reported Value(s) | Reference(s) |
| Wavelength of Maximum Absorbance (λmax) | 410 nm, 411 nm, 412 nm, 413 nm, 414 nm, 415 nm, 420 nm, 430 nm | [1][2][3][4][5] |
| Linear Range | Up to 3 ppm, 1-10 ppm, 0.2 - 1.5 mg/L, 0.08 - 3.00 ppm | [3][6][7] |
| Limit of Detection (LOD) | 0.0514 ppm, 0.1 mg/L, 0.04 ppm | [6][7] |
| Limit of Quantification (LOQ) | 0.08 ppm | [7] |
| Molar Absorptivity | 8300 L mol⁻¹ cm⁻¹ | |
| Reaction Time (Color Development) | 15 minutes, 30-40 minutes, 40 minutes, 1 hour | [1][3][5] |
| Optimal pH | 4.5 - 5.8, 5.24 ± 0.02, ~6.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the analytical procedure for boron determination using the Azomethine-H method.
3.1. Reagent Preparation
-
Azomethine-H Reagent:
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[5]
-
Dissolve in approximately 50 mL of deionized water in a 100 mL volumetric flask.[5]
-
Gently heat in a water bath to aid dissolution.[5]
-
Cool to room temperature and dilute to the 100 mL mark with deionized water.[5]
-
Store the reagent in a refrigerator. The solution is typically stable for up to 48 hours.[5]
-
-
Buffer-Masking Agent Solution:
-
Weigh 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[5]
-
Dissolve these components in 400 mL of deionized water in a 1 L beaker.[5]
-
Slowly add 125 mL of glacial acetic acid and mix well.[5]
-
-
Standard Boron Stock Solution (1000 ppm):
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired analytical range (e.g., 0.1 to 10 ppm).
-
3.2. Analytical Procedure
-
Sample Preparation:
-
Color Development:
-
Pipette a known volume of the sample or standard solution (e.g., 3 mL) into a test tube.[5]
-
Add a specific volume of the buffer-masking agent solution (e.g., 1 mL) and mix well.[5]
-
Add a designated volume of the Azomethine-H reagent (e.g., 1 mL) and mix thoroughly.[5]
-
Allow the solution to stand for a specified period (e.g., 1 hour) for full color development.[5]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (e.g., 420 nm).
-
Use a reagent blank (containing all reagents except the boron standard or sample) to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.
-
Determine the boron concentration in the sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
4.1. Signaling Pathway: Boron-Azomethine-H Complex Formation
Caption: Boron-Azomethine-H complex formation pathway.
4.2. Experimental Workflow for Boron Detection
Caption: Experimental workflow for boron analysis.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. images.hach.com [images.hach.com]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. lajans.com.ng [lajans.com.ng]
- 8. cdn.hach.com [cdn.hach.com]
- 9. tandfonline.com [tandfonline.com]
Azomethine-H Monosodium Salt Hydrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azomethine-H monosodium salt hydrate (B1144303), a crucial reagent in various analytical and research applications. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of the compound's properties.
Core Properties
Azomethine-H monosodium salt hydrate is a yellow to orange powder widely used as a colorimetric reagent, particularly for the determination of boron in various samples such as soil, plants, and water.[1] Its utility in these applications is intrinsically linked to its solubility and stability characteristics.
Solubility Profile
This compound exhibits solubility in a range of polar solvents. Quantitative solubility data is summarized in the table below. The dissolution in aqueous solutions can be facilitated by gentle heating.
| Solvent | Concentration | Observations |
| 1 M Sodium Hydroxide (NaOH) | 49.00 - 51.00 mg/mL | Yellow to orange solution |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Sonication is recommended[2] |
| Water | Soluble; approx. 18 g/L (based on protocol) | Gentle heating aids dissolution[3][4][5][6] |
| Ethanol | Soluble | Quantitative data not specified[4][5][6] |
| Acetone | Soluble | Quantitative data not specified[4][5][6] |
Stability Characteristics
The stability of this compound is crucial for its reliable use in experimental settings. It is a chemically stable compound under standard ambient conditions.[7][8]
Key Stability Factors:
-
Storage: The solid compound is stable for at least two years when stored at room temperature, protected from light and moisture.[3][6]
-
Solution Stability: An aqueous reagent solution of Azomethine-H containing ascorbic acid as an antioxidant is stable for up to 20-48 hours when stored properly (e.g., refrigerated and protected from light).[3]
-
pH: The optimal pH for the formation of the boron-azomethine H complex is in the range of 5.2 to 6.0.[9] The stability of the complex, and by extension the reagent in the reaction mixture, is influenced by pH.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[7]
-
Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]
Experimental Protocols
The most well-documented application of this compound is in the spectrophotometric determination of boron. Below are detailed experimental protocols for this method.
Preparation of Azomethine-H Reagent Solution
This protocol details the preparation of the Azomethine-H reagent for colorimetric analysis.
Materials:
-
This compound
-
Deionized water
-
Ascorbic acid
-
100 mL volumetric flask
-
Hot water bath
Procedure:
-
Weigh 0.90 g of this compound and transfer it to a 100 mL volumetric flask containing approximately 50 mL of deionized water.[3]
-
Add 2.0 g of ascorbic acid to the flask.[3]
-
Gently heat the mixture in a hot water bath to dissolve the solids.[3]
-
Allow the solution to cool to room temperature.
-
Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.[3]
-
If the solution appears turbid, gently reheat it in the hot water bath until it clarifies. Allow it to cool and ensure the final volume is 100 mL.[3]
-
Store the reagent solution in a refrigerator for up to 48 hours.[3]
Spectrophotometric Determination of Boron
This protocol outlines the procedure for using the prepared Azomethine-H reagent to determine the concentration of boron in a sample.
Materials:
-
Sample containing boron (e.g., soil extract, water sample)
-
Azomethine-H reagent solution (prepared as in 4.1)
-
Buffer-masking agent (e.g., ammonium (B1175870) acetate, EDTA)[3]
-
Polystyrene test tubes
-
Pipettes
-
Spectrophotometer
Procedure:
-
Pipette a known volume of the sample extract (e.g., 3 mL) into a polystyrene test tube.[3]
-
Add a specific volume of a buffer-masking agent (e.g., 1 mL) to the test tube and mix well. The buffer is crucial to maintain the optimal pH for the reaction.[3]
-
Add a known volume of the Azomethine-H reagent solution (e.g., 1 mL) to the test tube and mix thoroughly.[3]
-
Allow the solution to stand for a specified period (e.g., 1 hour) for full color development.[3]
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of 410-430 nm.[3][7]
-
The boron concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard boron solutions.
Visual Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Factors influencing the stability of Azomethine-H.
Caption: Workflow for boron analysis using Azomethine-H.
References
- 1. Azomethine-H-monosodium salt hydrate [himedialabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 4. scribd.com [scribd.com]
- 5. AZOMETHIN-H MONOSODIUM SALT HYDRATE | 206752-32-1 [chemicalbook.com]
- 6. This compound - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. lobachemie.com [lobachemie.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Technical Guide to Qualitative Boron Detection Using Azomethine-H Monosodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the use of Azomethine-H monosodium salt hydrate (B1144303) for the qualitative determination of boron. It covers the core chemical principles, detailed experimental protocols, and potential interferences, tailored for a scientific audience.
Principle of the Method
The qualitative test for boron using Azomethine-H is a colorimetric method. In an acidic to neutral solution (optimally pH 5.2 to 5.3), borate (B1201080) ions react with Azomethine-H to form a stable, yellow-colored complex.[1][2] The intensity of the yellow color is proportional to the concentration of boron, allowing for a visual qualitative assessment of its presence. The reaction is specific and sensitive, making it a reliable method for the detection of boron in various aqueous samples.[1]
The underlying chemistry involves the condensation of boric acid with Azomethine-H (4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonic acid monosodium salt hydrate) to form a bischelate complex.[3] This complex formation leads to a shift in the absorption spectrum, resulting in the visible yellow color.
Quantitative Data Summary
While this guide focuses on the qualitative application, the following tables summarize the key quantitative parameters of the Azomethine-H method for boron determination as established in the scientific literature. This data is useful for understanding the sensitivity and optimal conditions of the reaction.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [1] |
| Optimal pH | 5.24 ± 0.02 | [1] |
| Limit of Detection (LOD) | 0.0514 ppm (mg/L) | [1] |
| Linear Range | Up to 3 ppm (mg/L) | [1] |
| Time for Full Color Development | 40 - 60 minutes | [1][3] |
Table 1: Key Quantitative Parameters of the Azomethine-H Method for Boron Determination.
| Interfering Substance | Interference Level | Reference |
| Mn²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺, PO₄³⁻, SO₄²⁻, NO₃⁻ | 1000 mg/L | [2] |
| Cl⁻, NH₄⁺ | 500 mg/L | [2] |
| Fe²⁺, Fe³⁺ | 25 mg/L | [2] |
Table 2: Common Ions and Their Interference Levels in the Azomethine-H Method. The use of a masking agent like EDTA is common to chelate interfering metal ions.[1]
Experimental Protocols
This section provides detailed methodologies for preparing the necessary reagents and performing a qualitative test for boron.
Reagent Preparation
3.1.1 Azomethine-H Solution
-
Weigh 0.5 g of Azomethine-H monosodium salt hydrate and 1.0 g of L-ascorbic acid.[1]
-
Dissolve both in 50 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.[3]
-
Transfer the solution to a plastic bottle and store in a refrigerator. The solution is stable for up to 48 hours.[3] The L-ascorbic acid acts as an antioxidant, preventing the reagent from darkening over time.[1]
3.1.2 Buffer-Masking Agent Solution
-
Dissolve 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of deionized water.[1]
-
To this solution, add 25 mL of glacial acetic acid.[1]
-
Add 1.4 g of EDTA disodium (B8443419) salt to the mixture.[1] The EDTA serves to mask potential interference from metal ions.[1]
-
Mix thoroughly until all components are dissolved.
Qualitative Test Procedure
This procedure is designed for the visual assessment of boron. It is recommended to run a positive control (a known boron solution) and a negative control (deionized water) alongside the unknown sample for reliable comparison.
-
Sample Preparation: Pipette 10 mL of the sample to be tested into a clean test tube.
-
pH Adjustment and Masking: Add 2.5 mL of the Buffer-Masking Agent Solution to the test tube. Mix well. This will adjust the pH to the optimal range for the reaction and chelate interfering ions.[1]
-
Color Development: Add 2.5 mL of the Azomethine-H Solution to the test tube.[1]
-
Incubation: Cap the test tube and invert several times to mix thoroughly. Allow the solution to stand at room temperature for 40-60 minutes for full color development.[1][3]
-
Visual Observation: Observe the color of the solution against a white background.
-
Positive Result: The development of a distinct yellow color indicates the presence of boron. The intensity of the color will be proportional to the concentration of boron.
-
Negative Result: The solution will remain colorless or show a very faint yellowish tinge, similar to the negative control.
-
Visualizations
Signaling Pathway of Boron Detection
Caption: Chemical reaction pathway for the detection of boron using Azomethine-H.
Experimental Workflow for Qualitative Boron Test
Caption: Step-by-step workflow for the qualitative boron test using Azomethine-H.
References
Methodological & Application
Application Notes and Protocols for Boron Determination in Soil Samples using the Azomethine-H Method
Introduction
The determination of boron in soil is crucial for agricultural productivity, as it is an essential micronutrient for plants, yet it can be toxic at high concentrations. The Azomethine-H method is a widely adopted spectrophotometric procedure for quantifying water-soluble boron in soil extracts. This method is favored for its sensitivity, reliability, and convenience, as it does not require the use of concentrated acids.[1][2] Azomethine-H reacts with boric acid in an aqueous medium to form a stable, yellow-colored complex, the absorbance of which is measured to determine the boron concentration.[1][3] This application note provides a comprehensive overview, detailed experimental protocols, and performance data for the Azomethine-H method.
Principle of the Method
The Azomethine-H method is based on the reaction between boric acid (H₃BO₃) and Azomethine-H in a buffered aqueous solution at a pH of approximately 5.1.[1] This reaction forms a yellow-colored complex.[3] The intensity of the color is directly proportional to the boron concentration and is measured spectrophotometrically at a wavelength of 420 nm.[1][4] A buffer-masking solution, typically containing ammonium (B1175870) acetate (B1210297) and EDTA, is used to control the pH and prevent interference from other ions that may be present in the soil extract.[1][4]
Quantitative Data Summary
The performance of the Azomethine-H method can vary slightly depending on the specific laboratory conditions and equipment. The following table summarizes key quantitative parameters from various studies.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 420 nm | [1][4] |
| pH of Reaction | ~5.1 | [1] |
| Limit of Detection | 0.02 - 0.04 ppm | [5] |
| Limit of Quantification | 0.08 ppm | [5] |
| Linear Dynamic Range | 0.08 - 3.00 ppm | [5] |
| Reaction Time (Color Development) | 30 - 60 minutes | [4][6] |
Experimental Protocols
Extreme care must be taken to avoid boron contamination. It is highly recommended to use plasticware or low-boron glassware for all preparations and analyses.[4]
1. Reagent Preparation
-
Boron Stock Solution (1000 mg/L): Dissolve 5.716 g of boric acid (H₃BO₃) in deionized water and dilute to a final volume of 1 L in a volumetric flask.[4]
-
Boron Stock Solution (20 mg/L): Pipette 20 mL of the 1000 mg/L boron stock solution into a 1 L volumetric flask and dilute to the mark with deionized water.[4]
-
Boron Working Standards: Prepare a series of working standards (e.g., 0, 1, 2, 4, 5 mg/L) by diluting appropriate volumes of the 20 mg/L boron stock solution in 100 mL volumetric flasks with deionized water.[4]
-
Buffer-Masking Solution: In a 1 L plastic beaker, dissolve 250 g of ammonium acetate (CH₃COONH₄) and 15 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-Na₂) in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid (CH₃COOH) and mix thoroughly.[4]
-
Azomethine-H Reagent (0.45% w/v): Dissolve 0.45 g of Azomethine-H in 100 mL of a 1% L-ascorbic acid solution. This reagent should be prepared fresh weekly and stored in a refrigerator.[4]
-
Extracting Solution (0.01M CaCl₂): Dissolve 1.5 g of calcium chloride dihydrate (CaCl₂·2H₂O) in approximately 600 mL of deionized water in a 1 L volumetric flask. Dilute to the mark with deionized water and mix well.[4]
2. Soil Sample Extraction (Hot Water/CaCl₂ Method)
-
Weigh 10 g of air-dried soil into a boiling flask.
-
Add 20 mL of the 0.01M CaCl₂ extracting solution.[4]
-
Attach a reflux condenser to the flask and heat to boiling for 5 minutes.[1]
-
Cool the suspension and filter it into a plastic bottle.[1]
3. Color Development and Measurement
-
Pipette a 1 mL aliquot of the soil extract (or standard solution) into a plastic tube.[4]
-
Add 2 mL of the Buffer-masking solution and mix thoroughly.[4]
-
Add 2 mL of the Azomethine-H reagent and mix the contents thoroughly.[4]
-
Allow the mixture to stand for 30 minutes for color development.[1][4]
-
Measure the absorbance of the solution at a wavelength of 420 nm using a spectrophotometer.[4]
-
Prepare a standard curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the boron concentration in the soil extracts from the standard curve.
Interferences
The Azomethine-H method is generally selective for boron. However, high concentrations of certain ions can interfere with the analysis. The use of EDTA in the buffer solution helps to mask interference from many metal ions.[7] Ions such as fluoride, aluminum, iron, and copper can potentially interfere at high concentrations.[8] Thioglycolic acid can be used to suppress interference from iron.[9]
Experimental Workflow
Caption: Experimental workflow for boron determination in soil using the Azomethine-H method.
Chemical Reaction Pathway
Caption: Simplified reaction pathway for the formation of the colored complex.
References
- 1. researchjournal.co.in [researchjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. cdn.hach.com [cdn.hach.com]
- 4. udel.edu [udel.edu]
- 5. lajans.com.ng [lajans.com.ng]
- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Spectrophotometric Determination of Boron in Plant Tissue using Azomethine-H
Introduction
Boron is an essential micronutrient for the healthy growth and development of plants. Its accurate quantification in plant tissues is crucial for diagnosing deficiencies or toxicities, thereby optimizing crop yield and quality. The Azomethine-H method is a widely adopted, simple, and sensitive spectrophotometric procedure for determining boron concentrations in various biological and environmental samples, including plant tissues.[1][2] This method relies on the formation of a stable, colored complex between boron and the Azomethine-H reagent in a buffered aqueous solution.[2][3] The intensity of the resulting yellow color is directly proportional to the boron concentration and is measured using a spectrophotometer at a specific wavelength. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development for the accurate determination of boron in plant tissue.
Principle
The Azomethine-H method is based on the reaction of boric acid with Azomethine-H in an aqueous medium at a pH of approximately 5.1 to form a yellow-colored complex.[2][3] The absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 420 nm.[2][4] To prevent interference from other ions commonly found in plant tissue digests, such as iron, copper, and aluminum, a buffer-masking agent containing EDTA (ethylenediaminetetraacetic acid) and other complexing agents is used.[1][5] Ascorbic acid is also added to the Azomethine-H reagent to prevent its oxidation and maintain its stability.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and reagent compositions for the spectrophotometric determination of boron using the Azomethine-H method.
Table 1: Key Experimental Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [3][6] |
| Optimal pH | ~5.1 | [2][3] |
| Reaction Time (Color Development) | 1 hour | [4][6] |
| Stability of Boron-Azomethine-H Complex | 45 to 120 minutes | [4] |
Table 2: Reagent Composition
| Reagent | Component | Concentration/Amount | Reference |
| Azomethine-H Reagent | Azomethine-H | 0.45 g - 0.90 g per 100 mL | [2][6] |
| L-Ascorbic Acid | 1 g - 2 g per 100 mL | [2][6] | |
| Deionized Water | to 100 mL | [2][6] | |
| Buffer-Masking Agent | Ammonium (B1175870) Acetate | 250 g per 1 L | [6] |
| EDTA Tetrasodium (B8768297) Salt | 25 g per 1 L | [6] | |
| Nitrilotriacetic Acid Disodium (B8443419) Salt | 10 g per 1 L | [6] | |
| Glacial Acetic Acid | 125 mL per 1 L | [6] | |
| Deionized Water | to 1 L | [6] | |
| Boron Stock Solution (100 ppm) | Boric Acid (H₃BO₃) | 0.5714 g per 1 L | [4] |
| Deionized Water | to 1 L | [4] | |
| Sample Extractant | 0.36 N Sulfuric Acid (H₂SO₄) | [1][8] |
Experimental Protocols
1. Preparation of Reagents
-
Azomethine-H Reagent: In a 100 mL volumetric flask, dissolve 0.90 g of Azomethine-H and 2 g of ascorbic acid in approximately 50 mL of deionized water.[6] Gently heat the solution in a water bath to aid dissolution. After cooling to room temperature, dilute to the mark with deionized water and mix thoroughly. Store this reagent in a dark plastic bottle in a refrigerator for up to 48 hours.[4][6]
-
Buffer-Masking Agent: In a 1 L beaker, dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water.[6] Slowly add 125 mL of glacial acetic acid while stirring. Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.[6]
-
Boron Stock Solution (100 ppm): Accurately weigh 0.5714 g of analytical grade boric acid (H₃BO₃) and dissolve it in deionized water in a 1 L volumetric flask.[4] Dilute to the mark with deionized water and mix well. Store in a plastic bottle.
-
Boron Standard Solutions: Prepare a series of standard solutions (e.g., 0, 1, 2, 3, 4, 5 ppm B) by diluting the 100 ppm boron stock solution with the same extractant solution used for the plant samples (e.g., 0.36 N H₂SO₄).[4]
2. Plant Tissue Sample Preparation (Dry Ashing Method)
-
Weigh approximately 0.5 g to 1.0 g of dried and ground plant tissue into a porcelain crucible.[4]
-
Place the crucible in a muffle furnace and ash the sample at 500-600°C for 4-6 hours, or until a white or gray ash is obtained.[4][9]
-
Allow the crucibles to cool completely.
-
Add 10 mL of 0.36 N sulfuric acid (H₂SO₄) to each crucible to dissolve the ash.[1][8]
-
Let the solution stand for 1 hour at room temperature with occasional swirling to ensure complete extraction of boron.[1][8]
-
Filter the extract through Whatman #42 filter paper into a clean plastic tube.[6] This filtrate is now ready for boron analysis.
3. Color Development and Spectrophotometric Measurement
-
Pipette 3 mL of the plant tissue extract or standard solution into a polystyrene test tube.[6]
-
Add 1 mL of the Buffer-Masking Agent to the test tube and mix well.[6]
-
Add 1 mL of the Azomethine-H Reagent and mix thoroughly.[6]
-
Allow the solution to stand for 1 hour at room temperature for full color development.[6]
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the 0 ppm boron standard (reagent blank) to zero the spectrophotometer.
-
Measure the absorbance of the standard solutions and the sample solutions.[4]
4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations (in ppm).
-
Determine the concentration of boron in the sample extracts from the calibration curve using their measured absorbance values.
-
Calculate the final boron concentration in the original plant tissue sample, taking into account the initial sample weight and the volume of the extractant.
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric determination of boron in plant tissue.
Interferences
Several ions can interfere with the Azomethine-H method, including fluoride, aluminum, iron, and copper.[10] However, the use of a buffer-masking solution containing EDTA and other chelating agents effectively eliminates the interference from common cations found in plant tissue digests.[1][5]
Safety Precautions
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves. All chemical waste should be disposed of in accordance with institutional and local regulations. The dry ashing procedure should be performed in a well-ventilated area or a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchjournal.co.in [researchjournal.co.in]
- 3. lajans.com.ng [lajans.com.ng]
- 4. tandfonline.com [tandfonline.com]
- 5. An automated procedure for the determination of boron in plant tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 7. cdn.hach.com [cdn.hach.com]
- 8. Boron determination in plant tissue by the azomethine H method | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocol for Boron Analysis in Water using Azomethine-H Monosodium Salt Hydrate
Introduction
Boron is a naturally occurring element that is essential for plant growth in trace amounts but can be toxic at higher concentrations.[1][2] Its presence in irrigation and drinking water is, therefore, a critical parameter to monitor.[1] The Azomethine-H method is a widely used spectrophotometric technique for the determination of boron in various water samples, including seawater, brine, and wastewater.[3][4][5][6] This method is favored for its simplicity, sensitivity, and reduced interference from other ions commonly found in water. The principle of the method is based on the reaction of borate (B1201080) ions with Azomethine-H in a slightly acidic medium to form a yellow-colored complex, the absorbance of which is measured spectrophotometrically.[7]
Principle of the Method
In an acidic medium, borate ions react with Azomethine-H to form a stable, yellow-colored complex.[7] The intensity of the color produced is directly proportional to the boron concentration in the sample. The reaction is typically carried out at a pH between 4.5 and 5.8, and the resulting complex exhibits maximum absorbance at a wavelength of approximately 410-420 nm.[3][4][5] EDTA is often included in the buffer solution to mask interference from various metal ions.[3][5]
Quantitative Data Summary
The performance of the Azomethine-H method for boron analysis is summarized in the tables below. These values represent typical performance characteristics and may vary slightly depending on the specific laboratory conditions and instrumentation.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 420 nm | [3][4][7] |
| Optimum pH | 4.5 - 5.8 (typically ~5.2) | [3][5] |
| Linearity Range | Up to 3.0 ppm (mg/L) | [4] |
| Limit of Detection (LOD) | 0.02 - 0.0514 ppm (mg/L) | [4] |
| Limit of Quantification (LOQ) | ~0.08 ppm (mg/L) | [4] |
| Molar Absorptivity | ~8,300 L mol⁻¹ cm⁻¹ | [3][5] |
| Color Development Time | 40 - 120 minutes | [4] |
Table 2: Potential Interferences
| Interfering Ion | Tolerance Level | Notes |
| Various Metal Ions | High | Effectively masked by the addition of EDTA.[3][5] |
| Chloride | > 1000 ppm | May interfere at very high concentrations.[4] |
| Phenol | > 10 ppm | Can cause interference.[4] |
| Iron (Fe) | Can interfere | Interference can be suppressed by the addition of thioglycolic acid.[8] |
Experimental Protocol
This protocol provides a detailed methodology for the determination of boron in water samples using the Azomethine-H method.
Reagents and Solutions
All reagents should be of analytical grade.
-
Deionized Water: Use high-purity, boron-free deionized water for all reagent preparations and dilutions.
-
Boron Stock Solution (100 mg/L): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1000 mL of deionized water. Store in a polyethylene (B3416737) bottle.
-
Boron Standard Solutions: Prepare a series of standard solutions (e.g., 0.2, 0.5, 1.0, 2.0, 3.0 mg/L) by diluting the boron stock solution with deionized water.
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) in 400 mL of deionized water. Add 125 mL of glacial acetic acid (CH₃COOH). Dissolve 1.4 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA) in this solution. Dilute to 1000 mL with deionized water.[9] The pH of this solution should be approximately 5.2.
-
Azomethine-H Solution (0.45% w/v): Dissolve 0.45 g of Azomethine-H monosodium salt hydrate (B1144303) and 1.0 g of L-ascorbic acid in 100 mL of deionized water.[9] Gentle warming in a water bath may be required to aid dissolution.[9] The ascorbic acid acts as an antioxidant.[2] This solution should be stored in a dark, refrigerated container and is typically stable for up to a few days.[7][9]
Sample Preparation
-
Water samples should be collected in clean polyethylene bottles.
-
If the samples contain particulate matter, they should be filtered through a 0.45 µm membrane filter prior to analysis.
Analytical Procedure
-
Pipette 5.0 mL of the water sample (or standard solution) into a clean plastic test tube.
-
Add 2.0 mL of the Buffer-Masking Solution to the test tube and mix thoroughly.
-
Add 2.0 mL of the Azomethine-H solution to the test tube and mix again.
-
Allow the solution to stand at room temperature for at least 60 minutes to ensure full color development.[4] Some protocols suggest waiting between 60 to 120 minutes.[4]
-
Prepare a blank solution by using 5.0 mL of deionized water in place of the sample and following the same procedure.
-
Measure the absorbance of the standards and the sample against the blank at 415 nm using a spectrophotometer.
Calibration and Calculation
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known boron concentrations.
-
Determine the concentration of boron in the sample by comparing its absorbance to the calibration curve.
-
The result can be calculated using the linear regression equation derived from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Azomethine-H method.
Caption: Experimental workflow for boron analysis using the Azomethine-H method.
Caption: Simplified reaction pathway for the formation of the boron-Azomethine-H complex.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Boron in Sea Water, Brine and Bittern Using Azomethine H [jstage.jst.go.jp]
- 4. lajans.com.ng [lajans.com.ng]
- 5. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. cdn.hach.com [cdn.hach.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aesl.ces.uga.edu [aesl.ces.uga.edu]
Application Notes and Protocols for Azomethine-H Colorimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azomethine-H is a widely used reagent for the colorimetric determination of boron in various samples, including soil extracts, plant tissues, water, and other biological materials.[1][2][3] The method relies on the formation of a stable, colored complex between boron and Azomethine-H in an aqueous solution. The intensity of the resulting color, typically measured between 410 and 430 nm, is directly proportional to the boron concentration.[4] This technique is favored for its simplicity, sensitivity, and the avoidance of hazardous reagents like concentrated sulfuric acid, which are common in other boron determination methods.[1][5]
Principle of the Method
The fundamental principle of the Azomethine-H method is the reaction of boric acid or borate (B1201080) ions with Azomethine-H in a buffered, slightly acidic medium to form a yellow-orange complex. Ascorbic acid is often added to the reagent solution to prevent oxidation and maintain stability.[6] A buffer-masking agent, typically containing ammonium (B1175870) acetate (B1210297) and EDTA, is used to control the pH and chelate interfering metal ions.[4][7] The absorbance of the colored complex is then measured using a spectrophotometer, and the boron concentration is determined by comparison with a standard curve.
Experimental Protocols
Preparation of Reagents
A critical step for accurate and reproducible results is the correct preparation of the Azomethine-H and buffer-masking solutions. Several formulations have been reported, with slight variations in component concentrations. The following protocols are based on established and improved methods.
Protocol 1: Standard Azomethine-H Solution
This protocol is a commonly cited method for preparing the Azomethine-H reagent.
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[4]
-
Transfer both solids into a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water.
-
Gently heat the mixture in a water bath to facilitate dissolution.
-
Once dissolved and cooled to room temperature, dilute to the 100 mL mark with deionized water and mix thoroughly.
-
If the solution appears turbid, reheat it gently in a water bath until it becomes clear, then allow it to cool and readjust the volume to 100 mL.
-
Store the solution in a refrigerator. It is recommended to use the solution within 48 hours for optimal performance.[4]
Protocol 2: Buffer-Masking Agent
This solution helps to maintain the optimal pH for the reaction and sequesters interfering metal ions.
-
Weigh 250 g of ammonium acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[4]
-
Dissolve these components in 400 mL of deionized water in a 1 L beaker.
-
Slowly add 125 mL of glacial acetic acid while stirring.
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix well.
Quantitative Data for Reagent Preparation
The following table summarizes the quantitative data for the preparation of the necessary reagents.
| Reagent Component | Protocol 1 (Azomethine-H Solution) | Protocol 2 (Buffer-Masking Agent) |
| Azomethine-H | 0.90 g / 100 mL | - |
| Ascorbic Acid | 2.0 g / 100 mL | - |
| Ammonium Acetate | - | 250 g / 1 L |
| EDTA Tetrasodium Salt | - | 25 g / 1 L |
| Nitrilotriacetic Acid Disodium Salt | - | 10 g / 1 L |
| Glacial Acetic Acid | - | 125 mL / 1 L |
| Deionized Water | to 100 mL | to 1 L |
Colorimetric Analysis Workflow
The following protocol outlines the steps for determining boron concentration in a sample extract.
-
Pipette 3 mL of the sample extract into a polystyrene test tube.
-
Add 1 mL of the Buffer-Masking Agent and mix well.
-
Add 1 mL of the Azomethine-H solution and mix thoroughly.
-
Allow the solution to stand for 1 hour at room temperature for full color development.[4]
-
Measure the absorbance of the solution at 430 nm using a spectrophotometer.[4]
-
Prepare a reagent blank using deionized water instead of the sample extract and follow the same procedure.
-
Construct a calibration curve using standard boron solutions of known concentrations.
-
Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.
Visualizations
Experimental Workflow for Boron Analysis
Caption: Workflow for boron determination using the Azomethine-H method.
Signaling Pathway: Boron-Azomethine-H Complex Formation
Caption: Reaction of boron with Azomethine-H to form a colored complex.
Method Parameters and Performance
The performance of the Azomethine-H method is characterized by several key parameters, which are summarized below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [4] |
| Linearity Range | 0.2 to 10 µg B/mL | [8] |
| Limit of Detection (LOD) | ≤ 0.05 mg/L | [7] |
| Reaction Time (Color Development) | 1 hour | [4] |
| Optimum pH | 5.24 ± 0.02 |
Potential Interferences
While the Azomethine-H method is robust, certain ions can interfere with the colorimetric determination. The use of a buffer-masking agent with EDTA helps to mitigate many of these interferences.[7][9] However, high concentrations of the following ions have been reported to cause interference:
-
Aluminum (Al)
-
Copper (Cu)
-
Iron (Fe)
-
Zinc (Zn)
-
Molybdate (Mo)
It is crucial for researchers to be aware of the composition of their samples and to perform appropriate validation, such as spike and recovery experiments, to ensure the accuracy of their results.[10]
Stability and Storage of Reagents
Proper storage of the Azomethine-H solution is essential for maintaining its reactivity and ensuring consistent results.
-
Azomethine-H Solution: Store in a refrigerator (4°C) in a closed, dark container.[7] The solution is typically stable for up to 48 hours.[4] Some formulations with glycerin may have extended stability up to one month.[7]
-
Azomethine-H Solid Reagent: Store at 4°C, sealed and protected from moisture and light.[11]
-
Buffer-Masking Agent: This solution is generally stable at room temperature when stored in a well-sealed container.
Conclusion
The Azomethine-H method provides a reliable and sensitive approach for the colorimetric analysis of boron. By following standardized protocols for reagent preparation and analysis, and by being mindful of potential interferences, researchers can obtain accurate and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for scientists and professionals in various fields, including drug development, where the monitoring of trace elements is often critical.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.hach.com [cdn.hach.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. lajans.com.ng [lajans.com.ng]
- 11. medchemexpress.com [medchemexpress.com]
Azomethine-H: Applications and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azomethine-H, chemically known as sodium 4-hydroxy-5-(2-hydroxybenzylideneamino)naphthalene-2,7-disulfonate, is a versatile organic compound predominantly utilized as a chromogenic reagent in analytical chemistry. Its ability to form stable, colored complexes with certain elements makes it an invaluable tool for spectrophotometric analysis. While its primary application lies in the determination of boron, the broader class of azomethine derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the use of Azomethine-H in the laboratory, with a focus on its principal application in boron analysis, a discussion of its relevance to formaldehyde (B43269) determination, and an overview of the pharmacological importance of the azomethine scaffold.
Core Application: Spectrophotometric Determination of Boron
The most established and widely used application of Azomethine-H is in the colorimetric determination of boron in various matrices, including soil, plant tissues, water, and other environmental samples.[1] The method is favored for its sensitivity and for avoiding the use of hazardous concentrated acids, which are required in older methods like the carmine (B74029) method.[2]
The principle of this method is the reaction of borate (B1201080) ions with Azomethine-H in an aqueous solution to form a stable, yellow-colored complex. The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Maximum Wavelength (λmax) | 410 - 430 nm | [3][4] |
| Optimum pH | 4.8 - 5.24 | [3][5] |
| Reaction Time for Full Color Development | 40 - 60 minutes | [3][5] |
| Linearity Range | Up to 3 ppm Boron | [5] |
| Limit of Detection | 0.0514 ppm | [5] |
Experimental Protocol: Determination of Boron in Aqueous Samples
This protocol outlines the steps for determining the concentration of boron in a water sample.
1. Reagent Preparation:
-
Azomethine-H Solution (0.9% w/v):
-
Weigh 0.90 g of Azomethine-H and 2.0 g of L-ascorbic acid.
-
Dissolve in approximately 50 mL of deionized water in a 100 mL volumetric flask.
-
Gently heat in a water bath to aid dissolution.
-
Cool to room temperature and dilute to the mark with deionized water.
-
Store in a refrigerator. The solution is stable for up to 48 hours.[3]
-
-
Buffer-Masking Solution:
-
Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.
-
Once dissolved, slowly add 125 mL of glacial acetic acid and mix well.[3]
-
-
Boron Standard Solutions:
-
Prepare a 1000 ppm boron stock solution by dissolving the appropriate amount of boric acid in deionized water.
-
Prepare a series of working standards (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 ppm) by diluting the stock solution.
-
2. Sample Preparation:
-
Filter the water sample to remove any particulate matter.
-
If necessary, dilute the sample to bring the boron concentration within the linear range of the assay.
3. Color Development:
-
Pipette a known volume (e.g., 3 mL) of the sample or standard into a test tube.
-
Add 1 mL of the Buffer-Masking solution and mix thoroughly.
-
Add 1 mL of the Azomethine-H solution and mix again.
-
Allow the solution to stand for 1 hour at room temperature for full color development.[3]
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 415-430 nm.[3][5]
-
Use a reagent blank (containing all reagents except the boron standard/sample) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus boron concentration for the standard solutions.
-
Determine the concentration of boron in the sample by interpolating its absorbance on the calibration curve.
Experimental Workflow for Boron Determination
Caption: Workflow for the spectrophotometric determination of boron using Azomethine-H.
Chemical Reaction of Boron with Azomethine-H
Caption: Reaction of boric acid with Azomethine-H to form a colored complex.
Application in Formaldehyde Determination
While Azomethine-H is a type of Schiff base, which is formed from an amine and a carbonyl compound, its use for the quantitative determination of formaldehyde is not a standard or widely documented method. The literature on spectrophotometric determination of formaldehyde predominantly features other reagents.
The reaction between an amine and formaldehyde to form a Schiff base is a well-known chemical transformation. However, for a reaction to be suitable for quantitative analysis, it must be specific, reproducible, and result in a stable, colored or fluorescent product. It appears that the reaction of Azomethine-H with formaldehyde does not meet these criteria as effectively as other established methods.
For researchers interested in the spectrophotometric determination of formaldehyde, the following methods are more commonly employed:
-
Nash Method (Hantzsch Reaction): Formaldehyde reacts with acetylacetone (B45752) and ammonium acetate to form a yellow-colored dihydropyridine (B1217469) derivative, which is measured at approximately 412 nm.
-
MBTH Method: Formaldehyde reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a blue cationic chromophore in the presence of an oxidizing agent.
-
Chromotropic Acid Method: In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid to produce a purple-colored compound, typically measured at 580 nm.
Relevance in Drug Development
Although Azomethine-H itself is primarily an analytical reagent, the azomethine group (-C=N-), also known as a Schiff base, is a critical pharmacophore in medicinal chemistry. The C=N linkage is an essential structural requirement for a wide range of biological activities.[6]
Azomethine derivatives have been reported to possess a broad spectrum of pharmacological effects, including:
-
Antibacterial and Antifungal activity [6]
-
Anticancer activity [6]
-
Anti-inflammatory activity
-
Antiviral and Antimalarial properties
One study has suggested that Azomethine-H may have antimalarial properties and that its biological effects could be mediated through the production of reactive oxygen species (ROS).[7] This indicates that while not a drug itself, Azomethine-H can exhibit biological activity.
For drug development professionals, Azomethine-H can be considered a starting material or a structural motif for the synthesis of novel therapeutic agents. The synthesis of new azomethine derivatives and the exploration of their structure-activity relationships (SAR) is an active area of research in the quest for new drugs.
Logical Relationship in Drug Discovery
Caption: The role of the azomethine functional group in drug discovery.
Synthesis of Azomethine-H
For laboratories that wish to prepare Azomethine-H in-house, a general synthesis procedure involves the condensation of 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) with salicylaldehyde (B1680747).
Protocol for Synthesis
1. Materials:
-
8-amino-1-naphthol-3,6-disulfonic acid (H-acid)
-
Salicylaldehyde
-
Potassium hydroxide (B78521) (KOH) solution (10%)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (95%)
-
High-speed mechanical stirrer
-
pH meter
2. Procedure:
-
Dissolve 18 g of H-acid in 1 liter of distilled water at 45-50°C in a polyethylene (B3416737) beaker.
-
Allow the solution to cool to room temperature.
-
With vigorous stirring, add 10% KOH solution dropwise until the pH reaches 7.0.
-
Continue stirring and add concentrated HCl dropwise to adjust the pH to 1.5.
-
Slowly add 20 mL of salicylaldehyde while maintaining continuous, vigorous stirring.
-
Place the beaker in a water bath at 65°C and continue to stir vigorously for 1 hour.
-
Allow the mixture to stand at room temperature for 16 hours.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the precipitate five times with 30 mL portions of 95% ethanol.
-
Dry the product at 100°C for 3 hours.
A successful synthesis should yield a bright orange powder. Proper control of pH, temperature, and stirring rate is crucial for obtaining a product with consistent sensitivity for analytical applications.
References
- 1. Spectrophotometric Determination of Drugs by Means of Schiff Base Formation: A Review | Tsvetkova | Varna Medical Forum [journals.mu-varna.bg]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. emerald.com [emerald.com]
- 7. Comparison of three colorimetric reagents in the determination of methanol with alcohol oxidase. Application to the assay of pectin methylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Boron Detection in Nutrient Solutions with Azomethine-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is an essential micronutrient for plant growth, playing a crucial role in cell wall structure, membrane function, and reproductive development. However, the range between boron deficiency and toxicity is narrow, making the accurate determination of its concentration in nutrient solutions critical for optimal plant health and crop yield. The Azomethine-H method is a widely used, simple, and sensitive spectrophotometric technique for the determination of boron in aqueous samples, including nutrient solutions. This method relies on the reaction of boric acid with Azomethine-H in the presence of a buffer to form a colored complex, the absorbance of which is proportional to the boron concentration.
Principle
The Azomethine-H method is based on the formation of a yellow-colored complex between boric acid (H₃BO₃) and Azomethine-H (the condensation product of H-acid and salicylaldehyde) in an aqueous, slightly acidic medium.[1][2][3] The intensity of the color, measured spectrophotometrically at a wavelength of approximately 410-430 nm, is directly proportional to the concentration of boron in the sample.[3][4][5][6] The reaction is typically carried out at a controlled pH, often around 5.2, to ensure optimal color development and stability.
Quantitative Data Summary
The performance of the Azomethine-H method for boron determination can be summarized by the following key parameters:
| Parameter | Value | References |
| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [3][4][5][6][7] |
| Limit of Detection (LOD) | 0.02 - 0.0514 ppm | [4] |
| Limit of Quantification (LOQ) | 0.08 - 0.10 ppm | [4] |
| Linearity Range | Up to 3.0 ppm | [4] |
| Molar Absorptivity | 8300 L mol⁻¹ cm⁻¹ | [7] |
| Reaction Time for Color Development | 40 - 60 minutes | [5][6] |
| Optimal pH | ~5.2 |
Interferences
Several ions can potentially interfere with the Azomethine-H method. However, the use of a masking agent, typically EDTA (ethylenediaminetetraacetic acid), in the buffer solution can effectively eliminate interference from many common cations.[2][7][8][9]
| Interfering Ion | Tolerable Concentration | Notes | References |
| Iron (Fe³⁺) | 200 ppm | Can be masked by thioglycolic acid. | [8][10] |
| Aluminum (Al³⁺) | 3,000 ppm | Masked by EDTA. | [8] |
| Copper (Cu²⁺) | 2,500 ppm | Masked by EDTA. | [8] |
| Fluoride (F⁻) | 5,000 ppm | [8] | |
| Chloride (Cl⁻) | > 1000 ppm may interfere. | [4] |
Experimental Protocols
Preparation of Reagents
a. Azomethine-H Reagent:
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[5]
-
Dissolve in approximately 50 mL of deionized water in a 100 mL volumetric flask.[5]
-
Gently heat in a water bath to aid dissolution, then cool to room temperature.[5]
-
Dilute to the 100 mL mark with deionized water and mix well.[5]
-
Store the reagent in a refrigerator. It is recommended to prepare this solution fresh, though it can be stable for up to 48 hours.[5]
b. Buffer-Masking Solution:
-
Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.[5]
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[5]
-
After dissolution, slowly add 125 mL of glacial acetic acid and mix thoroughly.[5]
c. Boron Stock Solution (100 ppm):
-
Dissolve 0.5716 g of anhydrous boric acid (H₃BO₃) in deionized water and dilute to 1 liter in a volumetric flask.[11] Store in a plastic bottle.
d. Boron Standard Solutions:
-
Prepare a series of standard solutions (e.g., 0.2, 0.5, 1.0, 2.0, 3.0 ppm) by diluting the 100 ppm boron stock solution with deionized water.
Sample Preparation
-
If the nutrient solution contains particulate matter, filter it through a Whatman #42 filter paper or an equivalent.[5]
-
If the expected boron concentration is high, dilute the sample with deionized water to fall within the linear range of the assay.
Color Development Procedure
-
Pipette a known volume (e.g., 3 mL) of the nutrient solution sample (or standard) into a test tube.[5]
-
Add 1 mL of the Buffer-Masking solution and mix well.[5]
-
Add 1 mL of the Azomethine-H reagent and mix thoroughly.[5]
-
Allow the mixture to stand at room temperature for a minimum of 1 hour to ensure complete color development.[5]
Spectrophotometric Measurement
-
Set the spectrophotometer to a wavelength of 420 nm.[1]
-
Use a blank solution (containing all reagents except the boron standard or sample) to zero the instrument.
-
Measure the absorbance of the standard solutions and the prepared nutrient solution samples.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of boron in the nutrient solution samples by interpolating their absorbance values on the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction principle and the experimental workflow for the determination of boron using the Azomethine-H method.
Caption: Chemical reaction pathway for boron detection.
Caption: Experimental workflow for boron analysis.
References
- 1. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. cdn.hach.com [cdn.hach.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. lajans.com.ng [lajans.com.ng]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. images.hach.com [images.hach.com]
- 7. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Spectrophotometric determination of boron - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
Measuring Boron in Compost and Manure using Azomethine-H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of boron in compost and manure samples using the Azomethine-H spectrophotometric method. This method is a reliable and cost-effective alternative to more complex techniques like inductively coupled plasma (ICP) spectrometry, especially for routine analysis.
Application Notes
The Azomethine-H method relies on the formation of a stable, colored complex between boron and the Azomethine-H reagent in a buffered aqueous solution. The intensity of the resulting yellow color, measured spectrophotometrically at approximately 420 nm, is directly proportional to the boron concentration in the sample.
Challenges with Compost and Manure Samples:
Compost and manure are complex organic matrices that can present challenges for direct colorimetric analysis. The high concentration of dissolved organic matter (DOM) can impart a yellow color to the sample extract, leading to spectral interference and inaccurate results. Furthermore, boron can exist in various forms, including free boric acid and complexes with organic matter.
Modified Protocol for High-Organic Matter Samples:
To address these challenges, a modified protocol incorporating a digestion step with an oxidizing agent like potassium persulfate is recommended. This pre-treatment effectively breaks down the dissolved organic matter, eliminating color interference and releasing boron bound to organic molecules, thus allowing for the determination of total dissolved boron.
Key Considerations:
-
Glassware: Use of low-boron glassware or plasticware is crucial to avoid contamination. All containers should be thoroughly cleaned and rinsed with deionized water.
-
Reagent Purity: Use analytical grade reagents to prepare all solutions.
-
Blanks: A reagent blank and a sample blank (if using the digestion method) should be run with each batch of samples to account for any background absorbance.
-
Calibration: A standard calibration curve must be prepared for each set of analyses using certified boron standards.
Experimental Protocols
Protocol 1: Standard Azomethine-H Method for Boron Determination
This protocol is suitable for compost and manure extracts with low levels of dissolved organic matter and color.
1. Reagents:
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) (NH₄C₂H₃O₂) and 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix thoroughly.[1]
-
Azomethine-H Reagent (0.45% w/v): Dissolve 0.45 g of Azomethine-H in 100 mL of a 1% (w/v) L-ascorbic acid solution. This reagent should be prepared fresh weekly and stored in a refrigerator.[1]
-
Boron Stock Solution (1000 mg/L): Dissolve 5.716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 liter in a volumetric flask.
-
Boron Working Standards (0, 0.5, 1.0, 2.0, 4.0 mg/L): Prepare a series of working standards by diluting the boron stock solution with deionized water.
2. Sample Preparation (Hot Water Extraction):
-
Weigh 10 g of air-dried and sieved compost or manure into a low-boron boiling flask.
-
Add 20 mL of deionized water.
-
Attach the flask to a reflux condenser and heat to boiling. Reflux for 15 minutes.
-
Allow the suspension to cool.
-
Filter the extract through a Whatman No. 42 filter paper into a plastic container. If the filtrate is colored, add a small amount of activated charcoal to the filter paper and re-filter.
3. Color Development and Measurement:
-
Pipette 1.0 mL of the sample extract (or standard) into a plastic test tube.
-
Add 2.0 mL of the Buffer-Masking Solution and mix well.
-
Add 2.0 mL of the Azomethine-H reagent and mix thoroughly.[1]
-
Allow the mixture to stand for 30 minutes for color development.[1]
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer, zeroing the instrument with the reagent blank.
Protocol 2: Modified Azomethine-H Method with Potassium Persulfate Digestion
This protocol is recommended for compost and manure samples with high dissolved organic matter content.
1. Reagents:
-
All reagents from Protocol 1.
-
Potassium Persulfate (K₂S₂O₈): Analytical grade.
2. Sample Preparation and Digestion:
-
Follow steps 1-4 of the sample preparation (Hot Water Extraction) from Protocol 1.
-
Pipette a known volume (e.g., 10 mL) of the filtered extract into a suitable digestion vessel.
-
Add a measured amount of potassium persulfate (e.g., 0.5 g). The exact amount may need to be optimized based on the organic matter content of the sample.
-
Heat the solution at a sub-boiling temperature (e.g., 90-95°C) for a defined period (e.g., 1 hour) or until the solution becomes colorless.
-
Allow the digested sample to cool to room temperature.
-
If necessary, adjust the final volume with deionized water to account for any evaporation.
3. Color Development and Measurement:
-
Follow the color development and measurement steps (1-5) from Protocol 1, using the digested sample extract.
Data Presentation
The following tables summarize typical performance characteristics of the Azomethine-H method for boron determination, gathered from various sources. It is important to note that these values may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of the Azomethine-H Method for Boron Analysis
| Parameter | Value | Matrix | Reference |
| Detection Limit | 0.61 mg/L | Fertilizer Process Streams | [2] |
| 0.0514 ppm | Irrigation Water | ||
| Linearity Range | Up to 100 mg/L | Fertilizer Process Streams | [2] |
| Up to 3 ppm | Irrigation Water | ||
| 1 - 10 ppm | Treated Wood | [3] | |
| Wavelength (λmax) | ~420 nm | General | [1][4][5] |
| Relative Standard Deviation | < 1.4% | Fertilizer Process Streams | [2] |
| 3.2% | Plant Tissue | [6] |
Mandatory Visualization
Diagram 1: Experimental Workflow for Boron Analysis in Compost and Manure
Caption: Workflow for boron analysis in compost and manure.
Diagram 2: Reaction of Boric Acid with Azomethine-H
Caption: Formation of the colored boron-azomethine-H complex.
References
- 1. udel.edu [udel.edu]
- 2. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. researchjournal.co.in [researchjournal.co.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Azomethine-H Assay for Boron in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is an essential trace element involved in various physiological processes, including bone metabolism, immune function, and brain function. Its accurate quantification in complex biological matrices is crucial for toxicological studies, nutritional research, and the development of boron-containing therapeutics, such as those used in Boron Neutron Capture Therapy (BNCT). The azomethine-H method is a widely used spectrophotometric assay for the determination of boron due to its simplicity, sensitivity, and cost-effectiveness.[1][2] This document provides detailed application notes and protocols for the determination of boron in various biological samples using the azomethine-H assay.
The principle of the assay is based on the reaction of boric acid with azomethine-H in a buffered solution to form a stable yellow-colored complex. The intensity of the color, which is proportional to the boron concentration, is measured spectrophotometrically at approximately 410-420 nm.[2][3]
Quantitative Data Summary
The performance of the azomethine-H assay can vary depending on the biological matrix and the sample preparation method employed. The following tables summarize typical quantitative data for the assay. It is essential to validate the method in your specific matrix to ensure accuracy and precision.
Table 1: General Performance Characteristics of the Azomethine-H Assay
| Parameter | Typical Value/Range | Reference |
| Wavelength (λmax) | 410 - 420 nm | [2][3] |
| Linear Range | 0.05 - 10 µg/mL (ppm) | [4][5] |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL (ppm) | |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL (ppm) | |
| Incubation Time | 40 - 60 minutes | [6] |
| Incubation Temperature | Room Temperature | [6] |
Table 2: Illustrative Spike and Recovery Data in Biological Matrices
| Matrix | Boron Spike Concentration (µg/mL) | Average Recovery (%) | Reference |
| Human Serum | 1.0 | 95 - 105% | General expectation |
| Human Urine | 2.0 | 90 - 110% | General expectation |
| Rat Liver Homogenate | 0.5 | 85 - 115% | General expectation |
| Rat Bone Ash Extract | 1.0 | 90 - 105% | General expectation |
Note: The data in Table 2 is illustrative and should be determined experimentally for each specific application and laboratory.
Experimental Protocols
1. Reagent Preparation
1.1. Azomethine-H Reagent (0.45% w/v)
-
Weigh 0.90 g of azomethine-H and 2.0 g of L-ascorbic acid.[7]
-
Dissolve in approximately 150 mL of deionized water in a 200 mL volumetric flask. Gentle heating in a warm water bath may be required to fully dissolve the components.[7]
-
Cool the solution to room temperature and dilute to the mark with deionized water.
-
Store in a dark, plastic bottle in a refrigerator (2-8°C). The reagent is stable for up to two weeks.
1.2. Buffer-Masking Solution
-
In a 1 L beaker, dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.[7]
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid.[7]
-
Stir until fully dissolved.
-
Slowly add 125 mL of glacial acetic acid and mix well.[7]
-
Transfer to a 1 L volumetric flask and dilute to the mark with deionized water.
1.3. Boron Stock Solution (100 µg/mL)
-
Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water in a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Store in a plastic bottle.
1.4. Boron Standard Solutions
-
Prepare a series of working standard solutions by diluting the boron stock solution with deionized water. A typical range for the calibration curve is 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
2. Sample Preparation Protocols
The choice of sample preparation method is critical and depends on the nature of the biological matrix.
2.1. Serum and Plasma
-
Protein Precipitation (Recommended for clear samples):
-
To 100 µL of serum or plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis.
-
-
Wet Ashing (For higher accuracy and colored/turbid samples):
-
Pipette 0.5 mL of serum or plasma into a digestion tube.
-
Add 2 mL of concentrated nitric acid.
-
Heat the sample at 80-90°C in a heating block until the initial vigorous reaction subsides.
-
Gradually increase the temperature to 120-130°C and continue heating until the solution is clear and colorless.
-
Cool the digest and dilute to a known volume (e.g., 5 mL) with deionized water.
-
2.2. Urine
-
Direct Dilution (For clear urine samples):
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove any sediment.
-
Dilute the supernatant 1:5 or 1:10 with deionized water before analysis. The dilution factor should be adjusted based on the expected boron concentration.
-
-
Wet Ashing (For turbid or complex urine matrices):
-
Follow the wet ashing protocol for serum and plasma (Section 2.1), using 1 mL of urine.
-
2.3. Soft Tissues (e.g., Liver, Kidney, Brain)
-
Homogenization and Wet Ashing:
-
Accurately weigh approximately 0.2-0.5 g of tissue.
-
Homogenize the tissue in 2-3 mL of deionized water.
-
Transfer the homogenate to a digestion tube.
-
Follow the wet ashing protocol for serum and plasma (Section 2.1), starting with the addition of nitric acid.
-
2.4. Bone Tissue
-
Dry Ashing:
-
Accurately weigh approximately 0.1-0.2 g of dried, ground bone into a porcelain crucible.
-
Place the crucible in a muffle furnace and ash at 550-600°C for 8-12 hours, or until a white or gray ash is obtained.
-
Cool the crucible to room temperature.
-
Dissolve the ash in 5 mL of 0.1 N HCl. Gentle heating may be required.
-
Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
3. Assay Procedure
-
Pipette 1.0 mL of the prepared sample (or standard) into a clean plastic test tube.
-
Add 2.0 mL of the Buffer-Masking Solution and mix well.
-
Add 2.0 mL of the Azomethine-H Reagent and mix thoroughly.
-
Allow the reaction to proceed for 60 minutes at room temperature, protected from light.
-
Measure the absorbance of the solution at 415 nm using a spectrophotometer. Use a reagent blank (1.0 mL of deionized water instead of sample) to zero the instrument.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the boron concentration in the samples from the calibration curve, remembering to account for any dilution factors from sample preparation.
Mandatory Visualizations
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Reagent contamination | Prepare fresh reagents. Ensure high-purity water is used. |
| Sample matrix interference (e.g., hemolysis, lipemia) | For hemolyzed samples, consider a sample blank or re-collect the sample. For lipemic samples, ultracentrifugation or lipid extraction may be necessary.[8][9][10][11][12] | |
| Insufficient washing of labware | Use dedicated, acid-washed plasticware for all steps. | |
| Low Sensitivity/Poor Signal | Incorrect pH of the reaction mixture | Verify the pH of the buffer solution. Ensure correct volumes of buffer are added. |
| Degraded azomethine-H reagent | Prepare fresh reagent. Store the reagent protected from light and refrigerated. | |
| Incorrect wavelength setting | Calibrate the spectrophotometer and ensure the correct wavelength (415 nm) is used. | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize the sample preparation protocol, especially digestion times and temperatures. |
| Pipetting errors | Calibrate pipettes regularly. Ensure proper pipetting technique. | |
| Temperature fluctuations during incubation | Maintain a consistent room temperature during the incubation step. | |
| Non-linear Calibration Curve | Errors in standard preparation | Prepare fresh standards and verify calculations. |
| Exceeding the linear range of the assay | Dilute samples with high boron concentrations to fall within the linear range. | |
| Contamination of the highest standard | Prepare a new set of standards. |
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. images.hach.com [images.hach.com]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Field Testing for Boron Using a Portable Azomethine-H Kit
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron is an essential micronutrient for plants and plays a crucial role in cell wall structure and reproductive processes. However, elevated concentrations can be toxic.[1][2] Therefore, accurate and rapid determination of boron levels in soil, water, and plant tissues is critical for agricultural and environmental monitoring.[1][2] The Azomethine-H method is a widely used spectrophotometric technique for boron analysis due to its simplicity, sensitivity, and minimal interference from other ions. This document provides detailed application notes and protocols for field testing of boron using a portable Azomethine-H kit.
The assay principle is based on the reaction of borate (B1201080) with Azomethine-H to form a colored complex that can be measured colorimetrically.[1][2] The intensity of the resulting yellow color is directly proportional to the boron concentration and is typically measured at a wavelength of 410-430 nm.[3][4][5]
Quantitative Data Summary
The performance characteristics of the Azomethine-H method for boron determination are summarized in the table below. These values are indicative and may vary slightly depending on the specific portable kit and instrumentation used.
| Parameter | Value | References |
| Linear Detection Range | 0.05 - 10 µg/mL (ppm) | [1][2][6] |
| Limit of Detection (LOD) | 0.0514 ppm | [7] |
| Wavelength of Max. Absorbance | 410 - 430 nm | [3][4][5] |
| Optimal pH | 5.24 ± 0.02 | [7] |
| Reaction Time | 30 - 60 minutes | [8] |
Experimental Protocols
Reagent Preparation
Note: For field testing, pre-packaged reagents from a portable kit are recommended. If preparing reagents from scratch, use high-purity, boron-free water and plasticware to avoid contamination.[8]
-
Azomethine-H Reagent:
-
Buffer-Masking Solution:
-
Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-Na2) in 400 mL of deionized water.[8]
-
Slowly add 125 mL of glacial acetic acid and mix thoroughly.[8]
-
EDTA is added to mask interference from other metal ions.[9]
-
-
Boron Stock Solution (1000 mg/L):
-
Dissolve 5.716 g of boric acid (H3BO3) in 1 L of deionized water.[8]
-
-
Boron Working Standards:
-
Prepare a series of standards by diluting the stock solution. For example, to create a 20 mg/L standard, pipette 20 mL of the 1000 mg/L stock solution into a 1 L volumetric flask and dilute to volume with deionized water.[8] From this, create working standards with concentrations of 0, 0.2, 0.4, 0.8, and 1.6 mg/L.[8]
-
Sample Preparation
The following are general procedures; refer to your specific kit's manual for detailed instructions.
-
Water Samples:
-
Collect water samples in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.[10]
-
If the sample is turbid, centrifuge or filter it to remove particulate matter.[2] The sample should be transparent.[2]
-
-
Soil Samples:
-
Plant Tissue Samples:
-
For dry weight analysis, completely dry the plant material.[2]
-
Grind the dried tissue to a fine powder.
-
Follow a suitable digestion or extraction procedure as specified by the kit manufacturer or a standard laboratory method.
-
Colorimetric Assay Procedure
-
Pipette a known volume of the prepared sample (e.g., 1 mL) into a clean plastic test tube.[8]
-
Add the buffer-masking solution (e.g., 2 mL) and mix thoroughly.[8]
-
Add the Azomethine-H reagent (e.g., 2 mL) and mix again.[8]
-
Allow the mixture to stand for the recommended reaction time (typically 30-60 minutes) at room temperature, protected from light, for full color development.[2][8]
-
Measure the absorbance of the solution at 420 nm using a portable spectrophotometer or colorimeter.[2][8]
-
Prepare a blank and a series of boron standards and measure their absorbance in the same manner as the samples.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the boron concentration in the sample by comparing its absorbance to the standard curve.
Visualizations
Chemical Reaction Pathway
References
- 1. Boron Assay Kit, MAK448, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 4. cdn.hach.com [cdn.hach.com]
- 5. lovibond.com [lovibond.com]
- 6. Fluorimetric detection of boron by azomethine-H in micellar solution and sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. udel.edu [udel.edu]
- 9. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 10. images.hach.com [images.hach.com]
Application Notes and Protocols for UV-Vis Spectroscopic Determination of Boron Using Azomethine-H
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of boron is crucial in various fields, including environmental monitoring, agriculture, and materials science. The Azomethine-H method is a widely adopted spectrophotometric procedure for the determination of boron. This method relies on the reaction of boric acid with Azomethine-H in a weakly acidic medium to form a stable, yellow-colored bischelate complex.[1][2] The intensity of the color, which is directly proportional to the boron concentration, is measured using a UV-Vis spectrophotometer at a wavelength of approximately 410-430 nm.[3][4] This application note provides a detailed protocol for the determination of boron using the Azomethine-H method, including reagent preparation, experimental workflow, and data interpretation.
Chemical Reaction Pathway
The fundamental principle of this method is the formation of a 1:1 bischelate complex between boric acid and Azomethine-H.[2][5] This reaction is facilitated in a buffered, weakly acidic environment.
Caption: Reaction of Boric Acid with Azomethine-H.
Quantitative Data Summary
The Azomethine-H method for boron determination exhibits the following analytical performance characteristics, as compiled from various studies.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 410 - 430 nm | [1][3][4] |
| Optimal pH | 4.5 - 5.8 | |
| Molar Absorptivity | 8300 L mol⁻¹ cm⁻¹ at 412 nm | |
| Linear Range | Up to 3.0 ppm | [1] |
| Limit of Detection (LOD) | 0.04 - 0.0514 ppm | [1] |
| Limit of Quantification (LOQ) | 0.08 ppm | [1] |
| Complex Stoichiometry | 1:1 (Boron:Azomethine-H) | [1][2][5] |
| Color Development Time | 40 - 60 minutes | [4] |
Experimental Protocol
This protocol outlines the necessary steps for the preparation of reagents and the subsequent determination of boron in aqueous samples.
Reagent Preparation
a) Azomethine-H Solution:
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[4]
-
Dissolve both in approximately 50 mL of deionized water in a 100 mL volumetric flask.[4]
-
Gently heat in a water bath to aid dissolution, then allow to cool to room temperature.[4]
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.[4]
-
If the solution appears turbid, reheat gently and cool again.[4]
-
Store the reagent in a refrigerator; it is stable for up to 48 hours.[4] Ascorbic acid is added as an antioxidant.
b) Buffer-Masking Agent Solution:
-
In a 1-liter beaker, dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.[4]
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[4]
-
Once dissolved, slowly add 125 mL of glacial acetic acid and mix well.[4] EDTA and nitrilotriacetic acid are included to mask interfering metal ions.[6]
c) Boron Stock Solution (100 ppm):
-
Accurately weigh 0.5716 g of anhydrous boric acid (H₃BO₃).
-
Dissolve it in 1.0 L of deionized water in a volumetric flask.
d) Boron Standard Solutions:
-
Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 ppm) by appropriate dilution of the boron stock solution with deionized water.
Experimental Workflow
The following diagram illustrates the sequential steps for the analysis of a sample.
Caption: UV-Vis Spectroscopy Workflow for Boron.
Measurement Procedure
-
Sample and Standard Preparation: Pipette 3 mL of each standard solution, the sample solution(s), and a deionized water blank into separate test tubes.[4]
-
Buffering and Masking: Add 1 mL of the Buffer-Masking Agent to each tube and mix thoroughly.[4]
-
Color Development: Add 1 mL of the Azomethine-H solution to each tube and mix well.[4]
-
Incubation: Allow the solutions to stand for 1 hour at room temperature for full color development.[4]
-
Spectrophotometric Measurement: Set the UV-Vis spectrophotometer to the predetermined wavelength of maximum absorbance (between 410 nm and 430 nm). Use the reagent blank to zero the instrument. Measure the absorbance of each standard and sample.[4]
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known boron concentrations.
-
Determine the concentration of boron in the unknown sample(s) by interpolating their absorbance values on the calibration curve.
-
The calculation for the final concentration in the original sample should account for any dilution factors used during sample preparation.
Remarks:
-
It is recommended to use plasticware or boron-free glassware to avoid contamination.
-
The stability of the Azomethine-H reagent is limited, so fresh preparation is advised.
-
The color of the Azomethine-H-boron complex is stable for several hours after development.[2]
References
Application Notes and Protocols for Boron Analysis using Azomethine-H
Introduction
The Azomethine-H method is a widely utilized spectrophotometric technique for the quantitative determination of boron. It is favored for its simplicity, speed, high sensitivity, and minimal interference from other ions, making it suitable for a variety of sample matrices including water, soil, and plant tissues.[1] Boron, an essential micronutrient for plants, can become toxic at elevated concentrations, necessitating accurate monitoring in agricultural and environmental samples.[2][3] This document provides detailed protocols for sample preparation and boron analysis using the Azomethine-H method, intended for researchers, scientists, and professionals in drug development and related fields.
Principle of the Method
The method is based on the reaction between borate (B1201080) ions and the Azomethine-H reagent in a buffered aqueous solution. Boron acts as a catalyst in the condensation reaction between H-acid and an aromatic hydroxyaldehyde (salicylaldehyde) to form Azomethine-H.[2] Subsequently, borate ions form a stable, yellow-colored complex with the Azomethine-H. The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically. The absorption maximum of the complex is typically observed between 410 and 430 nm.[2][4][5]
Caption: Chemical reaction of Boron with Azomethine-H reagent.
Quantitative Parameters for Azomethine-H Method
The following table summarizes key quantitative data for the spectrophotometric determination of boron using the Azomethine-H method, compiled from various studies.
| Parameter | Value | Sample Matrix | Reference |
| Wavelength (λmax) | 412 - 430 nm | Water, Soil, Seawater | [4][5] |
| 414 nm | Wastewater, Drinking Water | [6] | |
| 415 nm | Irrigation Water | [3] | |
| Optimal pH | 5.24 ± 0.02 | Irrigation Water | [3] |
| 4.5 - 5.8 | Seawater | ||
| ~6.0 | Wastewater | [4] | |
| Reaction Time | 40 minutes | Water | [6] |
| 1 hour | Soil Extracts | [5] | |
| 5 - 15 minutes | Wastewater (with catalyst) | [4] | |
| Linear Range | 0.08 - 3.00 ppm | General | [7] |
| Up to 3.0 ppm | Irrigation Water | [3] | |
| 0.05 - 2.50 mg/L | Wastewater, Seawater | [6] | |
| Limit of Detection (LOD) | 0.02 ppm | Water | [7] |
| 0.0514 ppm | Irrigation Water | [3] | |
| 0.04 ppm | General | [7] |
Experimental Protocols
This section provides detailed methodologies for reagent preparation, sample extraction from various matrices, and the final colorimetric analysis.
Reagent Preparation
a) Azomethine-H Solution
-
Weigh 0.90 g of Azomethine-H and 2.0 g of L-ascorbic acid.[5]
-
Transfer to a 100 mL volumetric flask containing approximately 50 mL of deionized water.[5]
-
Dissolve the components by gently heating in a water bath.[5]
-
Cool the solution to room temperature and dilute to the 100 mL mark with deionized water. Mix well.[5]
-
Note: The ascorbic acid acts as an antioxidant to stabilize the reagent. The solution should be stored in a refrigerator and is stable for up to 48 hours to a few weeks.[5]
b) Buffer-Masking Agent This solution serves to maintain the optimal pH and chelate interfering metal ions.
-
Weigh 250 g of ammonium (B1175870) acetate (B1210297) and dissolve in 400 mL of deionized water in a 1 L beaker.[5]
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[5]
-
Slowly add 125 mL of glacial acetic acid and mix thoroughly.[5]
-
Note: EDTA is crucial for masking interferences from metal ions like iron, zinc, and copper.[8]
c) Boron Standard Solutions
-
Stock Solution (1000 ppm B): Prepare by dissolving the appropriate amount of boric acid (H₃BO₃) in deionized water. For example, dissolve 0.5716 g of anhydrous boric acid in 100 mL of deionized water.
-
Intermediate Stock Solution (10 ppm B): Pipette 10 mL of the 1000 ppm stock solution into a 1 L volumetric flask and dilute to the mark with deionized water.[5]
-
Working Standards (e.g., 0.5, 1.0, 2.0, 3.0 ppm B): Prepare a series of calibration standards by appropriately diluting the 10 ppm intermediate stock solution. Store all standards in polyethylene (B3416737) or polypropylene (B1209903) bottles.[5][6]
Sample Preparation Protocols
The appropriate sample preparation method is critical and depends on the sample matrix.
a) Water Samples (Wastewater, Seawater, Irrigation Water)
-
Collect samples in clean polyethylene or polypropylene bottles.[6]
-
Filter the sample if it contains suspended solids using a suitable filter paper (e.g., Whatman #42).[5]
-
The recommended sample pH is between 4 and 9. Adjust if necessary.[6]
-
No further digestion is typically required for clear water samples.
b) Soil Samples
-
Air-dry the soil sample and sieve it.
-
Extraction:
-
Weigh 5 g of soil into an extraction bottle.[5]
-
Add 1/4 teaspoon of activated charcoal to remove organic interferences.[5]
-
Add 25 mL of an appropriate extraction solution (e.g., Morgan's Extraction Solution, which is sodium acetate buffered to pH 4.8).[5]
-
Shake vigorously for 5 minutes.[5]
-
Filter the suspension through Whatman #42 filter paper to obtain a clear soil extract.[5]
-
c) Plant Tissue Samples
-
Dry the plant material in an oven and grind it into a fine powder.
-
Dry Ashing:
General Colorimetric Procedure
-
Pipette a specific volume (e.g., 3 mL) of the prepared sample extract or standard solution into a test tube.[5]
-
Add 1 mL of the Buffer-Masking agent and mix well.[5]
-
Add 1 mL of the Azomethine-H solution and mix thoroughly.[5]
-
Allow the solution to stand for the required reaction time (typically 40-60 minutes) for full color development.[5]
-
Measure the absorbance of the solution using a spectrophotometer at the optimal wavelength (e.g., 415 nm) against a reagent blank.
-
The reagent blank is prepared using deionized water instead of the sample.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the boron concentration in the samples from this curve.
Experimental Workflow and Interferences
The overall workflow for boron analysis is depicted below, followed by a summary of common interferences and mitigation strategies.
Caption: General workflow for boron analysis using Azomethine-H.
Potential Interferences and Mitigation
While the Azomethine-H method is highly selective, certain ions can interfere with the analysis. Effective sample preparation is key to minimizing these effects.
| Interfering Substance | Interference Level | Mitigation Strategy | Reference |
| Fe²⁺, Fe³⁺ | > 25 mg/L | Addition of EDTA in the buffer solution effectively masks iron. Thioglycolic acid can also be used. | [6][8][9] |
| Mn²⁺, Zn²⁺, Ca²⁺, Mg²⁺ | > 1000 mg/L | EDTA in the buffer solution is generally sufficient to prevent interference at typical concentrations. | [6] |
| Chloride (Cl⁻) | > 500-1000 ppm | Generally tolerated at moderate levels. High concentrations, as in seawater, may require sample dilution. | [6][7] |
| Phenol | > 10 ppm | Can interfere with the colorimetric reaction. Activated charcoal during soil extraction helps remove organic compounds. | [5][7] |
| Turbidity/Color | High Levels | Filtration of the sample is essential. For colored samples, an automated method with background correction may be needed. | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. images.hach.com [images.hach.com]
- 7. lajans.com.ng [lajans.com.ng]
- 8. cdn.hach.com [cdn.hach.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Interference Suppression in the Azomethine-H Method for Boron Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interference issues encountered during the determination of boron using the Azomethine-H method.
Frequently Asked Questions (FAQs)
Q1: What is the Azomethine-H method for boron determination?
A1: The Azomethine-H method is a sensitive and widely used spectrophotometric technique for the determination of boron in various samples, including water, soil, and plant tissues.[1] The method is based on the reaction of borate (B1201080) ions with the Azomethine-H reagent in a buffered aqueous solution to form a yellow-colored complex.[2][3] The intensity of the color, which is proportional to the boron concentration, is measured using a spectrophotometer at a wavelength of approximately 410-430 nm.[2]
Q2: What are the common interfering substances in the Azomethine-H method?
A2: Several ions can interfere with the accuracy of the Azomethine-H method. The most common interfering species include:
-
Metals: Ferric iron (Fe³⁺), cupric copper (Cu²⁺), and aluminum (Al³⁺) are known to cause significant interference.[4]
-
Anions: Fluoride (B91410) (F⁻) can also interfere with the determination.
-
Other substances: High levels of dissolved salts and organic matter in the sample may also affect the results.
Q3: How do these substances interfere with the analysis?
A3: The primary mechanisms of interference are:
-
Colorimetric Interference: Some ions, particularly colored transition metals like iron and copper, can absorb light at the same wavelength as the boron-azomethine-H complex, leading to falsely elevated readings.
-
Complex Formation: Interfering metal ions can form complexes with the Azomethine-H reagent, reducing the amount of reagent available to react with boron and resulting in underestimation of the boron concentration.
-
Fluoride Interference: Fluoride ions can form stable complexes with boron (e.g., tetrafluoroborate, BF₄⁻), preventing it from reacting with Azomethine-H and leading to lower measured boron concentrations.
Q4: What are masking agents and how do they work?
A4: Masking agents are chemicals added to the sample to selectively form stable complexes with interfering ions, thereby preventing them from participating in the color-forming reaction with Azomethine-H.[5] Ethylenediaminetetraacetic acid (EDTA) is a commonly used masking agent that effectively complexes with many metal ions like Fe³⁺, Cu²⁺, and Al³⁺.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Falsely high boron readings | Presence of colored interfering ions (e.g., Fe³⁺, Cu²⁺).Turbidity in the sample. | Use a buffer-masking solution containing EDTA to complex the interfering metal ions.[4]Filter the sample prior to analysis to remove any particulate matter. |
| Falsely low boron readings | Presence of fluoride ions.Presence of high concentrations of interfering metal ions (e.g., Al³⁺) that consume the Azomethine-H reagent.Incorrect pH of the reaction mixture. | For low levels of fluoride, the interference may be minimal. For higher concentrations, a fluoride removal step or use of a fluoride-resistant method may be necessary.Increase the concentration of the masking agent (EDTA) in the buffer solution, or use a more specific masking agent if a particular metal is present in very high concentration.Ensure the pH of the final solution is within the optimal range of 5.0-6.0 by using the recommended buffer solution. |
| Inconsistent or non-reproducible results | Instability of the Azomethine-H reagent.Fluctuations in reaction temperature.Improper mixing of reagents and sample.Contamination of glassware with boron. | Prepare the Azomethine-H solution fresh daily or as recommended, and store it in a refrigerator when not in use.[6] The addition of ascorbic acid can improve its stability.Maintain a constant temperature during the color development step.[2]Ensure thorough mixing after the addition of each reagent.Use boron-free glassware (e.g., plasticware) for all steps of the procedure.[6] |
| No color development or very faint color | Absence of boron in the sample.Degradation of the Azomethine-H reagent.Incorrect pH of the reaction mixture. | Verify with a standard boron solution to ensure the reagents and instrument are working correctly.Prepare a fresh batch of Azomethine-H solution.Check the pH of the buffer solution and the final reaction mixture. |
Quantitative Data on Interference
The tolerance limits of common interfering ions in the Azomethine-H method can vary depending on the specific experimental conditions, such as the composition of the buffer-masking solution. The following table provides a summary of approximate tolerance limits.
| Interfering Ion | Without Masking Agent (approx. mg/L) | With EDTA-based Masking Agent (approx. mg/L) |
| Fe³⁺ | < 1 | 25[3] |
| Cu²⁺ | < 1 | > 10 |
| Al³⁺ | < 1 | > 10 |
| Mn²⁺ | > 10 | 1000[3] |
| Zn²⁺ | > 10 | 1000[3] |
| Ca²⁺ | > 100 | 1000[3] |
| Mg²⁺ | > 100 | 1000[3] |
| PO₄³⁻ | > 100 | 1000[3] |
| SO₄²⁻ | > 100 | 1000[3] |
| NO₃⁻ | > 100 | 1000[3] |
| Cl⁻ | > 100 | 500[3] |
| NH₄⁺ | > 100 | 500[3] |
Note: These values are indicative and may vary. It is recommended to perform validation experiments for specific sample matrices.
Experimental Protocols
Protocol 1: Standard Azomethine-H Method for Boron in Water
This protocol is suitable for samples with low levels of interfering ions.
1. Reagent Preparation:
-
Azomethine-H Solution (0.9% w/v): Dissolve 0.9 g of Azomethine-H and 2.0 g of ascorbic acid in 100 mL of deionized water. Gentle warming in a water bath may be required to aid dissolution. Store this solution in a refrigerator and prepare it fresh weekly.[7]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 25 g of EDTA tetrasodium (B8768297) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[7]
-
Boron Stock Solution (100 mg/L): Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 L.
-
Boron Working Standards (0.2 - 2.0 mg/L): Prepare a series of standards by diluting the boron stock solution with deionized water.
2. Color Development Procedure:
-
Pipette 3 mL of the sample or standard into a clean plastic test tube.
-
Add 1 mL of the Buffer-Masking Solution and mix thoroughly.
-
Add 1 mL of the Azomethine-H Solution and mix again.
-
Allow the solution to stand for at least 1 hour at room temperature for full color development.[7]
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer, with a reagent blank (using deionized water instead of the sample) to zero the instrument.
Protocol 2: Azomethine-H Method with Thioglycolic Acid for High Iron Samples
This modified protocol is recommended for samples containing high concentrations of iron.
1. Reagent Preparation:
-
Azomethine-H Solution (0.9% w/v): Prepare as described in Protocol 1.
-
Ascorbic Acid Solution (2% w/v): Dissolve 2 g of ascorbic acid in 100 mL of deionized water. Prepare daily.[6]
-
Thioglycolic Acid Solution (20% v/v): Dilute 20 mL of thioglycolic acid to 100 mL with deionized water.[6]
-
Buffer-Masking Reagent: Dissolve 250 g of ammonium acetate and 15 g of disodium (B8443419) EDTA in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid.[6]
2. Color Development Procedure:
The order of reagent addition is critical in this procedure.
-
Pipette an aliquot of the sample into a test tube.
-
Add the Thioglycolic Acid Solution and mix.
-
Add the Ascorbic Acid Solution and mix.
-
Add the Buffer-Masking Reagent and mix.
-
Finally, add the Azomethine-H Solution and mix thoroughly.
-
Allow for color development and measure the absorbance as described in Protocol 1.
Note: The addition of thioglycolic acid can reduce the sensitivity of the method, so it is important to prepare a separate calibration curve using this modified procedure.[6]
Visualizations
Caption: Standard experimental workflow for the Azomethine-H method.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. images.hach.com [images.hach.com]
- 4. An automated procedure for the determination of boron in plant tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
How to remove iron interference in Azomethine-H boron assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing the Azomethine-H method for boron determination. The following sections address the common challenge of iron interference and provide detailed protocols to ensure accurate and reliable results.
Troubleshooting Guide: Iron Interference
High concentrations of iron (Fe²⁺ and Fe³⁺) can interfere with the Azomethine-H boron assay, leading to inaccurate measurements. This guide provides a systematic approach to identifying and mitigating iron interference.
Problem: Inaccurate or inconsistent boron readings in samples with known or suspected high iron content.
Possible Cause 1: Direct Interference of Iron with the Chromophore
Iron ions can interact with the Azomethine-H reagent or the resulting boron complex, affecting the absorbance reading. The Hach Method 10274 for boron determination notes that interference from Fe²⁺ and Fe³⁺ can occur at concentrations as low as 25 mg/L[1].
Solution: Use of a Masking Agent
A masking agent is a chemical that complexes with the interfering ion, preventing it from reacting with the assay reagents. For the Azomethine-H method, a combination buffer and masking agent solution is typically used.
Recommended Protocol: Buffer-Masking Agent with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that effectively masks iron ions[2]. The following protocol, adapted from several sources, describes the preparation and use of a buffer-masking solution containing EDTA[3][4].
Experimental Protocol: Preparation of Buffer-Masking Agent
| Reagent | Amount |
| Ammonium (B1175870) Acetate | 250 g |
| EDTA tetrasodium (B8768297) salt | 25 g |
| Nitrilotriacetic acid disodium (B8443419) salt | 10 g |
| Deionized Water | 400 mL |
| Glacial Acetic Acid | 125 mL |
Procedure:
-
Dissolve the ammonium acetate, EDTA tetrasodium salt, and nitrilotriacetic acid disodium salt in the deionized water in a 1-liter beaker.
-
Slowly add the glacial acetic acid while mixing.
-
Mix thoroughly until all components are dissolved.
Experimental Protocol: Color Development with Masking
-
Pipette an aliquot (e.g., 3 mL) of your sample (soil extract, plant digest, etc.) into a clean test tube[3].
-
Add 1 mL of the prepared Buffer-Masking Agent and mix well[3].
-
Add 1 mL of the Azomethine-H reagent and mix thoroughly[3].
-
Allow the color to develop for a specific time (e.g., 1 hour) before measuring the absorbance at the appropriate wavelength (typically around 410-430 nm)[3].
Possible Cause 2: Ineffective Masking Agent or Incorrect Reagent Addition Order
In some matrices, particularly acidic soil extracts, the effectiveness of the masking agent can be compromised, or the order of reagent addition may be critical.
Alternative Masking Agent: Thioglycolic Acid (with caution)
One study proposed a modified Azomethine-H procedure using thioglycolic acid to suppress iron interference, suggesting a specific order of reagent addition is crucial[5]. However, another study found that the addition of thioglycolic acid did not effectively remove iron interference and negatively impacted the stability of the boron-azomethine-H complex[6].
Recommendation: The use of thioglycolic acid should be approached with caution and may require validation for your specific sample type. If EDTA proves insufficient, a thorough evaluation of thioglycolic acid's performance is recommended.
Possible Cause 3: Incorrect pH of the Reaction
The formation of the boron-azomethine-H complex and the effectiveness of the masking agent are pH-dependent. An incorrect pH can lead to incomplete color development or failure of the masking agent. The optimal pH for the measurement is approximately 5.24[7]. The buffer-masking agent helps to maintain this optimal pH.
Solution: Verify and Adjust pH
-
Ensure your buffer-masking agent is prepared correctly to maintain the optimal pH.
-
If you are not using a combined buffer-masking agent, verify the pH of your reaction mixture after all reagents have been added and adjust as necessary with a suitable acid or base.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iron interference in the Azomethine-H assay?
While the exact mechanism is not always specified for the Azomethine-H reaction, in many colorimetric assays, metal ions like iron can form their own colored complexes with the reagent or catalyze the degradation of the colored product, leading to either falsely high or low readings[2].
Q2: What are the common masking agents used to remove iron interference?
The most common and recommended masking agent for iron in the Azomethine-H boron assay is EDTA (ethylenediaminetetraacetic acid)[2][4]. It is typically used in a buffer solution containing ammonium acetate. Other agents like thioglycolic acid have been investigated, but with conflicting reports on their efficacy[5][6]. Ascorbic acid is often included in the Azomethine-H reagent, where it acts as an antioxidant to stabilize the reagent, but it can also have some iron-masking properties[3].
Q3: Can I use a different chelating agent besides EDTA?
While other chelating agents might be effective, EDTA is well-documented and validated for this application. If you choose to use an alternative, it is crucial to perform validation experiments to ensure it does not interfere with the boron-azomethine-H complex formation and effectively masks iron under your experimental conditions.
Q4: How do I prepare the Azomethine-H reagent?
A common preparation involves dissolving Azomethine-H powder and ascorbic acid in deionized water.
Experimental Protocol: Azomethine-H Reagent Preparation [3]
| Reagent | Amount |
| Azomethine-H | 0.90 g |
| Ascorbic Acid | 2.0 g |
| Deionized Water | to 100 mL |
Procedure:
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid into a 100 mL volumetric flask containing approximately 50 mL of deionized water.
-
Gently heat in a water bath to dissolve the components.
-
Cool the solution to room temperature.
-
Dilute to the 100 mL mark with deionized water and mix well.
-
Store the reagent in a refrigerator. It is recommended to prepare this solution fresh weekly or as needed, as it can degrade over time[4].
Q5: What is the optimal wavelength for measuring the boron-azomethine-H complex?
The maximum absorbance of the yellow boron-azomethine-H complex is typically measured between 410 nm and 430 nm[1][3]. The exact wavelength may vary slightly depending on the instrument and specific reaction conditions. An optimal pH of around 5.24 is recommended for the measurement[7].
Data Summary
The following table summarizes quantitative data related to iron interference and the performance of the Azomethine-H method.
Table 1: Interference Levels and Method Performance
| Parameter | Value | Reference |
| Iron (Fe²⁺, Fe³⁺) Interference Level | 25 mg/L | [1] |
| Optimal pH for Measurement | 5.24 ± 0.02 | [7] |
| Wavelength of Maximum Absorbance | 410 - 430 nm | [1][3] |
| Time for Full Color Development | ~40-60 minutes | [3] |
| Azomethine-H Method Detection Limit | 0.02 ppm | [8] |
Visual Guides
Diagram 1: Experimental Workflow for Boron Assay with Iron Interference Mitigation
Caption: Workflow for the Azomethine-H boron assay incorporating a masking step to mitigate iron interference.
Diagram 2: Principle of Iron Masking in the Azomethine-H Assay
Caption: Illustration of how a masking agent like EDTA prevents iron from interfering with the boron-azomethine-H reaction.
References
- 1. images.hach.com [images.hach.com]
- 2. An automated procedure for the determination of boron in plant tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 4. udel.edu [udel.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lajans.com.ng [lajans.com.ng]
Technical Support Center: Azomethine-H Method for Boron Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H method for boron determination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no color development | Incorrect pH: The formation of the boron-azomethine H complex is highly pH-dependent. The optimal pH range is crucial for the reaction to proceed efficiently.[1][2] | Verify the pH of the final reaction mixture. It should be within the optimal range of 5.2 to 6.0.[1][2] Adjust the buffer composition or concentration as needed to achieve the target pH. |
| Reagent degradation: The Azomethine-H reagent can degrade over time, especially when exposed to light and at room temperature. | Prepare fresh Azomethine-H solution weekly and store it in a refrigerator.[3] Some protocols suggest daily preparation for optimal results. | |
| Insufficient reaction time: The complex formation between boron and Azomethine-H is not instantaneous and requires a specific incubation period for full color development. | Allow the reaction to proceed for the recommended time, typically ranging from 30 minutes to 2 hours, depending on the specific protocol and buffer system used.[1][3][4][5] | |
| High background or blank absorbance | Contamination: Boron is a common element and contamination from glassware, reagents, or the environment can lead to high blank readings. | Use low-boron plasticware or aged borosilicate glassware.[3] Run reagent blanks to identify and quantify any background contamination. |
| Turbidity in the sample: Particulate matter in the sample can scatter light and lead to erroneously high absorbance readings. | Filter the sample extract before adding the reagents.[5] | |
| Inconsistent or non-reproducible results | Temperature fluctuations: The rate of the Azomethine-H reaction can be sensitive to temperature changes. | Perform the color development step in a temperature-controlled environment, such as a water bath or incubator. |
| Matrix interference: Other ions present in the sample matrix can interfere with the reaction, leading to suppressed or enhanced color development.[1][4][6] | Use a buffer-masking agent containing EDTA to chelate interfering metal ions.[2][5] For high iron concentrations, the addition of a reducing agent like thioglycolic acid may be necessary.[6] | |
| Slow color development | Suboptimal buffer system: The choice of buffer can significantly impact the reaction rate. | Consider using a buffer system containing ammonium (B1175870) ions, such as an ammonium acetate (B1210297) buffer, which has been shown to accelerate the formation of the boron-azomethine H complex.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Azomethine-H reaction with boron?
The optimal pH for the formation of the colored complex between boron and Azomethine-H is in the acidic range. Different studies have reported slightly different optimal pH values, but a general consensus lies between pH 5.2 and 6.0 .[1][2] One study found an optimal pH of 6.0, while another identified an optimal range of 5.2-5.3.[1][2] A broader acceptable range of pH 4.5-5.8 has also been reported. It is crucial to maintain the pH within this narrow window to ensure maximum sensitivity and reproducibility.
Q2: How can I prepare the necessary reagents for the assay?
Here are typical recipes for the key reagents:
-
Azomethine-H Solution: Dissolve 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid in 100 mL of deionized water.[3] Gentle heating may be required to fully dissolve the components.[5] This solution should be prepared fresh weekly and stored in a refrigerator.[3]
-
Buffer-Masking Agent: Dissolve 250 g of ammonium acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, and 125 mL of glacial acetic acid in 400 mL of deionized water. Adjust the final volume to 1 L with deionized water. This solution helps to maintain the optimal pH and masks interfering metal ions.
Q3: What are the common interferences in the Azomethine-H method, and how can they be mitigated?
Common interferences include:
-
Metal Ions: Ions such as aluminum and calcium can interfere with the reaction.[1] The inclusion of a chelating agent like EDTA in the buffer solution is effective at masking these interferences.[1][2]
-
High Chloride Concentrations: Chloride ions at concentrations above 1000 ppm can interfere with the assay.[4]
-
Phenols: Phenol concentrations of 10 ppm have been reported to cause interference.[4]
-
Iron: In samples with high iron content, iron can interfere with the colorimetric measurement. The addition of thioglycolic acid has been shown to suppress this interference.[6]
Q4: What is the typical reaction time for color development?
The time required for full color development can vary depending on the specific protocol and the buffer system used. Reported incubation times range from 30 minutes to 2 hours .[1][3][4][5] The use of an ammonium acetate buffer can significantly shorten the required reaction time to as little as 5 minutes.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Azomethine-H method for boron determination as reported in various studies.
| Parameter | Reported Value(s) | Reference(s) |
| Optimal Wavelength (λmax) | 410 - 430 nm | [1][2][4][5] |
| Optimal pH | 5.2 - 6.0 | [1][2] |
| Detection Limit | 0.02 - 0.0514 ppm | [4][7] |
| Quantification Limit | ~0.08 ppm | [4] |
| Linear Range | Up to 3.0 ppm | [4][7] |
Experimental Protocol: Spectrophotometric Determination of Boron
This protocol provides a general procedure for the determination of boron using the Azomethine-H method.
-
Sample Preparation:
-
Collect the aqueous sample to be analyzed.
-
If the sample contains particulate matter, filter it through a 0.45 µm filter.
-
-
Reagent Preparation:
-
Azomethine-H Solution (0.45% w/v): Dissolve 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid in 100 mL of deionized water. Store in a refrigerator.
-
Buffer-Masking Solution: Prepare a solution containing ammonium acetate, EDTA, and acetic acid to maintain a pH between 5.2 and 6.0 in the final reaction mixture.
-
-
Color Development:
-
Pipette a known volume of the sample (e.g., 2 mL) into a plastic test tube.
-
Add a specific volume of the buffer-masking solution (e.g., 1 mL) and mix thoroughly.
-
Add a specific volume of the Azomethine-H solution (e.g., 1 mL) and mix again.
-
Allow the mixture to stand at room temperature for the designated reaction time (e.g., 1 hour) for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the optimal wavelength (typically between 410 and 430 nm) using a spectrophotometer.
-
Use a reagent blank (prepared using deionized water instead of the sample) to zero the instrument.
-
-
Quantification:
-
Prepare a series of boron standards of known concentrations.
-
Follow the same procedure (steps 3 and 4) for the standards to generate a calibration curve.
-
Determine the boron concentration in the unknown sample by comparing its absorbance to the calibration curve.
-
Visualizations
Caption: Experimental workflow for boron determination using the Azomethine-H method.
References
Technical Support Center: Azomethine-H Method for Boron Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H colorimetric method for boron analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the Azomethine-H assay, focusing on the critical role of temperature in color development.
Issue 1: Inconsistent or Low Absorbance Readings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Maintain the temperature of the sample solutions, standards, and blanks between 15°C and 20°C throughout the entire color development and measurement process.[1] Use a temperature-controlled water bath for consistency. | Maximum and stable absorbance values, leading to higher sensitivity and accuracy.[1] Absorbance can decrease by 23% at 25°C and 59% at 40°C compared to 15°C.[1] |
| Incorrect pH | Ensure the final solution pH is between 5.0 and 6.0. Use a suitable buffer, such as an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to maintain the optimal pH.[2] | The formation of the boron-azomethine H complex is favored, leading to accurate and reproducible results. The complex does not form efficiently above pH 7 and forms slowly below pH 3.[2] |
| Reagent Degradation | Prepare fresh Azomethine-H reagent daily and store it in a refrigerator when not in use.[3] The reagent can be unstable; some studies suggest it is stable for up to 7 days when refrigerated, while others recommend daily preparation for best results.[4] | Consistent reagent performance, leading to reliable and reproducible absorbance readings. |
| Insufficient Reaction Time | Allow for a sufficient and consistent reaction time for full color development. While some methods suggest 1 hour, others have found that maximum absorbance is reached and persists for up to 4 hours.[4] A minimum of 40 minutes at room temperature is also suggested for full color development. | Complete reaction between boron and Azomethine-H, resulting in maximum and stable color formation. |
Issue 2: High Blank Readings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents or Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to avoid boron contamination. | A low and stable blank reading, improving the accuracy of the measurements. |
| Turbidity in the Sample | If working with soil or plant extracts, ensure the extracts are clear. Use activated charcoal to decolorize extracts, but be aware that excessive amounts can lead to boron loss.[4][5] | A clear, non-turbid solution that does not interfere with the spectrophotometric measurement. |
| Reagent Instability | Prepare the Azomethine-H solution fresh. The reagent itself can contribute to background color, which may increase as the reagent degrades. The presence of ascorbic acid in the reagent can prevent oxidation and improve stability. | Minimized background absorbance from the reagent blank. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for color development in the Azomethine-H method?
A1: The optimal temperature for color development is between 15°C and 20°C.[1] Studies have shown that absorbance is highest at 15°C and decreases significantly as the temperature rises.[1] For the highest sensitivity and accuracy, it is crucial to maintain a constant temperature within this range during the entire process.[1]
Q2: How long does it take for the color to fully develop?
A2: The time required for complete color development can vary, with reports ranging from 30 minutes to over 2 hours.[1] A common recommendation is to allow the reaction to proceed for at least 1 hour, after which the color is typically stable for up to 4 hours.[4] Some optimized procedures have shortened this time to as little as 5 minutes with the use of specific buffer systems.[2]
Q3: How stable is the Azomethine-H reagent?
A3: The stability of the Azomethine-H reagent can vary. While some studies have found it to be stable for up to 7 days when stored in a refrigerator, it is often recommended to prepare the reagent fresh daily for optimal performance.[3][4] The reagent can be susceptible to oxidation, and its stability can be improved by the addition of ascorbic acid.
Q4: What are the common interfering ions in the Azomethine-H method?
A4: While the Azomethine-H method is relatively selective for boron, some ions can interfere at high concentrations. These may include fluoride, aluminum, iron, and copper.[6] The use of a masking agent, such as EDTA, in the buffer solution can help to mitigate interference from many metal ions.[2][3]
Q5: What is the optimal pH for the reaction?
A5: The optimal pH for the formation of the boron-azomethine H complex is in the slightly acidic range, typically between pH 5.0 and 6.0.[2] A pH of 6 has been reported as optimal in some studies.[2] It is essential to use a buffer solution to control the pH of the reaction mixture.
Experimental Protocol: Azomethine-H Method for Boron Determination
This protocol provides a general procedure for the determination of boron in aqueous samples.
1. Reagent Preparation
-
Azomethine-H Reagent: Dissolve 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid in 100 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.[3] This solution should be stored in a refrigerator and is best prepared fresh daily.
-
Buffer-Masking Solution (pH 5.5): Dissolve 250 g of ammonium acetate and 15 g of EDTA (ethylenediaminetetraacetic acid) disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid. Adjust the pH to 5.5 and dilute to 1 liter with deionized water.
-
Boron Stock Solution (100 ppm B): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1000 mL of deionized water.
-
Boron Standard Solutions: Prepare a series of standard solutions by diluting the boron stock solution with deionized water to cover the desired concentration range (e.g., 0.2, 0.5, 1.0, 2.0, and 4.0 ppm B).
2. Sample Preparation
-
For water samples, filtration may be necessary to remove any particulate matter.
-
For soil or plant tissue samples, an appropriate extraction procedure (e.g., hot water extraction) must be performed, followed by filtration or centrifugation to obtain a clear extract.[3]
3. Color Development
-
Pipette a known volume (e.g., 2 mL) of the sample, standard, or blank (deionized water) into a clean test tube.
-
Add a specific volume (e.g., 4 mL) of the Buffer-Masking Solution to each tube and mix well.
-
Add a precise volume (e.g., 4 mL) of the Azomethine-H reagent to each tube and mix immediately.
-
Allow the tubes to stand in a temperature-controlled environment (15-20°C) for at least 1 hour for color development.[1]
4. Spectrophotometric Measurement
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each standard and sample.
5. Calculation
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding boron concentrations.
-
Determine the boron concentration in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for boron determination using the Azomethine-H method.
Caption: Troubleshooting logic for inconsistent results in the Azomethine-H assay.
References
Technical Support Center: Azomethine-H Reagent and Boron Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Azomethine-H reagent and its subsequent boron complex. This resource is intended for researchers, scientists, and drug development professionals utilizing the Azomethine-H method for boron determination.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a prepared Azomethine-H reagent?
A1: The stability of the Azomethine-H reagent is influenced by storage conditions and formulation. When prepared with a stabilizing agent like ascorbic acid and stored in a refrigerator, the reagent can be stable for varying durations. Some studies suggest the reagent is stable for up to 48 hours when refrigerated[1], while others indicate it can be used for up to 20 hours after preparation when stored in a plastic bottle.[2] For longer-term storage, some protocols suggest the reagent may be useful for two to three weeks if refrigerated. It is crucial to monitor the reagent for any color change, as a darkening of the solution can indicate degradation.[2]
Q2: How long is the Azomethine-H-boron complex stable after color development?
A2: The colored complex formed between Azomethine-H and boron is generally stable for a sufficient period to allow for accurate spectrophotometric readings. Research has shown that the complex is stable for at least 7 days when the Azomethine-H solution is stored under refrigeration when not in use.[3] Other studies have reported stability for 4-5 days and even up to 14 days.[3] It is recommended to measure the absorbance within a few hours of color development for the most consistent results, with one study noting a maximum absorbance that persisted for up to 4 hours.[3]
Q3: What is the purpose of adding ascorbic acid to the Azomethine-H reagent?
A3: Ascorbic acid is added to the Azomethine-H reagent to act as an antioxidant.[2] Its presence helps to prevent the oxidation and subsequent degradation of the reagent, which can be observed as a darkening of the solution.[2] This stabilization extends the usable life of the reagent and ensures the integrity of the experimental results.[2]
Q4: What are the optimal storage conditions for the Azomethine-H reagent?
A4: The Azomethine-H reagent should be stored in a refrigerator at temperatures between 2-8 °C (35-46 °F).[4] It should be kept in a closed, dark, plastic container to protect it from light and air, which can accelerate degradation.[5] For stock solutions of Azomethine-H monosodium salt, storage at -20°C for up to one month or -80°C for up to six months in a sealed container away from moisture and light is recommended.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reagent solution is dark or has changed color. | Reagent degradation due to oxidation, exposure to light, or extended storage. | Discard the old reagent and prepare a fresh solution. Ensure the addition of ascorbic acid as a stabilizer during preparation.[2] Store the new reagent in a dark, refrigerated container.[5] |
| Low or inconsistent absorbance readings. | 1. Degraded reagent.2. Incorrect pH of the reaction mixture.3. Insufficient color development time.4. Loss of boron during sample preparation (e.g., with charcoal). | 1. Prepare fresh Azomethine-H reagent.2. Ensure the pH of the sample and final reaction mixture is within the optimal range (typically around 5.2). Use a buffer-masking agent as specified in the protocol.[1]3. Allow for the recommended color development time (e.g., 1 hour) before taking measurements.[1]4. Be cautious with the amount of activated charcoal used for clarifying extracts, as excessive amounts can lead to boron loss.[3] |
| High background absorbance or turbidity. | 1. Turbidity in the original sample extract.2. Impure or degraded reagent. | 1. If the initial solution is turbid after preparation, gently heat it in a water bath and allow it to cool to room temperature.[1]2. Prepare a fresh reagent solution using high-purity water and reagents. |
| Interference from other ions. | Presence of interfering metal ions in the sample. | The use of a buffer-masking agent containing EDTA is recommended to chelate interfering metal ions.[1][5] |
Quantitative Data Summary
The stability of the Azomethine-H reagent and its boron complex can vary based on the specific preparation protocol and storage conditions. The following table summarizes quantitative data from various sources.
| Substance | Storage Condition | Reported Stability | Source |
| Azomethine-H Reagent | Refrigerated | Up to 48 hours | [1] |
| Azomethine-H Reagent with Ascorbic Acid | Stored in a plastic bottle | Up to 20 hours | [2] |
| Azomethine-H Reagent | Refrigerated | 2 to 3 weeks | |
| Azomethine-H Reagent (Monosodium Salt, solid) | 4°C, sealed, away from moisture and light | Not specified | [6] |
| Azomethine-H Reagent (Stock Solution in solvent) | -20°C, sealed, away from moisture and light | 1 month | [6] |
| Azomethine-H Reagent (Stock Solution in solvent) | -80°C, sealed, away from moisture and light | 6 months | [6] |
| Azomethine-H-Boron Complex | Azomethine-H solution stored under refrigeration | At least 7 days | [3] |
| Azomethine-H-Boron Complex | Not specified | 4-5 days | [3] |
| Azomethine-H-Boron Complex | Not specified | 14 days | [3] |
| Azomethine-H-Boron Complex | Room Temperature | Maximum absorbance persists for up to 4 hours | [3] |
Experimental Protocols
Preparation of Azomethine-H Reagent
A common method for the preparation of the Azomethine-H reagent for boron analysis is as follows:
-
Weigh 0.90 g of Azomethine-H and 2 g of ascorbic acid.
-
Transfer both to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water.
-
Gently heat the mixture in a hot water bath to dissolve the solids.
-
Allow the solution to cool to room temperature.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
If the solution appears turbid, gently reheat it in the hot water bath and allow it to cool again before use.
-
Store the prepared reagent in a refrigerator.[1]
Boron Determination using Azomethine-H
The following is a general procedure for the colorimetric determination of boron in a sample extract:
-
Pipette 3 mL of the sample extract into a test tube.
-
Add 1 mL of a buffer-masking agent (e.g., a solution containing ammonium (B1175870) acetate (B1210297) and EDTA) and mix well.
-
Add 1 mL of the prepared Azomethine-H solution and mix thoroughly.
-
Allow the solution to stand for 1 hour for full color development.
-
Measure the absorbance of the solution at 430 nm using a colorimeter or spectrophotometer.[1]
Visualizations
Caption: Experimental workflow for boron determination using the Azomethine-H method.
Caption: Logical relationship of components in the Azomethine-H method for boron analysis.
References
Technical Support Center: Azomethine-H Spectrophotometric Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H spectrophotometric method for boron determination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the boron-azomethine H complex?
A1: The optimal wavelength for measuring the absorbance of the yellow boron-azomethine H complex is typically in the range of 410 nm to 430 nm.[1][2][3][4] The specific wavelength should be determined during method development and validation in your laboratory.
Q2: What is the recommended pH for the reaction?
A2: The reaction between borate (B1201080) ions and Azomethine-H is pH-sensitive. The optimal pH for the formation of the colored complex is in the acidic range, typically between 4.5 and 5.8.[1][5] An ammonium (B1175870) acetate (B1210297) buffer is commonly used to maintain the pH within the appropriate range.[6]
Q3: How long does it take for the color to fully develop?
A3: The time required for full color development of the boron-azomethine H complex can vary. Studies have reported times ranging from 15 minutes to 1 hour.[2][3] A waiting period of 40 minutes at room temperature has been identified as sufficient for full color development.[7] It is crucial to standardize this time in your experimental protocol for consistent results.
Q4: How stable is the Azomethine-H reagent?
A4: The Azomethine-H reagent can be unstable and its stability is a critical factor for reproducible results. The reagent, especially without a stabilizer, can darken over time. The addition of ascorbic acid as an antioxidant can significantly improve the stability, allowing the reagent to be used for up to 20 hours when stored properly. For longer-term storage (up to a month), refrigeration at 4°C in a dark, closed plastic container is recommended.[6] Some protocols suggest preparing the reagent daily if not refrigerated.[8]
Q5: What are the common interfering substances in this method?
A5: Several ions and substances can interfere with the Azomethine-H method. These include certain metal ions such as aluminum, copper, iron, and zinc.[6] High concentrations of chloride and phenol (B47542) can also cause interference.[9] Additionally, colored or turbid samples can affect the accuracy of the spectrophotometric measurement.[6][8][10]
Q6: How can I minimize interferences from metal ions?
A6: Ethylenediaminetetraacetic acid (EDTA) is commonly used as a masking agent to prevent interference from metal ions.[1][6][8] EDTA is typically included in the buffer solution.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH of the reaction mixture. | Verify the pH of the buffer and the final reaction mixture. Adjust the buffer composition if necessary to achieve the optimal pH range (4.5-5.8).[1][5] |
| Degraded or improperly prepared Azomethine-H reagent. | Prepare fresh Azomethine-H reagent, ensuring the addition of ascorbic acid as a stabilizer. Store the reagent in a dark, refrigerated container.[6] | |
| Insufficient reaction time. | Ensure the standardized color development time (e.g., 40 minutes) is strictly followed before measurement.[7] | |
| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity, deionized water for all reagent and standard preparations.[6] Thoroughly clean all glassware. |
| Degraded Azomethine-H reagent. | The reagent can darken over time. Prepare fresh reagent if it appears discolored. | |
| Inconsistent or Non-Reproducible Results | Fluctuations in reaction temperature. | Perform the experiment at a controlled room temperature, as temperature can affect the reaction rate.[7] |
| Variable color development time. | Use a timer to ensure a consistent and adequate reaction time for all samples and standards. | |
| Instability of the Azomethine-H reagent. | Prepare the reagent fresh daily or as needed, and always include a stabilizer like ascorbic acid.[8] | |
| Pipetting errors. | Calibrate and use precision pipettes for all reagent and sample additions. | |
| Unexpectedly High Boron Concentrations | Presence of interfering ions. | If metal ion interference is suspected, ensure that EDTA is included in the buffer solution as a masking agent.[1][6][8] |
| Sample turbidity or color. | Filter turbid samples before analysis.[2] For colored samples, a sample blank (sample without Azomethine-H reagent) may be necessary to correct for background absorbance. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on the Azomethine-H method.
Table 1: Method Detection and Quantification Limits
| Study | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lopez et al. (1992)[9] | 0.02 ppm | Not Reported |
| Lapai Journal of Applied and Natural Sciences[9] | 0.04 ppm | 0.08 ppm |
| IOSR Journal | 0.0514 ppm | Not Reported |
| Automated Method (Water Analysis)[8] | 5 µg/L (0.005 ppm) | Not Reported |
Table 2: Linearity Ranges
| Study | Linear Range |
| Lapai Journal of Applied and Natural Sciences[9] | 0.08 to 3.00 ppm |
| IOSR Journal | Up to 3 ppm |
| Spectrophotometric determination of boron in sea water[1] | Up to 30 µg/25 ml |
| Hach TNTplus 877[7] | 0.05–2.50 mg/L |
Experimental Protocol: Determination of Boron using Azomethine-H Method
This protocol is a generalized procedure based on common practices. Specific volumes and concentrations may need to be optimized for your particular application.
1. Reagent Preparation
-
Azomethine-H Reagent:
-
Buffer-Masking Solution (Ammonium Acetate/EDTA):
-
Dissolve 50 g of ammonium acetate in 100 mL of deionized water.
-
Add 25 mL of glacial acetic acid.
-
Add 1.4 g of disodium (B8443419) EDTA and stir until dissolved.
-
2. Standard Curve Preparation
-
Prepare a stock boron standard solution (e.g., 1000 mg/L).
-
Perform serial dilutions of the stock solution with deionized water to prepare a series of working standards with known boron concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 mg/L).
3. Sample Preparation
-
Collect samples in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.[7]
-
If the sample is turbid, filter it through a 0.45 µm filter.
-
The sample pH should be between 4 and 9.[7]
4. Color Development and Measurement
-
Pipette a specific volume of the sample or standard into a clean test tube or cuvette (e.g., 2.5 mL).[7]
-
Add a specific volume of the Buffer-Masking Solution (e.g., 1.0 mL) and mix well.[2]
-
Add a specific volume of the Azomethine-H reagent (e.g., 1.0 mL) and mix thoroughly.[2]
-
Allow the color to develop for a standardized time (e.g., 40 minutes) at room temperature.[7]
-
Measure the absorbance of the solution at the optimal wavelength (e.g., 415 nm) using a spectrophotometer. Use a reagent blank (deionized water instead of sample) to zero the instrument.
5. Data Analysis
-
Plot a calibration curve of absorbance versus boron concentration for the working standards.
-
Determine the concentration of boron in the samples by interpolating their absorbance values on the calibration curve.
Visualizations
Caption: Experimental workflow for the Azomethine-H method.
References
- 1. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 2. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.hach.com [cdn.hach.com]
- 7. images.hach.com [images.hach.com]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. lajans.com.ng [lajans.com.ng]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Azomethine-H Method for Trace Boron Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H method for the determination of trace boron concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the Azomethine-H assay, providing potential causes and solutions to ensure accurate and sensitive measurements.
Issue 1: Low Sensitivity or Weak Color Development
If you are experiencing lower than expected absorbance readings for your standards or samples, consider the following troubleshooting steps.
Issue 2: High Blank Absorbance
A high absorbance reading for your blank can interfere with the accurate quantification of low boron concentrations. This troubleshooting workflow can help identify and resolve the cause.
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of the Azomethine-H method for trace boron analysis?
A1: Several strategies can be employed to enhance the sensitivity of the Azomethine-H method:
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Addition of Ammonium Ions: The presence of ammonium ions in the buffer solution can accelerate the formation of the boron-azomethine H complex, leading to a more rapid and intense color development.[1]
-
Optimize pH: The optimal pH for the formation of the boron-azomethine H complex is typically between 5.2 and 6.0.[1][2] Ensure your buffer system maintains the final reaction mixture within this range.
-
Increase Reagent Concentration: A higher concentration of Azomethine-H can lead to increased absorbance for the same boron concentration, thereby improving sensitivity.[1]
-
Increase Reaction Time: Allowing the color development to proceed for a longer period, such as 40-60 minutes, can ensure the reaction reaches completion and maximizes the absorbance signal.[3]
Q2: What are the common interfering substances in the Azomethine-H method and how can I mitigate their effects?
A2: Common interferences and mitigation strategies are summarized below:
| Interfering Ion | Mitigation Strategy |
| Aluminum (Al³⁺), Calcium (Ca²⁺) | These ions can form precipitates with the phosphate (B84403) buffer.[1] This can be counteracted by increasing the volume of the phosphate buffer or by adding a masking agent like EDTA.[1][4] |
| Iron (Fe²⁺, Fe³⁺) | Iron can interfere with the colorimetric measurement. The addition of a masking agent such as EDTA in the buffer solution is effective in sequestering these ions.[4] Thioglycolic acid has also been used to suppress iron interference.[5] |
| Chloride (Cl⁻), Sulfate (SO₄²⁻), Nitrate (NO₃⁻) | These ions generally do not cause significant interference at moderate concentrations.[1][3] |
Q3: My Azomethine-H reagent turns dark quickly. How can I improve its stability?
A3: The Azomethine-H reagent is prone to oxidation, which can cause it to darken and lead to high blank values. To improve its stability:
-
Add Ascorbic Acid: Ascorbic acid acts as an antioxidant and should be included in the Azomethine-H reagent preparation to prevent its degradation.[2][4]
-
Refrigerate: Store the prepared Azomethine-H solution in a refrigerator to slow down degradation.[4][6] It is often recommended to prepare the reagent fresh daily or every 48 hours for best results.[4][6]
-
Protect from Light: Store the reagent in a dark or amber bottle to minimize light-induced degradation.[6]
Q4: What is the optimal wavelength for measuring the boron-azomethine H complex?
A4: The maximum absorbance of the yellow boron-azomethine H complex is typically observed between 410 nm and 430 nm.[1][3][4][7] A wavelength of 413-415 nm is frequently cited for achieving the highest sensitivity.[1][2][3]
Performance Characteristics of Different Azomethine-H Method Variations
The following table summarizes the performance of various published Azomethine-H methods, providing a quick comparison of their detection capabilities.
| Method Variation | Limit of Detection (LOD) | Dynamic Range | Reference |
| Improved Azomethine-H with powdered reagents | 0.1 mg/L | 0.2 – 1.5 mg/L | [1] |
| Standard Azomethine-H | 0.02 ppm (mg/L) | Not specified | [7] |
| Azomethine-H (alternative study) | 0.04 ppm (mg/L) | 0.08 - 3.00 ppm (mg/L) | [7] |
| Optimized Azomethine-H | 0.0514 ppm (mg/L) | Up to 3 ppm (mg/L) | [2] |
| Automated Azomethine-H with preconcentration | 5 µg/L (0.005 mg/L) at 20 samples/hr | Not specified | [6] |
| Automated Azomethine-H with preconcentration | 1 µg/L (0.001 mg/L) at 10 samples/hr | Not specified | [6] |
Experimental Protocols
Standard Azomethine-H Method
This protocol provides a general procedure for the determination of boron using the Azomethine-H method.
1. Reagent Preparation:
-
Azomethine-H Solution: Dissolve 0.45 g of Azomethine-H and 1.0 g of ascorbic acid in 100 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution. Store in a refrigerator.[4]
-
Buffer-Masking Agent: Dissolve 250 g of ammonium acetate, 15 g of EDTA (ethylenediaminetetraacetic acid) disodium (B8443419) salt, and 125 mL of glacial acetic acid in 400 mL of deionized water. Dilute to 1 L with deionized water.
-
Boron Standard Stock Solution (100 mg/L): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1 L of deionized water.[6] From this stock, prepare a series of working standards by serial dilution.
2. Color Development:
-
Pipette a known volume (e.g., 1 mL) of the sample or standard into a test tube.
-
Add an equal volume (e.g., 1 mL) of the Buffer-Masking Agent and mix well.
-
Add an equal volume (e.g., 1 mL) of the Azomethine-H solution and mix thoroughly.
-
Allow the solution to stand for 40-60 minutes at room temperature for full color development.[3]
3. Measurement:
-
Set the spectrophotometer to a wavelength between 410 nm and 430 nm.
-
Use a reagent blank (containing deionized water instead of the sample) to zero the instrument.
-
Measure the absorbance of the standards and samples.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the samples from the calibration curve.
Improved Azomethine-H Method (Rapid Method)
This modified protocol incorporates ammonium ions to accelerate the reaction.
1. Reagent Preparation:
-
Azomethine-H Solution: Prepare as in the standard method.
-
Phosphate Buffer with Ammonium Chloride: Prepare a phosphate buffer solution (pH 6) and add ammonium chloride to a final concentration of 0.5 M.[1]
-
Boron Standards: Prepare as in the standard method.
2. Color Development:
-
To a known volume of sample or standard, add the phosphate buffer with ammonium chloride.
-
Add the Azomethine-H solution and mix.
-
The reaction time is significantly reduced; color development can be complete within 5-15 minutes.[1]
3. Measurement:
-
Follow the same measurement procedure as the standard method.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. images.hach.com [images.hach.com]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. lajans.com.ng [lajans.com.ng]
Masking agents for metal ions in Azomethine-H boron analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H method for boron analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Azomethine-H method for boron determination?
A1: The Azomethine-H method is a colorimetric technique for the determination of boron. In an aqueous solution, borate (B1201080) ions react with the Azomethine-H reagent to form a stable, yellow-colored complex.[1] The intensity of the color, which is directly proportional to the boron concentration, is measured spectrophotometrically at a wavelength of approximately 410-430 nm.[2]
Q2: What are the common interfering ions in the Azomethine-H method?
A2: Several metal ions can interfere with the Azomethine-H method by reacting with the reagent or by forming precipitates in the reaction medium. The most common interfering ions include iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺). High concentrations of fluoride (B91410) (F⁻) can also interfere with the analysis.
Q3: How do masking agents work to prevent interference from metal ions?
A3: Masking agents are chemical substances that form stable, colorless complexes with potentially interfering metal ions. By binding to these ions, the masking agent prevents them from reacting with Azomethine-H, thus eliminating their interference in the boron determination. Common masking agents used in this method are ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA).[2] These agents are typically added as part of a buffer-masking solution.
Q4: Can I use the Azomethine-H method for samples with high iron content, such as steel?
A4: Yes, the Azomethine-H method can be adapted for the analysis of boron in steel and other iron-rich matrices. To overcome the interference from the high concentration of iron, a masking agent is essential. EDTA has been successfully used to mask the iron(III) matrix in the analysis of boron in steel samples.[3][4] In some cases, other reagents like thioglycolic acid have been used to suppress iron interference.
Q5: What is the purpose of ascorbic acid in the Azomethine-H reagent solution?
A5: Ascorbic acid is added to the Azomethine-H reagent solution as an antioxidant. It helps to prevent the oxidation of the reagent, thereby ensuring its stability and prolonging its shelf life.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no color development | 1. Incorrect pH of the reaction mixture. | 1. Ensure the pH of the final solution is within the optimal range (typically pH 5.0-5.5) by using the recommended buffer solution. |
| 2. Degraded Azomethine-H reagent. | 2. Prepare fresh Azomethine-H reagent. Store the reagent in a refrigerator and protect it from light. | |
| 3. Insufficient reaction time. | 3. Allow for the recommended reaction time (typically 30-60 minutes) for full color development. | |
| 4. Low boron concentration in the sample. | 4. Concentrate the sample or use a more sensitive analytical method if the boron concentration is below the detection limit of the Azomethine-H method. | |
| High absorbance readings/falsely elevated boron concentration | 1. Presence of interfering metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺). | 1. Add a suitable masking agent (e.g., EDTA, NTA) to the sample before the addition of the Azomethine-H reagent. |
| 2. Contamination of glassware or reagents with boron. | 2. Use boron-free glassware (e.g., plasticware or specially treated glass) and high-purity reagents. Run a reagent blank to check for contamination. | |
| 3. Turbidity or suspended solids in the sample. | 3. Filter or centrifuge the sample to remove any particulate matter before analysis. | |
| Inconsistent or non-reproducible results | 1. Fluctuation in temperature during the reaction. | 1. Maintain a constant temperature for all samples and standards during the color development step. |
| 2. Inaccurate pipetting of samples or reagents. | 2. Use calibrated pipettes and ensure accurate and consistent volumes are dispensed. | |
| 3. Instability of the spectrophotometer. | 3. Allow the spectrophotometer to warm up properly and ensure a stable baseline before taking measurements. | |
| Precipitate formation in the reaction mixture | 1. High concentration of certain metal ions in the sample. | 1. Increase the concentration of the masking agent or dilute the sample. |
| 2. Incorrect pH leading to the precipitation of metal hydroxides. | 2. Verify and adjust the pH of the buffer solution. |
Data Presentation: Interfering Ions and Masking Agents
Table 1: Common Interfering Ions in Azomethine-H Boron Analysis
| Interfering Ion | Chemical Symbol | Common Sources | Nature of Interference |
| Ferric Iron | Fe³⁺ | Industrial effluents, geological samples, steel | Forms a colored complex with Azomethine-H, leading to positive interference. |
| Aluminum | Al³⁺ | Industrial effluents, geological samples | Can form precipitates and also interfere with color development. |
| Copper | Cu²⁺ | Industrial effluents, water treatment chemicals | Can form a colored complex with Azomethine-H, causing positive interference. |
| Fluoride | F⁻ | Industrial effluents, drinking water | Can form a stable complex with boron, preventing its reaction with Azomethine-H, leading to negative interference. |
Table 2: Masking Agents for Mitigating Metal Ion Interference
| Masking Agent | Chemical Formula | Target Interfering Ions | Notes |
| EDTA (Ethylenediaminetetraacetic acid) | C₁₀H₁₆N₂O₈ | Fe³⁺, Al³⁺, Cu²⁺, and other multivalent cations | A very common and effective broad-spectrum masking agent. Usually used as its disodium (B8443419) or tetrasodium (B8768297) salt. |
| NTA (Nitrilotriacetic acid) | C₆H₉NO₆ | Fe³⁺, Al³⁺, Cu²⁺ | Another effective chelating agent, often used in combination with EDTA. |
| Thioglycolic acid | C₂H₄O₂S | Fe³⁺ | Can be used specifically to suppress iron interference. |
Note: The required concentration of the masking agent depends on the concentration of the interfering ions in the sample. It is often necessary to optimize the concentration of the masking agent for a specific sample matrix.
Experimental Protocols
Preparation of Azomethine-H Reagent (0.45% w/v)
-
Weigh 0.45 g of Azomethine-H and 1.0 g of ascorbic acid.
-
Dissolve both in 100 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.
-
Cool the solution to room temperature.
-
Store the reagent in a plastic bottle and keep it refrigerated. The solution is typically stable for a few days.
Preparation of Buffer-Masking Agent Solution
-
Weigh 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of disodium EDTA.
-
Dissolve them in 400 mL of deionized water in a 1 L beaker.
-
Slowly add 125 mL of glacial acetic acid while stirring.
-
Allow the solution to cool and then transfer it to a 1 L volumetric flask.
-
Make up the volume to 1 L with deionized water and mix thoroughly.
General Analytical Procedure
-
Pipette a known volume of the sample (e.g., 2.0 mL) into a plastic test tube.
-
Add a specific volume of the buffer-masking agent solution (e.g., 1.0 mL) and mix well.
-
Add the Azomethine-H reagent (e.g., 1.0 mL) and mix thoroughly.
-
Allow the solution to stand at room temperature for a specified time (e.g., 30 minutes) for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 420 nm) using a spectrophotometer, with a reagent blank as the reference.
-
Determine the boron concentration from a calibration curve prepared using standard boron solutions.
Visualizations
Caption: Experimental workflow for Azomethine-H boron analysis.
Caption: Logical relationship of interference and masking in boron analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Boron removal from hydraulic fracturing wastewater by aluminum and iron coagulation: Mechanisms and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Azomethine-H boron determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azomethine-H method for boron determination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Azomethine-H experimental workflow, providing explanations and actionable solutions.
1. Why is my calibration curve not linear?
A non-linear calibration curve can be attributed to several factors:
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Inaccurate Standard Preparation: Errors in the dilution of the stock boron solution will directly impact the accuracy of your standards.
-
Reagent Instability: The Azomethine-H reagent can degrade over time. It is recommended to use freshly prepared reagent for optimal performance. Some studies suggest that the reagent, when prepared with ascorbic acid, can be stable for up to 20 hours.
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Incorrect pH: The formation of the boron-azomethine H complex is highly pH-dependent. The optimal pH for the reaction is typically between 5.2 and 6.0.[1] Ensure your buffer solution is correctly prepared and effectively maintains the desired pH in your samples.
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Insufficient Color Development Time: The reaction between boron and Azomethine-H requires a specific amount of time to reach completion. This can range from 30 minutes to 1 hour.[2][3] Ensure a consistent and sufficient incubation period for all standards and samples.
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High Boron Concentrations: The linear range of the Azomethine-H method is typically up to 3 ppm of boron.[4] If your sample concentrations exceed this, you will need to dilute them to fall within the linear range.
Troubleshooting Steps:
-
Verify the concentration of your stock solution and meticulously prepare fresh serial dilutions.
-
Prepare a fresh Azomethine-H reagent solution.
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Measure the pH of your final reaction mixture to confirm it is within the optimal range.
-
Standardize the color development time for all measurements.
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If high boron concentrations are suspected, perform a preliminary dilution of your sample.
2. My reagent blank has high absorbance. What could be the cause?
High absorbance in the reagent blank can be caused by:
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Reagent Degradation: The Azomethine-H reagent itself can absorb light, and this absorbance can increase as the reagent degrades. The use of ascorbic acid in the reagent preparation helps to minimize this by acting as an antioxidant.[4]
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Contaminated Reagents or Glassware: Contamination of your reagents or glassware with boron or other interfering substances can lead to a colored complex being formed even in the absence of a sample.
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Turbidity: The presence of particulate matter in the reagent solution can scatter light and lead to an artificially high absorbance reading.
Troubleshooting Steps:
-
Prepare fresh Azomethine-H reagent, ensuring the inclusion of ascorbic acid.
-
Use high-purity water and analytical grade reagents.
-
Thoroughly clean all glassware with a boron-free detergent and rinse with deionized water.
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If the reagent solution appears turbid, it may be necessary to gently heat it to dissolve all components, then cool to room temperature before use.[2]
3. I am observing interference in my samples. What are the common interfering ions and how can I mitigate their effects?
The Azomethine-H method is known for having relatively few interferences compared to other colorimetric methods for boron. However, certain ions can interfere at high concentrations. The addition of a masking agent, typically EDTA (ethylenediaminetetraacetic acid), to the buffer solution is a common strategy to chelate interfering metal ions.[5]
Troubleshooting Steps:
-
Ensure that your buffer solution contains an adequate concentration of a masking agent like EDTA.[5]
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If you suspect interference from high concentrations of specific ions not effectively masked by EDTA, sample pre-treatment steps such as digestion may be necessary.[6]
-
For samples with high levels of dissolved organic matter, which can cause color interference, a digestion pre-treatment with potassium persulfate has been shown to be effective.[6]
4. How long does the color of the boron-azomethine H complex remain stable?
The color of the boron-azomethine H complex is generally stable for a reasonable period after full development. Studies have shown that after an initial development time of about 40-60 minutes, the absorbance remains constant for several hours.[7]
Best Practices:
-
Allow for a consistent and adequate color development time for all standards and samples before taking absorbance readings. A waiting period of at least 40 minutes is recommended.
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While the color is stable, it is good practice to measure the absorbance of all samples and standards within a similar timeframe to minimize any potential for slight color changes over extended periods.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the Azomethine-H determination of boron.
Reagent Preparation
1. Azomethine-H Reagent Solution:
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[2]
-
Dissolve both in approximately 50 mL of deionized water in a 100 mL volumetric flask.
-
Gently heat the solution in a water bath to aid dissolution.
-
Allow the solution to cool to room temperature.
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Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Store the reagent in a refrigerator. It is recommended to prepare this solution fresh, though it can be stable for up to 48 hours when refrigerated.[2] Some sources suggest stability for up to 20 hours at room temperature when prepared with ascorbic acid.
2. Buffer-Masking Agent Solution:
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Weigh 250 g of ammonium (B1175870) acetate (B1210297) and dissolve it in 400 mL of deionized water in a 1 L beaker.
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Add 15 g of EDTA disodium (B8443419) salt and dissolve.
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Slowly add 125 mL of glacial acetic acid and mix well.[5]
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
Color Development and Measurement
-
Pipette a known volume (e.g., 3 mL) of the sample or standard into a test tube.[2]
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Add 1 mL of the Buffer-Masking Agent and mix well.[2]
-
Add 1 mL of the Azomethine-H solution and mix well.[2]
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Allow the solution to stand for a defined period (e.g., 1 hour) for full color development.[2]
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Measure the absorbance of the solution at the optimal wavelength (typically between 410 nm and 430 nm) using a spectrophotometer.[2][5] Use a reagent blank to zero the instrument.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and data interpretation.
Table 1: Summary of Experimental Parameters for Azomethine-H Boron Determination
| Parameter | Recommended Value/Range | Reference |
| Optimal pH | 5.24 ± 0.02 to 6.0 | [1] |
| Wavelength (λmax) | 410 - 430 nm | [2][5] |
| Color Development Time | 40 - 60 minutes | [2] |
| Linearity Range | Up to 3 ppm Boron | [4] |
| Limit of Detection | 0.0514 ppm | [4] |
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting the Azomethine-H method.
Caption: Experimental workflow for Azomethine-H boron determination.
Caption: Troubleshooting logic for a non-linear calibration curve.
References
Azomethine-H method troubleshooting for turbid or colored samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Azomethine-H method to determine boron concentrations, with a special focus on handling turbid or colored samples.
Troubleshooting Guide: Turbid or Colored Samples
Issue: My sample is turbid, and I'm getting artificially high and inconsistent readings.
Turbidity, the cloudiness of a sample caused by suspended particles, can interfere with colorimetric analysis by scattering light, leading to inaccurate results.[1]
Solutions:
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Filtration: The most straightforward approach is to filter the sample.
-
Protocol: Use a 0.45 µm syringe filter to remove suspended particles. Ensure the filter and syringe are free of boron contamination by rinsing with deionized water.
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Consideration: This method is suitable for removing particulate matter but not dissolved colored substances.
-
-
Centrifugation: For samples with dense particulate matter, centrifugation can be an effective alternative to filtration.
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Protocol: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes). Carefully collect the supernatant for analysis.
-
-
Sample Dilution: Diluting the sample can reduce the impact of turbidity.
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Protocol: Perform a serial dilution of your sample with deionized water. Analyze the diluted samples and multiply the result by the dilution factor.
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Consideration: Ensure that after dilution, the boron concentration remains within the detection range of the assay.
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Issue: My sample is colored, which interferes with the absorbance reading of the boron-azomethine H complex.
Colored samples can absorb light at the same wavelength as the boron-azomethine H complex (typically around 420 nm), leading to falsely elevated boron concentrations.[2][3]
Solutions:
-
Sample Blank: Prepare a sample blank to subtract the background absorbance.
-
Protocol: To a separate cuvette, add your sample and all reagents except for the Azomethine-H solution. Use this solution to zero the spectrophotometer before reading your actual samples.
-
-
Digestion with Potassium Persulfate: For samples with high concentrations of dissolved organic matter, which often impart color, a digestion step can be employed.[3][4]
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Activated Charcoal Treatment: Activated charcoal can effectively adsorb colored organic compounds from the sample.[5]
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Protocol: Add a small amount of activated charcoal to your sample, shake for a few minutes, and then filter or centrifuge to remove the charcoal particles.[5]
-
Consideration: It is crucial to test for boron leaching from the activated charcoal by running a blank.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Azomethine-H method for boron determination?
The Azomethine-H method is a colorimetric technique where borate (B1201080) ions react with azomethine-H in an acidic medium to form a yellow-colored complex.[2][6] The intensity of the color, which is proportional to the boron concentration, is measured using a spectrophotometer.[7]
Q2: What is the optimal pH and wavelength for the Azomethine-H method?
The optimal pH for the formation of the boron-azomethine H complex is in the acidic range, typically around 5.2.[8] The maximum absorbance of the complex is generally measured at a wavelength of approximately 420 nm.[5][8]
Q3: What are the common interfering substances in the Azomethine-H method?
Several ions can interfere with the Azomethine-H method, including aluminum, copper, iron, zinc, and molybdate.[2][9] High levels of fats, oils, proteins, and surfactants can also interfere.[2] The use of a masking agent, such as EDTA, in the buffer solution can help to mitigate the interference from metal ions.[2][5]
Q4: How should I prepare and store the Azomethine-H reagent?
To prepare the Azomethine-H solution, dissolve Azomethine-H monosodium salt hydrate (B1144303) and ascorbic acid in deionized water.[2][5] It is recommended to store the reagent in a closed, dark, plastic container in a refrigerator (at 4°C) to ensure its stability.[2] If the solution becomes turbid, it can be gently heated to redissolve the components.[2][5]
Q5: What is the purpose of ascorbic acid in the Azomethine-H reagent?
Ascorbic acid is added to the Azomethine-H reagent to act as an antioxidant, preventing the reagent from darkening over time and thus extending its stability.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Wavelength of Maximum Absorbance | ~420 nm | [5][8] |
| Optimal pH | ~5.2 | [8] |
| Typical Boron Determination Range | 0.2 to 1.5 mg/L | [10] |
| Limit of Detection | ~0.05 mg/L |
Experimental Protocols
Standard Azomethine-H Method Protocol
-
Sample Preparation: Collect samples in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.[6] If necessary, filter or centrifuge the sample to remove turbidity.
-
Reagent Preparation:
-
Azomethine-H Solution: Dissolve 0.9 g of Azomethine-H and 2.0 g of ascorbic acid in 100 mL of deionized water. Store in a refrigerator.[5]
-
Buffer-Masking Agent: Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of acetic acid and mix well.[5]
-
-
Color Development:
-
Pipette 3 mL of the sample (or standard) into a test tube.
-
Add 1 mL of the Buffer-Masking agent and mix well.
-
Add 1 mL of the Azomethine-H solution and mix well.
-
Allow the solution to stand for 1 hour for full-color development.[5]
-
-
Measurement: Measure the absorbance of the solution at 420 nm using a spectrophotometer.
Protocol for Turbid/Colored Samples with Digestion
For samples with significant color due to dissolved organic matter, a pre-treatment digestion step is recommended.[3][4]
-
Digestion:
-
To a known volume of your sample, add a small amount of potassium persulfate.
-
Heat the sample according to established digestion protocols to break down organic matter.
-
Allow the sample to cool to room temperature.
-
-
Proceed with the Standard Azomethine-H Method: Follow steps 3 and 4 of the standard protocol.
Visualizations
Caption: Reaction pathway of the Azomethine-H method for boron detection.
Caption: Troubleshooting workflow for turbid and colored samples.
Caption: General experimental workflow for the Azomethine-H method.
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple digestion procedure followed by the azomethine-H method for accurate boron analysis and discrimination between its fractions in wastewater and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. images.hach.com [images.hach.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Reducing background absorbance in the Azomethine-H assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to high background absorbance in the Azomethine-H assay for boron determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Azomethine-H assay?
A1: The Azomethine-H method is a colorimetric assay used for the determination of boron. In this assay, borate (B1201080) ions react with the Azomethine-H reagent in a buffered, slightly acidic medium to form a yellow-colored complex. The intensity of the yellow color, which is directly proportional to the boron concentration, is measured spectrophotometrically at a wavelength of approximately 410-430 nm.[1]
Q2: What are the critical parameters that can affect the accuracy of the Azomethine-H assay?
A2: Several parameters are crucial for the accuracy of the Azomethine-H assay. These include the pH of the reaction mixture, the reaction time and temperature, the stability and quality of the Azomethine-H reagent, and the presence of interfering substances in the sample.[2]
Q3: What is the role of ascorbic acid in the Azomethine-H reagent?
A3: Ascorbic acid is added to the Azomethine-H reagent to act as an antioxidant. It helps to prevent the degradation of the Azomethine-H molecule, which can lead to a darkening of the reagent and contribute to high background absorbance. A reagent containing ascorbic acid is generally more stable and can be used for a longer period.
Q4: What is the purpose of the buffer-masking agent in the assay?
A4: The buffer-masking agent serves two primary purposes. Firstly, it maintains the optimal pH for the color development reaction. Secondly, it often contains a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), which complexes with and "masks" potentially interfering metal ions in the sample, preventing them from reacting with Azomethine-H.
Troubleshooting Guide: High Background Absorbance
High background absorbance in the reagent blank or in samples can significantly reduce the sensitivity and accuracy of the Azomethine-H assay. This guide provides solutions to common causes of this issue.
Q5: My reagent blank has a very high absorbance. What are the possible causes and how can I fix it?
A5: High absorbance in the reagent blank is a common issue and can be attributed to several factors:
-
Degraded Azomethine-H Reagent: The Azomethine-H reagent can degrade over time, especially when exposed to light and air, leading to a yellow or brown coloration and high background.
-
Solution: Prepare fresh Azomethine-H reagent. Store the reagent in a dark, airtight container and refrigerate it to prolong its stability. An ascorbic acid-free reagent may darken at a faster rate.
-
-
Contaminated Reagents or Glassware: Contamination of the buffer, water, or the Azomethine-H reagent with boron or other interfering substances can cause a high blank reading. Impurities in the reagents or improperly cleaned glassware are common sources of contamination.
-
Solution: Use high-purity, analytical grade reagents and deionized water for all solutions. Ensure that all glassware is thoroughly cleaned, rinsed with deionized water, and dried before use.
-
-
Incorrect pH of the Reagent Blank: The absorbance of the Azomethine-H reagent itself is pH-dependent.
-
Solution: Ensure that the pH of your reagent blank is within the optimal range for the assay (typically around 5.2).
-
Q6: My sample readings are high, even after subtracting the blank. What could be causing this interference?
A6: High absorbance in your samples, after accounting for the reagent blank, is likely due to interfering substances within the sample matrix.
-
Presence of Interfering Ions: Certain metal ions can form colored complexes with Azomethine-H or otherwise interfere with the assay.
-
Solution: The addition of a masking agent like EDTA to the buffer solution can chelate many interfering metal ions. Refer to the table below for known interfering substances and their tolerance limits. If interference is still suspected, sample dilution may be necessary.
-
-
Sample Turbidity or Color: Particulate matter or inherent color in the sample can scatter light or absorb at the measurement wavelength, leading to artificially high readings.
-
Solution: For turbid samples, centrifugation followed by filtration of the supernatant can remove particulate matter. If the sample itself is colored, a sample blank (containing the sample and all reagents except Azomethine-H) should be prepared and its absorbance subtracted from the corresponding sample reading.
-
Q7: Could my experimental procedure be contributing to high background absorbance?
A7: Yes, procedural inconsistencies can lead to elevated and variable background readings.
-
Inconsistent Reaction Time: The color development of the Azomethine-H-boron complex takes time. Insufficient or inconsistent reaction times can lead to variable results.
-
Solution: Allow for a consistent and adequate reaction time for all samples and standards, as specified in the protocol (typically 40-60 minutes).[1]
-
-
Temperature Fluctuations: The rate of color development is temperature-dependent.
-
Solution: Maintain a constant and controlled temperature during the incubation period for all assays. It has been observed that absorbance values are highest at lower temperatures (e.g., 15°C) and decrease as the temperature rises.[2]
-
-
Pipetting Inaccuracies: Errors in pipetting reagents or samples can lead to inconsistent results.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy and precision.
-
Data Presentation: Interfering Substances
The following table summarizes the tolerance levels of various ions in the Azomethine-H assay as reported in a representative product manual. These values may vary depending on the specific assay conditions.
| Interfering Substance | Tolerance Level (mg/L) |
| Mn²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺, PO₄³⁻, SO₄²⁻, NO₃⁻ | 1000 |
| Cl⁻, NH₄⁺ | 500 |
| Fe²⁺, Fe³⁺ | 25 |
Data sourced from a Hach Azomethine-H TNTplus Method product insert.[1]
Experimental Protocols
1. Preparation of Reagents
-
Azomethine-H Solution (Example Preparation):
-
Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.
-
Dissolve in approximately 50 mL of deionized water in a 100 mL volumetric flask.
-
Gently heat in a water bath to aid dissolution.
-
Cool to room temperature and dilute to the 100 mL mark with deionized water.
-
Store in a dark bottle in a refrigerator. The solution is typically stable for up to 48 hours.
-
-
Buffer-Masking Agent (Example Preparation):
-
Dissolve 250 g of ammonium (B1175870) acetate (B1210297) in 400 mL of deionized water.
-
Add 25 g of EDTA tetrasodium (B8768297) salt and 10 g of nitrilotriacetic acid disodium (B8443419) salt.
-
Once dissolved, slowly add 125 mL of glacial acetic acid and mix well.
-
2. Assay Procedure
-
Pipette 2.0 mL of the sample (or standard) into a clean test tube.
-
Add 1.0 mL of the Buffer-Masking Agent and mix thoroughly.
-
Add 1.0 mL of the Azomethine-H solution and mix again.
-
Allow the color to develop for a fixed time (e.g., 60 minutes) at a constant temperature.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 420 nm) using a spectrophotometer.
-
Prepare a reagent blank using 2.0 mL of deionized water instead of the sample and follow the same procedure.
-
Subtract the absorbance of the reagent blank from the absorbance of the standards and samples.
-
Construct a calibration curve using the corrected absorbance values of the standards and determine the concentration of boron in the samples.
Visualizations
Caption: Troubleshooting workflow for high background absorbance.
Caption: Chemical reaction of the Azomethine-H method.
References
Reagent blank preparation for accurate boron measurement with Azomethine-H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Azomethine-H method for quantitative boron analysis.
Frequently Asked Questions (FAQs)
Q1: What is a reagent blank and why is it critical for accurate boron measurement?
A reagent blank is a control sample that includes all the reagents (e.g., buffer, Azomethine-H solution, deionized water) used in the analysis, but intentionally omits the sample containing boron.[1][2] Its purpose is to measure the absorbance caused by the reagents themselves, which can arise from contamination or inherent color.[2][3] By subtracting the reagent blank's absorbance from that of your samples, you correct for this background interference, ensuring that the final measurement reflects only the absorbance from the boron-azomethine H complex.[3][4] This is especially crucial when measuring low concentrations of boron, where the reagent blank's contribution can be significant.[3]
Q2: How often should I prepare a new reagent blank?
A new reagent blank should be prepared for each batch of samples being analyzed.[1] It is also essential to prepare a new reagent blank whenever a new lot of any reagent is used, as the blank value can vary between different reagent batches.[3]
Q3: What is the acceptable absorbance range for a reagent blank in the Azomethine-H assay?
While the ideal absorbance for a reagent blank is zero, in practice, it will have a small positive value.[2][3] The acceptable range can depend on the specific protocol and instrument sensitivity. However, a significantly high or fluctuating blank absorbance is indicative of a problem that needs to be addressed (see Troubleshooting Guide below).
Q4: Can I use water to zero the spectrophotometer instead of a reagent blank?
While a water blank can be used to set the initial zero on the spectrophotometer, it is not a substitute for a reagent blank.[2][4] A reagent blank accounts for the absorbance of the color-forming reagents themselves, whereas a water blank does not. For accurate results, the spectrophotometer should be zeroed with a reagent blank.[2]
Q5: What type of water should be used for preparing reagents and the reagent blank?
High-purity, deionized water is essential for all steps of the Azomethine-H assay, including reagent preparation and the reagent blank.[5][6] This minimizes the risk of boron contamination from the water itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Reagent Blank Absorbance | 1. Contaminated reagents (water, buffer, Azomethine-H).2. Use of borosilicate glassware.3. Improperly cleaned cuvettes or labware. | 1. Prepare fresh reagents using high-purity deionized water.2. Use low-boron glassware or plasticware for all preparations and measurements.[5]3. Thoroughly clean all labware, rinsing with deionized water. |
| Inconsistent or Drifting Blank Readings | 1. Instability of the Azomethine-H reagent.2. Temperature fluctuations during color development.3. Particulate matter in the blank solution. | 1. The Azomethine-H reagent should be prepared fresh weekly and stored in a refrigerator.[5] Some sources recommend daily preparation or storage for no more than 48 hours.[7][8]2. Allow the reaction to proceed for the specified time (typically 30-60 minutes) at a constant room temperature.[5][7]3. Filter the reagent blank solution if it appears cloudy.[8] |
| Negative Sample Absorbance Values | The absorbance of the reagent blank is higher than that of the sample. | This points to a significant issue with either the blank preparation (see "High Reagent Blank Absorbance") or an error in the sample measurement process. Re-prepare the blank and re-run the samples. |
| Poor Reproducibility of Results | 1. Inconsistent pipetting volumes.2. Variable reaction times between samples and the blank.3. Cross-contamination between samples. | 1. Use calibrated pipettes and ensure consistent technique.2. Stagger the addition of the final reagent to ensure uniform reaction times for all samples and the blank.3. Use fresh pipette tips for each sample and reagent. |
Experimental Protocols
Preparation of a Reagent Blank
This protocol outlines the steps to prepare a reagent blank for a typical Azomethine-H boron assay.
Materials:
-
High-purity deionized water
-
Buffer-masking solution (see composition below)
-
Azomethine-H solution (see composition below)
-
Plastic volumetric flasks and tubes (to avoid boron contamination from glassware)[5]
Procedure:
-
In a clean plastic tube or cuvette, pipette the same volume of deionized water that you would use for your actual sample (e.g., 1 mL).
-
Add the specified volume of the buffer-masking solution to the deionized water and mix thoroughly.[5]
-
Add the specified volume of the Azomethine-H solution, mix well, and start a timer for the color development period as defined in your primary protocol (e.g., 30 minutes).[5]
-
After the incubation period, use this solution to zero the spectrophotometer at the designated wavelength (typically 410-430 nm).[5][7]
Preparation of Key Reagents
The following tables summarize typical compositions for the necessary reagents. Note that concentrations may need to be optimized for specific applications.
Table 1: Azomethine-H Reagent Composition
| Component | Concentration/Amount | Reference(s) |
| Azomethine-H | 0.45 g - 0.90 g per 100 mL | [5][7] |
| L-Ascorbic Acid | 1.0 g - 2.0 g per 100 mL | [7] |
| Solvent | High-purity deionized water | [5][6] |
| Preparation Note: | Prepare fresh weekly and store refrigerated.[5] Some protocols suggest a shorter stability period.[7][8] |
Table 2: Buffer-Masking Solution Composition
| Component | Amount per 400 mL Water | Reference(s) |
| Ammonium Acetate | 250 g | [5] |
| EDTA Disodium Salt | 15 g | [5] |
| Glacial Acetic Acid | 125 mL | [5] |
| Preparation Note: | Dissolve salts in water first, then slowly add the acetic acid. |
Visualizing the Workflow
The following diagram illustrates the logical flow of preparing and utilizing a reagent blank in the context of the Azomethine-H assay for boron measurement.
References
- 1. Reagent blank: Significance and symbolism [wisdomlib.org]
- 2. quora.com [quora.com]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. scribd.com [scribd.com]
- 5. udel.edu [udel.edu]
- 6. cdn.hach.com [cdn.hach.com]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Validation & Comparative
A Comparative Guide to Boron Determination: Azomethine-H vs. Curcumin Methods
For researchers, scientists, and professionals in drug development requiring accurate boron quantification, the choice of analytical method is paramount. Two colorimetric methods, the Azomethine-H and curcumin-based assays, have long been staples in laboratories for their simplicity and cost-effectiveness. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific application.
At a Glance: Performance Comparison
The selection of an appropriate method hinges on factors such as required sensitivity, sample matrix, and potential interfering substances. The following table summarizes the key performance characteristics of the Azomethine-H and curcumin (B1669340) methods for boron determination.
| Feature | Azomethine-H Method | Curcumin Method |
| Principle | Formation of a yellow-colored complex between boron and Azomethine-H in an aqueous solution.[1] | Reaction of boron with curcumin in an acidic, non-aqueous medium to form a red-colored complex (rosocyanine).[2][3] |
| Wavelength of Max. Absorbance | ~410 - 430 nm[1][4] | ~540 - 550 nm[5][6] |
| Detection Limit | 0.02 - 0.0514 mg/L[7] | 0.05 - 0.11 mg/L[2][8] |
| Linearity Range | Up to 3.0 mg/L[7] | 0.10 - 1.0 mg/L[2] |
| Common Interferences | Aluminum, iron, copper, fluoride.[9] Can be masked with EDTA.[10] | Nitrate (>20 mg/L), high hardness (Ca2+, Mg2+).[2] |
| Advantages | Higher sensitivity and selectivity, performed in aqueous solution, fewer steps.[1][7] | Readily available and inexpensive reagent (curcumin from turmeric).[6] |
| Disadvantages | Reagent can be less stable, potential for interference from certain metal ions.[11] | Requires use of concentrated acids and organic solvents, more complex procedure with evaporation step.[12] |
Delving Deeper: Experimental Protocols
Detailed and consistent execution of experimental protocols is critical for obtaining reliable and reproducible results. Below are comprehensive methodologies for both the Azomethine-H and curcumin methods.
Azomethine-H Method: Experimental Protocol
This method relies on the formation of a colored complex between boron and Azomethine-H in a buffered aqueous solution.
Reagents:
-
Azomethine-H Reagent: Dissolve a specific amount of Azomethine-H and a reducing agent like ascorbic acid in deionized water. This solution should be freshly prepared and stored in a refrigerator.
-
Buffer-Masking Solution: An ammonium (B1175870) acetate (B1210297) buffer containing EDTA is commonly used to maintain the optimal pH and mask potential interfering metal ions.
-
Boron Standard Solutions: Prepare a series of standard solutions with known boron concentrations for calibration.
Procedure:
-
Sample Preparation: If necessary, digest or extract the sample to bring the boron into an aqueous solution.
-
Reaction: To a specific volume of the sample or standard solution, add the buffer-masking solution followed by the Azomethine-H reagent.
-
Incubation: Allow the color to develop for a specified time at room temperature.
-
Measurement: Measure the absorbance of the solution at approximately 415 nm using a spectrophotometer.
-
Quantification: Determine the boron concentration in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Curcumin Method: Experimental Protocol
This method involves the reaction of boron with curcumin in an acidic environment, followed by extraction of the resulting colored complex.
Reagents:
-
Curcumin Reagent: Dissolve curcumin in a suitable organic solvent, such as ethanol (B145695).
-
Acid Mixture: A mixture of strong acids, typically sulfuric acid and acetic acid, is required to facilitate the reaction.
-
Boron Standard Solutions: Prepare a series of standard solutions with known boron concentrations.
Procedure:
-
Sample Preparation: Acidify the sample containing boron.
-
Reaction and Evaporation: Add the curcumin reagent to the acidified sample and evaporate the mixture to dryness in an oven or water bath. This step allows for the formation of the red rosocyanine complex.[2]
-
Extraction: Dissolve the dried residue in a suitable organic solvent, such as ethanol or acetone.
-
Measurement: Measure the absorbance of the resulting red solution at approximately 540 nm using a spectrophotometer.[6]
-
Quantification: Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.
Visualizing the Workflow
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both methods.
Conclusion
Both the Azomethine-H and curcumin methods offer viable options for the colorimetric determination of boron. The Azomethine-H method generally provides higher sensitivity and is more straightforward to perform in an aqueous matrix.[7] Conversely, the curcumin method, while more complex due to the use of harsh acids and an evaporation step, utilizes a readily available reagent. The choice between these two methods should be guided by the specific requirements of the analysis, including the expected boron concentration, the nature of the sample matrix, and the potential for interfering substances. For applications demanding higher sensitivity and a simpler workflow, the Azomethine-H method appears to be the more advantageous choice.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. NEMI Method Summary - 4500-B B [nemi.gov]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. lajans.com.ng [lajans.com.ng]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. tandfonline.com [tandfonline.com]
- 10. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Boron Analysis in Water: Azomethine-H vs. Carmine Method
For researchers, scientists, and professionals in drug development requiring accurate boron quantification in aqueous solutions, the choice of analytical method is critical. This guide provides a detailed comparison of two widely used colorimetric methods: the Azomethine-H method and the Carmine (B74029) method. We will delve into their experimental protocols, performance characteristics, and underlying chemical principles to assist you in selecting the most suitable technique for your specific needs.
At a Glance: Key Performance Characteristics
A summary of the key quantitative performance parameters for both methods is presented below for a quick comparison.
| Parameter | Azomethine-H Method | Carmine Method |
| Detection Range | 0.02 - 10 ppm | 1 - 14 ppm[1][2] |
| Limit of Detection (LOD) | 0.02 - 0.0514 ppm[3][4] | ~0.2 µg B[2] |
| Wavelength of Max. Absorbance | 410 - 430 nm[5] | 605 nm[1][6] |
| Reaction Time | 40 - 60 minutes[5] | 30 - 60 minutes[2][7] |
| Primary Interferences | Copper, Iron, Aluminum (can be masked with EDTA)[8] | Strong oxidizing agents, Nitrate[2] |
| Acid Requirement | Weakly acidic (pH ~5.24)[4] | Concentrated Sulfuric Acid[1][6] |
| Reagent Stability | Azomethine-H solution stable for up to 48 hours when refrigerated[5] | BoroVer 3/Sulfuric Acid solution stable for up to 48 hours[1] |
Experimental Protocols
Detailed methodologies for both the Azomethine-H and Carmine methods are provided below. These protocols are synthesized from various sources to provide a comprehensive overview.
Azomethine-H Method
This method is known for its sensitivity and does not require the use of concentrated acids, making it a safer alternative.[9]
Reagents:
-
Azomethine-H Solution: Dissolve 0.90 g of azomethine-H and 2.0 g of ascorbic acid in 100 mL of deionized water. Gently heat in a water bath to dissolve, then cool and dilute to the final volume. Store in a refrigerator for up to 48 hours.[5]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[5]
-
Standard Boron Solution (100 ppm): Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 L.[10] From this stock, prepare working standards by serial dilution.
Procedure:
-
Pipette a known volume (e.g., 5 mL) of the water sample into a polypropylene (B1209903) centrifuge tube.[3]
-
Add 4 mL of the buffer-masking solution and mix well.[3]
-
Add 2 mL of the azomethine-H solution and mix thoroughly.[3]
-
Allow the solution to stand for 40-60 minutes at room temperature for full color development.[5]
-
Measure the absorbance of the solution at 415 nm using a spectrophotometer, with a reagent blank as the reference.[4]
-
Construct a calibration curve using the standard boron solutions to determine the boron concentration in the sample.
Carmine Method
The Carmine method is a well-established technique suitable for higher boron concentrations.[2] A key characteristic of this method is its requirement for concentrated sulfuric acid.[6]
Reagents:
-
Carmine Reagent: Dissolve carmine powder in concentrated sulfuric acid. For example, Hach's BoroVer 3 Boron Reagent is a commercially available formulation.[1]
-
Concentrated Sulfuric Acid (H₂SO₄) [1]
-
Standard Boron Solution (as prepared for the Azomethine-H method)
Procedure:
-
Pipette 2.0 mL of the water sample into a dry 125-mL Erlenmeyer flask.[1]
-
Prepare a blank by pipetting 2.0 mL of deionized water into a separate flask.[1]
-
Carefully add 35 mL of concentrated sulfuric acid to each flask and swirl to mix. Allow the solution to cool.[1]
-
Add the carmine reagent (e.g., the contents of one BoroVer 3 Reagent Powder Pillow) to each flask and swirl until dissolved.[1]
-
Let the solutions stand for 45-60 minutes for the color to develop.[2]
-
Measure the absorbance of the sample at 605 nm against the reagent blank.[1][6]
-
Determine the boron concentration from a calibration curve prepared with standard boron solutions.
Chemical Principles and Signaling Pathways
The colorimetric determination in both methods relies on the formation of a colored complex between boron and the respective reagent.
Azomethine-H Reaction
In a weakly acidic medium, boric acid reacts with azomethine-H to form a yellow-brownish complex. The reaction is catalyzed by the presence of a buffer and masking agents that prevent interference from other metal ions.
Caption: Reaction pathway for the Azomethine-H method.
Carmine Reaction
In the presence of concentrated sulfuric acid, boron forms a complex with carmine, resulting in a color change from red to bluish-red or blue, depending on the boron concentration.[2] The strong acidic environment is crucial for this reaction to occur.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. scribd.com [scribd.com]
- 3. lajans.com.ng [lajans.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. cdn.hach.com [cdn.hach.com]
- 7. Determination of boron in produced water using the carminic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scribd.com [scribd.com]
A Comparative Guide to Boron Analysis: Azomethine-H Method vs. ICP-OES
For researchers, scientists, and drug development professionals requiring accurate boron determination, the choice between the classic Azomethine-H colorimetric method and the modern Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a critical one. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your specific analytical needs.
The Azomethine-H method, a long-established colorimetric technique, relies on the formation of a colored complex between boron and the Azomethine-H reagent. The intensity of the resulting color, measured with a spectrophotometer, is proportional to the boron concentration. In contrast, ICP-OES is an atomic emission spectroscopy technique that measures the light emitted by boron atoms and ions in a high-temperature plasma. This method is known for its high sensitivity and ability to perform multi-element analysis.
Performance Comparison at a Glance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the Azomethine-H and ICP-OES methods for boron determination, compiled from various studies.
| Performance Parameter | Azomethine-H Method | ICP-OES Method |
| Limit of Detection (LOD) | 0.02 - 0.09 ppm[1] | 0.006 - 1.24 mg/L[2][3] |
| Limit of Quantification (LOQ) | 0.08 - 0.1 ppm[1] | 0.02 - 4.13 mg/L[2][3] |
| Linearity (Working Range) | Up to 3 ppm[4] | Wide linear range, e.g., 0 - 10 mg/L[2] |
| Precision (RSD) | < 8%[5] | 0.39% - 2.66%[6] |
| Accuracy (% Recovery) | 99% - 107%[1] | 80% - 120%[7] |
It is important to note that the performance of each method can be influenced by the sample matrix and the specific instrumentation used. For instance, ICP-OES results can be affected by high concentrations of iron, which can cause spectral interference at the most sensitive boron wavelength.[7][8]
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible results. Below are representative protocols for both the Azomethine-H and ICP-OES methods.
Azomethine-H Method Protocol
This spectrophotometric method is suitable for determining boron concentrations in various samples, including water and soil extracts.
Reagent Preparation:
-
Azomethine-H Reagent: Dissolve 0.45 g of azomethine-H and 1.0 g of L-ascorbic acid in 100 mL of deionized water. This reagent should be prepared fresh weekly and stored in a refrigerator.[9]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, and 125 mL of glacial acetic acid in 400 mL of deionized water and dilute to 1 L.[10]
-
Boron Standard Solutions: Prepare a series of standard solutions by diluting a stock solution of boric acid.
Analytical Procedure:
-
Pipette a 1 mL aliquot of the sample extract into a plastic tube.
-
Add 2 mL of the Buffer-masking solution and mix thoroughly.
-
Add 2 mL of the Azomethine-H solution and mix again.
-
Allow the mixture to stand for 30 minutes for color development.
-
Measure the absorbance of the solution at a wavelength of 420 nm using a spectrophotometer.[9]
-
Prepare a standard curve by treating the boron working standards in the same manner as the samples. Determine the boron concentration in the samples by comparing their absorbance to the standard curve.
ICP-OES Method Protocol
ICP-OES offers a rapid and sensitive method for boron determination, particularly in complex matrices.
Sample Preparation:
-
For aqueous samples, dilute with 5% nitric acid to reduce matrix interferences.[11]
-
For solid samples like soil or plant tissue, an acid digestion is typically required. A common procedure involves digesting the sample in a closed system with nitric and hydrofluoric acids at high temperature and pressure.[6] It is crucial to use plasticware to avoid boron contamination from borosilicate glass.[9]
Instrumental Analysis:
-
Optimize the ICP-OES instrument parameters, including plasma power, gas flow rates, and sample uptake rate.
-
Select appropriate analytical wavelengths for boron. The 249.772 nm line is the most sensitive but can suffer from iron interference, while the 208.957 nm line is less sensitive but free from this interference.[8]
-
Calibrate the instrument using a series of boron standard solutions prepared in a similar matrix to the samples.
-
Introduce the prepared samples into the ICP-OES for analysis.
Logical Relationships and Workflows
Visualizing the experimental and logical processes can enhance understanding and implementation.
Caption: Workflow for the validation of the Azomethine-H method against ICP-OES for boron analysis.
The chemical principle of the Azomethine-H method involves a condensation reaction to form a colored complex.
Caption: Chemical reaction principle of the Azomethine-H method for boron determination.
Conclusion
Both the Azomethine-H method and ICP-OES are viable techniques for the determination of boron. The Azomethine-H method is a simple and cost-effective colorimetric method that is well-suited for laboratories without access to more advanced instrumentation.[9] However, it is generally less sensitive and has a narrower linear range compared to ICP-OES.
ICP-OES provides a highly sensitive, precise, and rapid analysis with a wide dynamic range, making it ideal for laboratories with high sample throughput and the need for multi-element analysis.[11] While the initial instrumentation cost is higher, the per-sample cost can be lower for large numbers of samples. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected boron concentration, the sample matrix, the number of samples, and the available resources. For routine analysis of boron in various matrices, some studies suggest that the Azomethine-H method can provide results that are not statistically different from ICP-OES, particularly at concentrations up to 10 mg/L.[7]
References
- 1. lajans.com.ng [lajans.com.ng]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Azomethine-H method to the determination of boron in workplace atmospheres from ceramic factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Analysis in Boron Ores by Inductively Coupled Plasma-Optical Emission Spectrometry with Sealed Acid Digestion at High Pressure [ykcs.ac.cn]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. publish.illinois.edu [publish.illinois.edu]
- 9. udel.edu [udel.edu]
- 10. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 11. books.publisso.de [books.publisso.de]
A Comparative Guide to Boron Quantification: The Azomethine-H Method vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of boron is crucial in various applications, from environmental monitoring to the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the widely used Azomethine-H spectrophotometric method with other common techniques for boron determination. We will delve into the accuracy, precision, and experimental protocols of each method, supported by experimental data to aid in the selection of the most suitable technique for your specific needs.
Quantitative Performance Comparison
The selection of a boron quantification method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the Azomethine-H method and its common alternatives.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Azomethine-H | Spectrophotometry | 0.02 - 0.0514 ppm[1] | 0.08 ppm[1] | 99 - 107%[1] | 1.3 - 2.6%[2] | Simple, cost-effective, good sensitivity | Potential interference from various ions[1][2] |
| ICP-OES | Atomic Emission Spectrometry | ~0.01 mg/L (ppm) | Not specified | Method dependent | Method dependent | Multi-element analysis, wide linear range[3][4] | Spectral interferences, matrix effects[3] |
| ICP-MS | Mass Spectrometry | 0.01 mg/L (ppm)[3] | Not specified | High | High | Very low detection limits, isotopic analysis[3][4] | Expensive, memory effects, matrix interferences[3][5] |
| Curcumin (B1669340) Method | Spectrophotometry | Not specified | Not specified | 86% | Not specified | Utilizes readily available curcumin[6] | More complex and time-consuming than Azomethine-H[1] |
| Ferroin (B110374) Method | Spectrophotometry | 0.09 ppm[1] | 0.10 ppm[1] | Not specified | Not specified | Alternative spectrophotometric method | Suffers from interferences from phenol (B47542) and chloride[1] |
| GFAAS | Atomic Absorption Spectrometry | 0.06 mg/L (ppm)[7] | 0.18 mg/L (ppm)[7] | Not specified | 1.2 - 1.9%[7] | High sensitivity | Memory effects, shorter graphite (B72142) tube lifetime[7] |
Experimental Protocols
Azomethine-H Method: A Detailed Workflow
The Azomethine-H method is a colorimetric technique where boron forms a colored complex with the Azomethine-H reagent in a buffered solution. The intensity of the color, measured by a spectrophotometer, is directly proportional to the boron concentration.
1. Reagent Preparation:
-
Azomethine-H Solution: Dissolve 0.90 g of Azomethine-H and 2 g of ascorbic acid in 50 mL of deionized water. Gently heat in a water bath to dissolve, then cool and dilute to 100 mL. This solution should be stored in a refrigerator and is stable for up to 48 hours.[8]
-
Buffer-Masking Agent: Prepare a buffer solution by dissolving 50g of ammonium (B1175870) acetate (B1210297) in 100ml of distilled water, followed by the addition of 25ml of glacial acetic acid. Add 1.4g of EDTA salt to this solution to mask interference from other ions.
2. Sample Preparation and Color Development:
-
Pipette a known volume of the sample (e.g., 3 mL of soil extract) into a test tube.[8]
-
Add 1 mL of the Buffer-Masking agent and mix thoroughly.[8]
-
Add 1 mL of the Azomethine-H solution and mix again.[8]
-
Allow the solution to stand for a specific time (e.g., 1 hour) for full color development.[8]
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 410-430 nm.[1][8]
-
Use a reagent blank (containing all reagents except the sample) to zero the instrument.
-
Measure the absorbance of the sample solutions.
-
The boron concentration is determined by comparing the absorbance to a calibration curve prepared from standard boron solutions.
Workflow of the Azomethine-H Method
Caption: Experimental workflow for boron quantification using the Azomethine-H method.
The Underlying Chemistry: Boron-Azomethine-H Complex Formation
The Azomethine-H method is based on the reaction between boric acid and Azomethine-H in an aqueous solution to form a stable, colored complex. This reaction is pH-dependent, with optimal color formation occurring in a slightly acidic medium (pH ~5.1).[1]
Chemical Reaction Pathway
Caption: Formation of the colored complex between boric acid and Azomethine-H.
Discussion of Alternative Methods
While the Azomethine-H method is robust and widely accessible, certain applications may benefit from alternative techniques.
-
Inductively Coupled Plasma (ICP) Methods (OES and MS): These are powerful techniques for multi-element analysis and are considered the methods of choice in many modern laboratories.[9] ICP-OES offers a wide dynamic range, while ICP-MS provides exceptional sensitivity for trace and ultra-trace analysis.[3][4] However, both can be susceptible to interferences from the sample matrix and may exhibit "memory effects" where boron from a previous high-concentration sample contaminates subsequent analyses.[3][5] The high cost of instrumentation is also a significant consideration.
-
Other Spectrophotometric Methods (Curcumin and Ferroin): The curcumin method, like the Azomethine-H method, relies on the formation of a colored complex.[6] However, it is generally considered more laborious.[1] The ferroin method provides an alternative colorimetric approach, and studies have shown its results to be statistically comparable to the Azomethine-H method, though it can be affected by interferences from substances like phenol and chloride.[1]
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS offers high sensitivity for boron analysis. However, it is prone to memory effects and can lead to a shorter lifespan of the graphite tubes used in the instrument.[7]
Conclusion
The Azomethine-H method remains a highly valuable and practical choice for the quantification of boron, offering a favorable balance of simplicity, cost-effectiveness, and reliable performance. Its accuracy and precision are well-documented, making it suitable for a wide range of applications. For laboratories requiring high-throughput, multi-element analysis or extremely low detection limits, ICP-OES and ICP-MS are powerful alternatives, provided that potential interferences and memory effects are carefully managed. The choice of the optimal method will ultimately depend on the specific analytical requirements, sample matrix, available instrumentation, and budgetary constraints.
References
- 1. lajans.com.ng [lajans.com.ng]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boron testing methods | U.S. Borax [borax.com]
- 6. media.neliti.com [media.neliti.com]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Boron Quantification: Azomethine-H and Alternative Methods
The accurate determination of boron concentrations is crucial across various scientific disciplines, from environmental monitoring and agricultural science to materials science and drug development. The Azomethine-H method is a widely utilized spectrophotometric technique for this purpose, valued for its sensitivity and relative simplicity. This guide provides an objective comparison of the Azomethine-H method with other common analytical techniques for boron quantification, supported by experimental data on their limits of detection (LOD) and quantification (LOQ).
Comparative Performance of Boron Detection Methods
The selection of an appropriate analytical method for boron determination is contingent upon factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired sample throughput. While methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer exceptional sensitivity, spectrophotometric methods such as the Azomethine-H procedure provide a cost-effective and accessible alternative for many applications.[1][2] The performance characteristics of several common methods are summarized below.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Working Range |
| Azomethine-H | Spectrophotometry | 0.001 - 0.3 mg/L[3][4] | ~0.20 µg/mL (ppm)[5] | 0.2 - 1 mg/L[3] |
| ICP-MS | Mass Spectrometry | 0.01 mg/L[6] | Not explicitly stated | Wide linear range |
| ICP-OES | Atomic Emission | ~0.1 mg/L[7] | Not explicitly stated | Wide linear range |
| Curcumin Method | Spectrophotometry | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Pyridoxine Method | Spectrophotometry | 0.15 - 0.76 mg/L | Not explicitly stated | 0 - 8 mg/L[8] |
| Fluorometric Methods | Fluorometry | Higher than 0.002 mg/L[7] | Not explicitly stated | Not explicitly stated |
Note: LOD and LOQ values can vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocol: Boron Determination using Azomethine-H
This protocol outlines the spectrophotometric determination of boron in an aqueous sample using Azomethine-H. The method is based on the reaction of borate (B1201080) with Azomethine-H to form a yellow-colored complex, the absorbance of which is measured at approximately 415 nm.[9]
1. Reagent Preparation:
-
Azomethine-H Reagent: Dissolve 0.5 g of Azomethine-H and 1 g of L-ascorbic acid in 50 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.[10] The ascorbic acid serves as an antioxidant. This solution should be stored in a refrigerator and can be used for up to 20-48 hours.[10]
-
Buffer-Masking Solution (pH 5.24 ± 0.02): Prepare a buffer solution by dissolving 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of deionized water, followed by the addition of 25 mL of glacial acetic acid. To prevent interference from other ions, add 1.4 g of EDTA (ethylenediaminetetraacetic acid) salt.
-
Boron Standard Solutions: Prepare a stock solution of 1000 mg/L boron by dissolving the appropriate amount of boric acid in deionized water.[3] From this stock, create a series of working standards with concentrations ranging from 0.1 to 10 mg/L by serial dilution.
2. Sample Preparation:
-
Collect aqueous samples in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.
-
If the sample contains particulate matter, filter it using an appropriate filter paper (e.g., Whatman #42).[10]
3. Color Development:
-
Pipette a known volume of the sample or standard (e.g., 10 mL) into a clean test tube.
-
Add a specific volume of the buffer-masking solution (e.g., 2.5 mL) and mix well.
-
Add an equal volume of the Azomethine-H reagent (e.g., 2.5 mL) and mix thoroughly.
-
Allow the solution to stand at room temperature for a defined period (typically 40-60 minutes) for full color development.[10]
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 415 nm.
-
Use a reagent blank (containing deionized water instead of the sample) to zero the instrument.
-
Measure the absorbance of the standard solutions and the prepared samples.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the boron concentration in the samples by interpolating their absorbance values on the calibration curve.
Workflow and Reaction Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical reaction of the Azomethine-H method for boron determination.
Caption: Experimental workflow for boron quantification using the Azomethine-H method.
Caption: Reaction of borate with Azomethine-H to form a colored complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. connectsci.au [connectsci.au]
- 9. images.hach.com [images.hach.com]
- 10. aesl.ces.uga.edu [aesl.ces.uga.edu]
Unveiling the Specificity of Azomethine-H: A Comparative Guide to Elemental Cross-Reactivity
For researchers, scientists, and drug development professionals relying on accurate elemental analysis, understanding the potential for cross-reactivity of colorimetric reagents is paramount. Azomethine-H is a widely used reagent for the spectrophotometric determination of boron, prized for its sensitivity and relative simplicity.[1][2] However, the presence of other elements in a sample can potentially interfere with the accuracy of this method. This guide provides a comprehensive comparison of the cross-reactivity of Azomethine-H with various elements, supported by experimental data and detailed protocols to ensure precise and reliable results.
Performance Under Scrutiny: Tolerance to Interfering Ions
The Azomethine-H method relies on the formation of a colored complex between boron and the Azomethine-H reagent in a buffered solution, with the absorbance typically measured at or around 420 nm.[2] The presence of other ions in the sample matrix can either positively or negatively interfere with this reaction, leading to erroneous boron concentration readings. To mitigate these effects, a buffer-masking solution, often containing ammonium (B1175870) acetate (B1210297), acetic acid, and a chelating agent like EDTA, is employed.[3][4][5]
The following table summarizes the tolerance limits for various ions in the Azomethine-H method for boron determination. These values, compiled from multiple studies, represent the maximum concentration of the interfering substance that does not cause a significant deviation in the measured boron concentration. It is important to note that the exact tolerance limits can be influenced by the specific experimental conditions, such as pH and the composition of the buffer-masking solution.
| Interfering Ion | Chemical Formula | Tolerance Limit (mg/L or ppm) | Notes |
| Manganese (II) | Mn²⁺ | 1000 | No interference observed up to this concentration.[6] |
| Zinc (II) | Zn²⁺ | 1000 | No interference observed up to this concentration.[6] |
| Calcium (II) | Ca²⁺ | 1000 | No interference observed up to this concentration.[6] |
| Magnesium (II) | Mg²⁺ | 1000 | No interference observed up to this concentration.[6] |
| Sodium | Na⁺ | 1000 | No interference observed up to this concentration.[6] |
| Potassium | K⁺ | 1000 | No interference observed up to this concentration.[6] |
| Phosphate | PO₄³⁻ | 1000 | No interference observed up to this concentration.[6] |
| Sulfate | SO₄²⁻ | 1000 | No interference observed up to this concentration.[6] |
| Nitrate | NO₃⁻ | 1000 | No interference observed up to this concentration.[6] |
| Chloride | Cl⁻ | 500 | [6] |
| Ammonium | NH₄⁺ | 500 | [6] |
| Iron (II) | Fe²⁺ | 25 | Can cause significant interference, which can be suppressed.[6][7] |
| Iron (III) | Fe³⁺ | 25 | Can cause significant interference, which can be suppressed.[6][7] |
| Aluminum | Al³⁺ | 3000 | Tolerance level reported in a specific study.[5] |
| Copper (II) | Cu²⁺ | 2500 | Tolerance level reported in a specific study.[5] |
| Fluoride | F⁻ | 5000 | Tolerance level reported in a specific study.[5] |
Experimental Protocol for Boron Determination using Azomethine-H
The following is a generalized experimental protocol for the determination of boron in a sample using the Azomethine-H method. This protocol is a synthesis of procedures described in various research articles.[2][3][4]
1. Reagent Preparation:
-
Azomethine-H Reagent: Dissolve 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored in a refrigerator.[2]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium acetate and 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[2][4][5]
-
Boron Standard Solutions: Prepare a stock solution of 1000 mg/L Boron by dissolving 5.716 g of boric acid (H₃BO₃) in 1 L of deionized water. Prepare working standards of desired concentrations (e.g., 0, 1, 2, 4, 5 mg/L) by diluting the stock solution.[4]
2. Sample Preparation:
-
The sample preparation will vary depending on the matrix (e.g., soil, plant tissue, water). For aqueous samples, ensure the pH is between 4 and 9.[6] For solid samples, an appropriate extraction or digestion method is required to bring the boron into solution.
3. Color Development and Measurement:
-
Pipette a known volume of the sample or standard solution (e.g., 1 mL) into a plastic tube.[4]
-
Add a specific volume of the buffer-masking solution (e.g., 2 mL) and mix thoroughly.[4]
-
Add a specific volume of the Azomethine-H reagent (e.g., 2 mL) and mix again.[4]
-
Allow the mixture to stand for a defined period (e.g., 30-60 minutes) for full color development.[2][3][4]
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer, using a reagent blank (deionized water instead of sample) to zero the instrument.[2]
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known boron concentrations.
-
Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of Azomethine-H.
Mitigating Interference
While Azomethine-H is a robust reagent, the data clearly indicates that certain elements, particularly iron, can interfere with the analysis.[7] The use of a well-formulated buffer-masking solution containing a chelating agent like EDTA is the primary strategy to minimize these interferences by sequestering the interfering metal ions.[4][5] For samples with exceptionally high concentrations of interfering ions, additional sample pre-treatment steps, such as extraction or the use of specific masking agents, may be necessary to ensure the accuracy of the boron determination. Researchers should always perform validation experiments, including spike and recovery tests, to assess the potential for matrix effects in their specific samples.
References
Inter-laboratory comparison of Azomethine-H for boron in soil
An Objective Look at Azomethine-H for Boron Determination in Soil: A Comparative Guide
For researchers and analytical scientists, the accurate determination of boron in soil is critical for agronomy and environmental monitoring. The Azomethine-H method, a spectrophotometric technique, has long been a staple in many laboratories due to its accessibility and sensitivity. This guide provides an objective comparison of the Azomethine-H method with other common analytical techniques, supported by available performance data and detailed experimental protocols.
Performance Comparison of Boron Determination Methods
The selection of an appropriate method for boron analysis hinges on factors such as required sensitivity, sample throughput, cost, and the availability of instrumentation. The Azomethine-H method is often favored in laboratories without access to inductively coupled plasma (ICP) instrumentation, as it is rapid, reliable, and does not require the use of hazardous concentrated acids.[1] The following table summarizes the key performance characteristics of major methods used for boron determination in soil extracts.
| Parameter | Azomethine-H (Colorimetric) | ICP-AES / DCP-AES | Curcumin (Colorimetric) | Fluorometric |
| Detection Limit | ~0.002 mg/L[2] | ~0.1 mg/L (DCP-AES)[1][2] | Generally good, but method can be complex. | Lower than colorimetric methods. |
| Linear Working Range | 0 - 4 mg/L[1][2] | 0 - 1000 mg/L (DCP-AES)[1][2] | Narrower range compared to ICP. | Typically a narrow linear range. |
| Precision | Good, but can be lower than ICP methods.[2] | Excellent, considered the most precise method.[1][2] | Good, but susceptible to procedural variations. | Comparable to colorimetric methods.[1][2] |
| Interferences | Iron, aluminum, copper, and fluoride (B91410) can interfere, but are often managed with a buffer-masking solution.[3] Organic matter can also cause colored extracts, requiring charcoal treatment.[2] | Fewer spectral interferences, but can be affected by high salt concentrations. | Nitrates can be a significant interference.[4] | Subject to quenching effects from other sample matrix components. |
| Advantages | Inexpensive, rapid, reliable, avoids concentrated acids.[1] | High throughput, multi-element analysis capability, wide linear range.[1] | High sensitivity. | High sensitivity. |
| Disadvantages | Susceptible to interferences, narrower linear range, requires fresh reagents weekly.[1] | High initial equipment cost, requires skilled operator. | Use of concentrated sulfuric acid, complex and time-consuming procedure.[1] | Susceptible to interferences, may require sample clean-up. |
Experimental Protocols
A standardized protocol is crucial for achieving accurate and reproducible results with the Azomethine-H method. The following is a synthesized protocol based on common laboratory practices.
Hot-Water Extraction of Boron from Soil
This is the most common extraction procedure used prior to Azomethine-H analysis.[5]
-
Apparatus : Low-boron boiling flasks, reflux condensers, centrifuge, and plastic centrifuge tubes.
-
Reagents :
-
Extracting Solution (10 mM CaCl2) : Dissolve 1.5 g of CaCl2·2H2O in 1 L of deionized water.[1]
-
-
Procedure :
-
Weigh 10 g of air-dried, sieved soil into a low-boron boiling flask.
-
Add 20 mL of the 10 mM CaCl2 extracting solution.
-
Attach the flask to a reflux condenser and boil for 5 minutes.
-
Allow the suspension to cool, then transfer to a centrifuge tube.
-
Centrifuge at a sufficient speed to obtain a clear supernatant.
-
Decant the clear supernatant. If it is yellow due to organic matter, add a small amount of activated charcoal, shake, and re-filter.[1]
-
Azomethine-H Colorimetric Determination
-
Apparatus : Spectrophotometer capable of measuring absorbance at 420 nm, plastic tubes or beakers.
-
Reagents :
-
Buffer-Masking Solution : Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of EDTA disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix thoroughly.[1]
-
Azomethine-H Reagent (0.45% w/v) : Dissolve 0.45 g of Azomethine-H in 100 mL of a 1% L-ascorbic acid solution. This reagent should be prepared fresh weekly and stored in a refrigerator.[1]
-
Boron Stock and Working Standards : Prepare a 1000 mg/L Boron stock solution by dissolving 5.716 g of boric acid (H3BO3) in 1 L of deionized water. From this, prepare a series of working standards (e.g., 0, 0.2, 0.4, 0.8, 1.6 mg/L B).[1]
-
-
Procedure :
-
Pipette a 1 mL aliquot of the soil extract (or standard solution) into a plastic tube.
-
Add 2 mL of the Buffer-Masking solution and mix thoroughly.
-
Add 2 mL of the Azomethine-H solution and mix again.
-
Allow the mixture to stand for 30-60 minutes for full color development.[1][6]
-
Measure the absorbance of the solution at a wavelength of 420 nm.
-
Prepare a standard curve by plotting the absorbance of the standards against their concentrations. Determine the boron concentration in the soil extracts from this curve.
-
Visualizing the Workflow
To better understand the procedural flow, the following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: Experimental Workflow for Azomethine-H Method.
Caption: Decision Guide for Boron Analysis Method Selection.
References
Azomethine-H: A Superior Choice for Colorimetric Boron Determination
In the realm of analytical chemistry, the precise quantification of boron is crucial across various fields, including environmental monitoring, agriculture, and drug development. While several colorimetric reagents are available for this purpose, Azomethine-H has emerged as a preferred method for researchers and scientists due to its notable advantages in sensitivity, simplicity, and robustness. This guide provides an objective comparison of Azomethine-H with other common colorimetric boron reagents, supported by experimental data and detailed protocols.
Performance Comparison of Colorimetric Boron Reagents
The efficacy of a colorimetric reagent is determined by several key analytical parameters. The following table summarizes the performance of Azomethine-H against other widely used reagents: curcumin (B1669340), carmine (B74029), and quinalizarin (B1678644).
| Parameter | Azomethine-H | Curcumin | Carmine | Quinalizarin |
| Limit of Detection (LOD) | 0.0514 ppm[1] | 0.01 mg/L (0.01 ppm) | ~1-2 ppm | 1.5 µg/L (0.0015 ppm) |
| Linear Range | Up to 3 ppm[1] | 0.10 to 1.0 mg/L (ppm)[2] | 1 to 10 ppm | 10.0–100.0 μg/L (0.01-0.1 ppm) |
| Molar Absorptivity (ε) | 8300 L mol⁻¹ cm⁻¹ | Not specified | Not specified | 18000 L mol⁻¹ cm⁻¹[3] |
| Optimal pH | 5.24 ± 0.02[1] | Acidic (HCl) | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Wavelength (λmax) | 410-430 nm | 540-550 nm[4][5] | 585-610 nm[6][7] | 610-620 nm[3][8] |
| Key Advantages | High sensitivity, simple procedure, less interference, stable reagent. | Good sensitivity. | Tolerant to some interferences. | High molar absorptivity. |
| Key Disadvantages | Potential interference from iron and copper. | Complex and time-consuming procedure, requires evaporation, interference from nitrates and hardness. | Requires concentrated sulfuric acid, lower sensitivity. | Requires concentrated sulfuric acid, potential for multiple interferences. |
The Azomethine-H Advantage
Azomethine-H stands out for several key reasons:
-
Simplicity and Speed: The Azomethine-H method involves a straightforward, single-step reaction at room temperature, making it significantly faster and less labor-intensive than methods like curcumin, which require an evaporation step[5].
-
High Sensitivity and Wide Linear Range: It offers a low detection limit and a broad linear range suitable for a variety of sample types[1].
-
Mild Reaction Conditions: The reaction is carried out in an aqueous solution at a slightly acidic pH, avoiding the use of hazardous concentrated acids like sulfuric acid, which is mandatory for the carmine and quinalizarin methods[3][6]. This enhances laboratory safety and reduces sample handling complexities.
-
Reduced Interferences: While not entirely free from interferences, the Azomethine-H method is generally less susceptible to interference from other ions compared to its counterparts. Masking agents like EDTA are effectively used to chelate interfering metal ions[6].
Experimental Protocols
Below are the detailed experimental methodologies for the determination of boron using Azomethine-H and its alternatives.
Azomethine-H Method
This protocol is adapted from established methods for water and soil extracts.
Reagents:
-
Azomethine-H Solution: Dissolve 0.45 g of Azomethine-H and 1.0 g of ascorbic acid in 100 mL of deionized water.
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 1.5 g of EDTA (disodium salt) in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid.
Procedure:
-
Pipette a known volume of the sample (e.g., 2 mL) into a test tube.
-
Add 4 mL of the Buffer-Masking Solution and mix well.
-
Add 4 mL of the Azomethine-H solution and mix thoroughly.
-
Allow the solution to stand for 30 minutes at room temperature for color development.
-
Measure the absorbance at 420 nm using a spectrophotometer against a reagent blank.
-
Determine the boron concentration from a calibration curve prepared with standard boron solutions.
Curcumin Method
This method involves the formation of a red-colored complex, rosocyanine.
Reagents:
-
Curcumin-Oxalic Acid Solution: Dissolve 0.04 g of curcumin and 5.0 g of oxalic acid in 100 mL of ethanol.
-
Ethanol (95%)
Procedure:
-
Pipette 1 mL of the sample into an evaporating dish.
-
Add 4 mL of the curcumin-oxalic acid solution and mix.
-
Evaporate the mixture to dryness in a water bath at 55 ± 2°C and then continue heating for at least 15 minutes.
-
Cool the dish to room temperature and add 10 mL of 95% ethanol.
-
Stir to dissolve the red-colored product.
-
Measure the absorbance at 540 nm against a reagent blank.
Carmine Method
This method relies on the reaction of boron with carmine in concentrated sulfuric acid.
Reagents:
-
Carmine Solution: Dissolve 0.92 g of carmine in 1 L of concentrated sulfuric acid.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
Pipette 2 mL of the sample into a small flask.
-
Add 2 drops of concentrated HCl.
-
Carefully add 10 mL of concentrated H₂SO₄, mix well, and allow to cool.
-
Add 10 mL of the carmine solution and mix.
-
After 45-60 minutes, measure the absorbance at 585 nm against a blank.
Quinalizarin Method
This method also requires a strong acidic medium for the color reaction.
Reagents:
-
Quinalizarin Solution: Dissolve 0.01 g of quinalizarin in 100 mL of concentrated sulfuric acid.
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Carefully add a known volume of the sample to a specific volume of concentrated H₂SO₄ in a flask, ensuring the final solution is at least 92% H₂SO₄.
-
Add a precise volume of the quinalizarin solution and mix.
-
Allow the color to develop for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 620 nm against a reagent blank.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each colorimetric method.
Caption: Experimental workflow for boron determination using the Azomethine-H method.
Caption: Experimental workflow for boron determination using the Curcumin method.
Caption: Experimental workflow for boron determination using the Carmine method.
Conclusion
While all discussed methods can be used for the determination of boron, the Azomethine-H method presents a compelling combination of simplicity, speed, safety, and sensitivity. Its ability to provide reliable results without the need for harsh chemicals or complex procedures makes it an advantageous choice for routine analysis in various research and industrial settings. For scientists and drug development professionals requiring accurate and efficient boron quantification, Azomethine-H offers a superior analytical solution.
References
- 1. datapdf.com [datapdf.com]
- 2. NEMI Method Summary - 4500-B B [nemi.gov]
- 3. Quinalizarin complexone-reagent for photometric determination of boron (Journal Article) | ETDEWEB [osti.gov]
- 4. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. ihs.org.in [ihs.org.in]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Spectrophotometric determination of boron in dates of some cultivars grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of the Azomethine-H Method for Routine Boron Testing
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of boron is crucial in various applications, from environmental monitoring to quality control in pharmaceutical production. The Azomethine-H method has long been a staple for colorimetric determination of boron. This guide provides a comprehensive cost-benefit analysis of the Azomethine-H method in comparison to other common analytical techniques, supported by experimental data and detailed protocols.
Executive Summary
The Azomethine-H method presents a cost-effective and straightforward approach for routine boron testing, particularly for laboratories with limited budgets and high sample throughput for concentrations in the parts-per-million (ppm) range. While it offers good sensitivity and simplicity, its longer reaction time and potential for interferences are notable drawbacks. In contrast, instrumental methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provide superior sensitivity, speed, and multi-element capabilities, but at a significantly higher initial investment and operational cost. The Curcumin (B1669340) method, another colorimetric alternative, is also inexpensive but can be more labor-intensive than the Azomethine-H method.
Quantitative Performance Comparison
The selection of an appropriate boron testing method hinges on a balance of performance, cost, and sample throughput. The following table summarizes the key quantitative performance metrics of the Azomethine-H method and its common alternatives.
| Parameter | Azomethine-H Method | Curcumin Method | ICP-OES | ICP-MS |
| Detection Limit | ~0.05 mg/L | ~0.1 mg/L | 0.005 - 0.01 mg/L[1] | ~0.01 µg/L[2] |
| Linearity Range | Up to 3 mg/L | 0.1 - 1.0 mg/L | Wide, typically up to 100 mg/L[1] | Very wide, spanning several orders of magnitude |
| Analysis Time per Sample | 40 - 60 minutes | ~80 minutes (including evaporation)[3] | 1 - 5 minutes | 1 - 5 minutes |
| Precision (RSD) | < 5% | < 5%[3] | < 2% | < 2% |
| Initial Equipment Cost | Low (Spectrophotometer) | Low (Spectrophotometer) | High | Very High |
| Cost per Sample | Low | Low | Moderate to High | High |
Cost-Benefit Analysis
| Method | Benefits | Drawbacks | Estimated Cost per Sample | Initial Investment |
| Azomethine-H | - Low cost per analysis.- Simple procedure.- Widely available reagents.[2][4]- Good sensitivity for many applications.[5] | - Relatively long reaction time.- Potential for interference from certain ions. | Low (reagent kits for 25 tests can be around $123.00[6], with additional costs for sample preparation). | Low (UV-Vis Spectrophotometer). |
| Curcumin | - Very low reagent cost.- Simple chemistry.[2][3] | - Labor-intensive due to evaporation step.- Use of concentrated acids.[7] | Very Low. | Low (UV-Vis Spectrophotometer, water bath). |
| ICP-OES | - High throughput and speed.- Multi-element analysis capability.- Excellent sensitivity and precision.[8] | - High initial equipment cost.- Requires skilled operator.- Higher operational costs (gases, consumables). | Moderate to High. | High (Typically $30,000+).[9] |
| ICP-MS | - Extremely low detection limits.- Isotope analysis capability.- High precision and accuracy.[2][8] | - Very high initial equipment and maintenance costs.- Susceptible to matrix effects.- Requires a cleanroom environment for ultra-trace analysis. | High. | Very High. |
Experimental Protocols
Azomethine-H Method
This method is based on the reaction of borate (B1201080) with azomethine-H in a buffered solution to form a yellow-colored complex, the absorbance of which is measured spectrophotometrically at approximately 420 nm.[5][10]
Reagents:
-
Azomethine-H Solution: Dissolve 0.45 g of azomethine-H and 1.0 g of ascorbic acid in 100 mL of deionized water. Store in a refrigerator.
-
Buffer Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of EDTA (disodium salt) in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid.
-
Boron Standard Solution (1000 mg/L): Commercially available or prepared by dissolving 5.716 g of boric acid (H₃BO₃) in 1 L of deionized water.
Procedure:
-
Pipette a known volume of the sample (e.g., 1 mL) into a test tube.
-
Add 2 mL of the buffer solution and mix well.
-
Add 2 mL of the Azomethine-H solution and mix thoroughly.
-
Allow the color to develop for a specific time (typically 30-60 minutes).
-
Measure the absorbance at 420 nm using a spectrophotometer against a reagent blank.
-
Prepare a calibration curve using standard boron solutions of known concentrations.
-
Determine the boron concentration in the sample from the calibration curve.
Curcumin Method
This method involves the reaction of boron with curcumin in a non-aqueous acidic medium to form a red-colored complex (rosocyanine). The absorbance is measured spectrophotometrically at around 540 nm.[3]
Reagents:
-
Curcumin-Oxalic Acid Solution: Dissolve 0.04 g of curcumin and 5.0 g of oxalic acid in 100 mL of ethanol (B145695).
-
Ethanol
-
Boron Standard Solution (1000 mg/L)
Procedure:
-
Pipette 1 mL of the sample into a porcelain evaporating dish.
-
Add 4 mL of the curcumin-oxalic acid solution.
-
Evaporate the mixture to dryness on a water bath at 55°C.
-
Continue heating for at least 15 minutes after the sample appears dry.
-
Cool the dish to room temperature and dissolve the residue in a known volume of ethanol (e.g., 10 mL).
-
Measure the absorbance at 540 nm against a reagent blank.
-
Prepare a calibration curve using standard boron solutions.
-
Calculate the boron concentration in the sample from the calibration curve.
ICP-OES Method
This technique measures the light emitted by excited boron atoms in a high-temperature plasma. The intensity of the emitted light at a specific wavelength is proportional to the concentration of boron in the sample.
Sample Preparation:
-
Water samples are typically acidified with nitric acid to a final concentration of 1-2%.
-
Solid samples require digestion, often using a mixture of strong acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) in a microwave digestion system.
Instrumental Analysis:
-
Aspirate the prepared sample into the ICP-OES instrument.
-
The sample is nebulized and transported into the argon plasma.
-
Boron atoms are excited and emit light at characteristic wavelengths (e.g., 249.773 nm).
-
The instrument's detector measures the intensity of the emitted light.
-
Quantification is achieved by comparing the signal from the sample to that of calibration standards.
Visualizing the Workflow
Azomethine-H Method Workflow
Caption: Workflow of the Azomethine-H method for boron determination.
Curcumin Method Workflow
Caption: Workflow of the Curcumin method for boron determination.
ICP-OES General Workflow
Caption: General workflow for boron analysis using ICP-OES.
Conclusion
The Azomethine-H method remains a viable and valuable tool for routine boron testing, especially in scenarios where cost is a primary concern and ultra-high sensitivity is not required. Its simplicity and low initial investment make it accessible to a wide range of laboratories. However, for applications demanding higher throughput, lower detection limits, and multi-element analysis, the significant upfront cost of ICP-OES or ICP-MS can be justified by long-term savings in labor and consumables, as well as superior analytical performance. The Curcumin method stands as a very low-cost alternative, though its practicality is limited by a more cumbersome and time-consuming procedure. Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical needs, sample matrix, and budgetary constraints of the laboratory.
References
- 1. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Boron Assay Kit, MAK448, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 6. Boron TNTplus Vial Test (0.05-2.50 mg/L B), 25 Tests | Hach [hach.com]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
A Critical Review of Spectrophotometric Methods for Boron Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of boron is crucial in various applications, from environmental monitoring to the synthesis of novel therapeutic agents. Spectrophotometry offers a suite of accessible and reliable methods for this purpose. This guide provides a critical comparison of the most prevalent spectrophotometric methods for boron analysis: the Curcumin (B1669340), Azomethine-H, Carmine (B74029), and Methylene (B1212753) Blue methods. It includes a detailed examination of their performance, experimental protocols, and a comparative summary to aid in selecting the most suitable method for specific analytical needs.
Comparative Performance of Spectrophotometric Methods
The choice of a suitable analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the four major spectrophotometric methods for boron determination.
| Parameter | Curcumin Method | Azomethine-H Method | Carmine Method | Methylene Blue Method |
| λmax | 540 - 555 nm | 410 - 430 nm | 605 - 610 nm | ~660 nm (in organic phase) |
| Linear Range | 0.1 - 1.0 mg/L[1] | up to 3.0 mg/L[2] | 0.2 - 14.0 mg/L[3] | 0.1 - 1.2 mg/L[4] |
| Detection Limit | ~0.029 µg[5] | 0.0514 mg/L[2] | ~2 µg B[6] | 0.01 µg/L[4] |
| Molar Absorptivity | 4.7 x 10⁵ L mol⁻¹ cm⁻¹[7][8] | ~2.95 x 10⁴ L mol⁻¹ cm⁻¹[5] | 2.58 x 10⁴ L mol⁻¹ cm⁻¹[9] | 9.6 x 10⁴ L mol⁻¹ cm⁻¹[10] |
| Reaction Time | Evaporation step required | 30 - 60 minutes[11] | ~30 minutes[12] | ~10 minutes[4] |
| Key Advantages | High sensitivity. | Good sensitivity, less hazardous reagents (no concentrated acids).[13] | Wide linear range. | High sensitivity, rapid. |
| Key Disadvantages | Requires evaporation step, use of concentrated acid. | Slower color development.[14] | Requires concentrated sulfuric acid, potential for reagent deterioration.[6] | Requires solvent extraction.[15] |
General Experimental Workflow
The following diagram illustrates a generalized workflow for spectrophotometric analysis. Specific steps and reagents will vary depending on the chosen method.
Detailed Experimental Protocols
Below are detailed methodologies for the four discussed spectrophotometric methods. It is imperative to use boron-free glassware or plasticware for all preparations to avoid contamination.
Curcumin Method
This method is based on the reaction of boron with curcumin in a non-aqueous, acidic medium to form a red-colored complex called rosocyanine.
Reagents:
-
Curcumin-Oxalic Acid Solution: Dissolve 0.04 g of curcumin and 5.0 g of oxalic acid in 100 mL of absolute ethyl alcohol. Store in a cool, dark place for up to 48 hours.[16]
-
Boron Standard Solution (10 ppm): Prepare from a 1000 ppm stock solution.
-
Absolute Ethyl Alcohol.
Procedure:
-
Pipette 2 mL of the sample or standard into a plastic beaker.
-
Add 4 mL of the curcumin-oxalic acid solution and mix well.[16]
-
Evaporate the solution on a hot water bath at 55°C until completely dry.[16]
-
Continue heating the dry residue for at least 15 minutes after it appears dry.[16]
-
Cool the beaker to room temperature and add 25 mL of absolute ethyl alcohol.[16]
-
Filter the solution using Whatman #1 paper.[16]
-
Measure the absorbance of the solution at 545 nm using a spectrophotometer, with a reagent blank as the reference.[16]
Azomethine-H Method
This method involves the formation of a yellow-colored complex between boron and azomethine-H in an aqueous solution.
Reagents:
-
Azomethine-H Solution (0.90 g/L): Dissolve 0.90 g of azomethine-H and 2 g of ascorbic acid in 100 mL of deionized water, gently heating in a water bath. Cool and dilute to the mark. Store refrigerated for up to 48 hours.[17]
-
Buffer-Masking Agent: Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[17]
-
Boron Standard Solutions.
Procedure:
-
Pipette 3 mL of the sample or standard into a polystyrene test tube.
-
Add 1 mL of the buffer-masking agent and mix thoroughly.[17]
-
Add 1 mL of the azomethine-H solution and mix again.[17]
-
Allow the solution to stand for 1 hour for full color development.[17]
-
Measure the absorbance at 430 nm against a reagent blank.[17]
Carmine (Carminic Acid) Method
In a concentrated sulfuric acid medium, boron forms a blue-colored complex with carmine.
Reagents:
-
Carmine Reagent: In a fume hood, add the contents of a BoroVer 3 Reagent Powder Pillow (or an equivalent preparation of carminic acid) to 75 mL of concentrated sulfuric acid in a flask. Swirl to dissolve. This solution is stable for up to 48 hours in a plastic container.[3]
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Boron Standard Solutions.
-
Deionized Water.
Procedure:
-
Prepare the carmine/sulfuric acid solution as described above.
-
Pipette 2.0 mL of deionized water into a flask for the blank.
-
Pipette 2.0 mL of the sample or standard into a separate flask.
-
To each flask, add 35 mL of the carmine/sulfuric acid solution and swirl to mix.[3]
-
Allow a 25-minute reaction time.[3]
-
Transfer the solutions to cuvettes and measure the absorbance at 605 nm, after zeroing the instrument with the blank.[3]
Methylene Blue Method
This method is based on the formation of an ion-pair between the tetrafluoroborate (B81430) ion (BF₄⁻) and the methylene blue cation, which is then extracted into an organic solvent.
Reagents:
-
Hydrofluoric Acid (HF) and Sulfuric Acid (H₂SO₄) mixture: For sample decomposition.
-
Methylene Blue Solution.
-
Sodium Fluoride (NaF) solution (0.3 M). [4]
-
Sulfuric Acid solution (0.2 M). [4]
-
Boron Standard Solutions.
Procedure:
-
The sample is first decomposed using a mixture of hydrofluoric and sulfuric acids to form the tetrafluoroborate ion (BF₄⁻).[15]
-
The solution is then treated with a methylene blue solution.
-
The resulting ion-pair complex is extracted into an organic solvent like 1,2-dichloroethane.[15]
-
The absorbance of the blue complex in the organic phase is measured spectrophotometrically.
Critical Comparison and Recommendations
Curcumin Method: This method boasts the highest molar absorptivity, indicating excellent sensitivity.[7][8] However, the requirement for an evaporation step and the use of concentrated acids make it more time-consuming and hazardous compared to other methods. It is best suited for applications requiring the detection of very low boron concentrations where sample throughput is not a primary concern.
Azomethine-H Method: This is often the method of choice for routine analysis of environmental and biological samples.[13] Its main advantage is that it is performed in an aqueous medium without the need for concentrated acids, making it safer and more convenient.[13] While its sensitivity is good, the color development can be slow.[14]
Carmine Method: The wide linear range of this method is a significant advantage for samples with varying and potentially high boron concentrations.[3] However, like the curcumin method, it requires the use of concentrated sulfuric acid, which poses safety and disposal challenges. The stability of the carmine reagent can also be a concern, necessitating daily calibration checks.[6]
Methylene Blue Method: This method offers high sensitivity and a rapid reaction time.[4] Its primary drawback is the need for a solvent extraction step, which adds complexity to the procedure and involves the use of organic solvents.[15]
For general-purpose analysis of water and soil samples, the Azomethine-H method offers the best balance of sensitivity, safety, and ease of use. When maximum sensitivity is paramount for trace-level detection, the Curcumin method is a strong candidate, provided the laboratory is equipped to handle the associated hazards and longer analysis times. The Carmine method is well-suited for analyzing samples with a wide range of boron concentrations, while the Methylene Blue method is a good option for rapid and sensitive determinations when a solvent extraction step is feasible. The ultimate choice will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of boron, available equipment, and safety considerations.
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF BORON IN FOOD PRODUCTS BY ESTER BORATE DISTILLATION INTO CURCUMIN | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Extractive spectrophotometric and fluorimetric determination of boron with 2,2,4-trimethyl-1,3-pentanediaol and carminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of boron in produced water using the carminic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorimetric detection of boron by azomethine-H in micellar solution and sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The colorimetric determination of boron in soils, sediments and rocks with methylene blue - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 17. aesl.ces.uga.edu [aesl.ces.uga.edu]
Azomethine-H for Boron Determination: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the accurate quantification of boron is crucial across various disciplines. Azomethine-H has emerged as a widely used spectrophotometric reagent for this purpose due to its sensitivity, simplicity, and cost-effectiveness. This guide provides a comprehensive comparison of Azomethine-H's performance in different sample matrices against other common methods, supported by experimental data and detailed protocols.
Performance Comparison of Boron Determination Methods
The Azomethine-H method offers a reliable and accessible option for boron determination, particularly in laboratories without access to more sophisticated instrumentation like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Its performance, however, can be influenced by the sample matrix. The following tables summarize the quantitative performance of Azomethine-H and compare it with other prevalent methods for boron analysis in various matrices.
In Water Samples
The determination of boron in water is critical for irrigation, environmental monitoring, and in the semiconductor industry. Azomethine-H demonstrates excellent sensitivity and selectivity for aqueous samples.
| Method | Detection Limit (mg/L) | Linearity Range (mg/L) | Recovery (%) | Key Advantages | Key Disadvantages |
| Azomethine-H | 0.02 - 0.0514[1] | Up to 3.0 | 99 - 107[1] | High sensitivity, simple, rapid, few interferences from common ions in water.[1][2] | Color development can be slow; potential for cross-sensitivity in mineral water. |
| Curcumin | ~0.05 | Not specified | Not specified | High sensitivity. | Interference from nitrates (>20 mg/L) can cause positive errors.[1][3] |
| Carmine | ~0.1 | Not specified | Not specified | Good selectivity.[1] | Less sensitive compared to Azomethine-H and Curcumin.[3] |
| ICP-MS | <0.005 | Wide | ~100 | High throughput, excellent sensitivity, multi-element capability. | High instrument cost, potential for memory effects and spectral overlapping. |
In Soil Samples
Accurate boron measurement in soil is essential for agriculture to prevent crop deficiencies or toxicities. The Azomethine-H method is highly sensitive for determining extractable boron in soil.
| Method | Sensitivity Ranking | Extraction Method | Key Considerations |
| Azomethine-H | 1 (Most Sensitive)[3] | Hot water, 0.01M CaCl2, 0.05M HCl, Morgan's Extractant.[4][5][6] | The use of activated charcoal is often necessary to obtain clear extracts from soils with high organic matter.[7] Thioglycolic acid can be used to suppress iron interference.[5] |
| Curcumin | 2[3] | Hot water. | Results are in agreement with the Azomethine-H method for soil samples.[3] |
| Quinalizarin | 3[3] | Hot water. | Less sensitive than Azomethine-H and Curcumin.[3] |
| Carmine | 4 (Least Sensitive)[3] | Hot water. | Significantly less sensitive for soil extracts.[3] |
In Plant Tissue Samples
Monitoring boron levels in plant tissues is vital for diagnosing nutritional status. The Azomethine-H method is effective for this application, often after a dry-ashing or digestion step.
| Method | Efficacy | Sample Preparation | Reported Boron Concentrations (ppm) |
| Azomethine-H | Equally efficient as other spectrophotometric methods.[3] | Dry ashing followed by acid extraction (e.g., 0.36 N H2SO4).[8] | Thyme: 10.44, Mint: 6.96, Red Cabbage: 6.45, Quince: 5.41.[9] |
| Curcumin | Equally efficient.[3] | Not specified. | Not specified. |
| Quinalizarin | Equally efficient.[3] | Not specified. | Not specified. |
| Carmine | Equally efficient.[3] | Not specified. | Not specified. |
In Food Samples
Boron analysis in food is important for nutritional studies. The Azomethine-H method has been successfully applied to determine boron content in various food items.
| Food Item | Boron Concentration (ppm)[9] |
| Thyme | 10.44 ± 0.17 |
| Mint | 6.96 ± 0.15 |
| Red Cabbage | 6.45 ± 0.15 |
| Broad-bean | 6.28 ± 0.14 |
| Quince | 5.41 ± 0.11 |
| Pomegranate | 5.27 ± 0.13 |
| Orange | 4.08 ± 0.10 |
| Pumpkin | 0.76 ± 0.01 |
| White Radish | 0.97 ± 0.01 |
| Plum | 1.16 ± 0.02 |
| Cucumber | 1.17 ± 0.01 |
Experimental Protocols
Preparation of Reagents
-
Azomethine-H Solution: Dissolve 0.90 g of Azomethine-H and 2.0 g of ascorbic acid in 100 mL of deionized water. Gentle heating in a water bath may be required for complete dissolution. The solution should be stored in a refrigerator and is typically stable for up to 48 hours.[4]
-
Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297), 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[4]
-
Boron Stock Solution (1000 mg/L): Dissolve 5.716 g of boric acid (H₃BO₃) in 1 L of deionized water.[6]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., 0, 1, 2, 4, 5 mg/L).[6]
Sample Preparation
-
Water Samples: Samples should be collected in clean polyethylene (B3416737) or polypropylene (B1209903) bottles.[10] The recommended pH is between 4 and 9.[10]
-
Soil Samples (Morgan's Extraction):
-
Plant Tissue Samples:
-
Dry ash the plant material.
-
Extract the ash with a suitable acid, for example, 10 mL of 0.36 N H₂SO₄ for 1 hour at room temperature.[8]
-
Color Development and Measurement
-
Pipette an aliquot (e.g., 3 mL for soil extract) of the sample or standard into a test tube.[4]
-
Add the Buffer-Masking solution (e.g., 1 mL) and mix well.[4]
-
Add the Azomethine-H solution (e.g., 1 mL) and mix thoroughly.[4]
-
Allow the solution to stand for a specified time for color development (typically 40-60 minutes).[4]
-
Measure the absorbance at a wavelength of 410-430 nm using a spectrophotometer against a reagent blank.[2][4][11]
Visualizing the Workflow and Underlying Chemistry
To better understand the experimental process and the chemical reaction, the following diagrams are provided.
The reaction between boric acid and Azomethine-H forms a stable, colored complex that can be quantified.
References
- 1. researchgate.net [researchgate.net]
- 2. lajans.com.ng [lajans.com.ng]
- 3. researchgate.net [researchgate.net]
- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. udel.edu [udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. Boron determination in plant tissue by the azomethine H method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. images.hach.com [images.hach.com]
- 11. cdn.hach.com [cdn.hach.com]
A Comparative Guide to Spectrophotometric Boron Analysis: Azomethine-H and Its Alternatives
For researchers, scientists, and drug development professionals requiring precise quantification of boron, the selection of an appropriate analytical method is paramount. While Azomethine-H has long been a staple for spectrophotometric boron analysis, a range of alternative reagents offer distinct advantages in terms of sensitivity, selectivity, and ease of use. This guide provides an objective comparison of Azomethine-H with its primary alternatives, Curcumin and Carminic Acid, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Boron Analysis Reagents
The choice of reagent for spectrophotometric boron analysis significantly impacts the performance of the assay. The following table summarizes the key quantitative parameters for Azomethine-H, Curcumin, and Carminic Acid, allowing for a direct comparison of their analytical capabilities.
| Parameter | Azomethine-H | Curcumin | Carminic Acid |
| **Molar Absorptivity (L mol⁻¹ cm⁻¹) ** | ~8,300[1] | ~1.03 x 10⁵ - 4.7 x 10⁵[2][3] | ~2.58 x 10⁴[4] |
| Limit of Detection (LOD) | 0.02 ppm[5] - 0.0514 ppm | ~0.5 ppb[6] (in aqueous solution) | 0.027 ppm[5] |
| Linear Range | Up to 3 ppm | 0.1 - 1.0 mg/L[7] | 0.05 - 0.4 µg/mL[4] |
| Wavelength (λmax) | 410 - 430 nm[5][8] | 540 - 555 nm[3][9] | 605 - 630 nm[10] |
| Reaction pH | ~5.24 | Acidic (pH ~1.0)[11] | Concentrated Sulfuric Acid |
| Common Interferences | Fe²⁺, Fe³⁺ (can be masked with EDTA)[12] | Nitrate (>20 mg/L), High Hardness (Ca²⁺, Mg²⁺)[7] | Titanium, Iron, Barium, Zirconium (minimized under optimal conditions)[10] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for spectrophotometric boron analysis using Azomethine-H, Curcumin, and Carminic Acid.
References
- 1. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]
- 2. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF BORON IN FOOD PRODUCTS BY ESTER BORATE DISTILLATION INTO CURCUMIN | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Extractive spectrophotometric and fluorimetric determination of boron with 2,2,4-trimethyl-1,3-pentanediaol and carminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lajans.com.ng [lajans.com.ng]
- 6. researchgate.net [researchgate.net]
- 7. NEMI Method Summary - 4500-B B [nemi.gov]
- 8. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 9. media.neliti.com [media.neliti.com]
- 10. Determination of boron in produced water using the carminic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. images.hach.com [images.hach.com]
Safety Operating Guide
Navigating the Safe Disposal of Azomethine-H Monosodium Salt Hydrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. Azomethine-H monosodium salt hydrate (B1144303), a reagent used in various analytical procedures, requires careful consideration for its disposal to ensure minimal environmental impact and adherence to safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Core Disposal Principles
The primary directive for the disposal of Azomethine-H monosodium salt hydrate is to adhere to all national and local regulations governing chemical waste.[1][2] Waste disposal methods should be managed by a licensed professional waste disposal service.[3] A key environmental precaution is to prevent the chemical from entering drains or waterways.[4][5]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Waste Collection:
-
For solid waste, carefully sweep or shovel the material to avoid creating dust.[3][4]
-
Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.[3][4]
-
For solutions, consult with your institution's environmental health and safety (EHS) office for guidance on aqueous waste streams. Do not pour solutions down the drain.[4]
-
-
Surplus and Non-Recyclable Solutions:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
One approved method for disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and equipped waste disposal service.
-
-
Contaminated Packaging:
Accidental Release Measures
In the event of a spill:
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, prevent the formation of dust.[4]
-
Mechanically recover the spilled product (e.g., sweep or vacuum).[2]
-
Collect the material in a suitable, closed container for disposal.[3][4]
-
Prevent the spilled material from entering drains or waterways.[4][5][6]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets. The consistent guideline is to follow local and national regulatory limits.
| Parameter | Value | Source |
| Recommended Disposal Method | Contact a licensed professional waste disposal service; potential for incineration with a combustible solvent. | [3] |
| Regulatory Compliance | Adherence to national and local waste disposal regulations is mandatory. | [1][2][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Azomethine-H monosodium salt hydrate
Essential Safety and Handling Guide for Azomethine-H Monosodium Salt Hydrate (B1144303)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Azomethine-H monosodium salt hydrate, a compound utilized in various laboratory applications. Adherence to these procedural steps is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][3][4][5] | Protects against dust particles and splashes, preventing serious eye irritation.[1][4][6] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber).[2][3][5] Cuffs should be worn over the lab coat sleeves. Lab coat or other protective clothing to prevent skin exposure.[1][4] | Prevents skin irritation upon contact.[1][6] Proper glove removal technique is crucial to avoid contamination.[2][3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2][3] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] | Protects against respiratory tract irritation that may be caused by inhaling the dust form of the chemical.[1][3][6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1][2][4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1][3][5]
Storage:
-
Keep the container tightly closed and stored in its original packaging.[1][3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.[1]
-
Chemical Waste: Unused or surplus material should be disposed of by a licensed professional waste disposal service.[3] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5] Do not re-use empty containers.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3][4] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1][4][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][4] If eye irritation persists, get medical attention.[1][4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1][2][3] |
Spill Response:
-
Evacuate unnecessary personnel from the spill area.[1]
-
Wear appropriate PPE, including respiratory protection.[1][2]
-
For containment, use a clean shovel to place the material into a dry, covered container.[1]
-
Clean up the spill area, and dispose of the collected material and cleaning supplies as hazardous waste.[1][2]
Visual Protocols
To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
